Technical Documentation Center

3-Cyanooxolane-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Cyanooxolane-3-carboxylic acid
  • CAS: 1500784-28-0

Core Science & Biosynthesis

Foundational

3-Cyanooxolane-3-carboxylic Acid (CAS 1500784-28-0): A Technical Guide to Physicochemical Properties and Orthogonal Functionalization

Executive Summary In the contemporary landscape of drug discovery, increasing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to improve the aqueous solubility, metabolic stability, and overall clinica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of drug discovery, increasing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to improve the aqueous solubility, metabolic stability, and overall clinical success of pipeline candidates. As a Senior Application Scientist, I frequently evaluate bifunctional building blocks that enable the rapid construction of complex, three-dimensional pharmacophores. 3-cyanooxolane-3-carboxylic acid (also indexed as 3-cyanotetrahydrofuran-3-carboxylic acid)[1] is a premier example of such a scaffold. Featuring a fully substituted quaternary carbon at the C3 position, this molecule provides a rigid structural vector and two orthogonal reactive handles (cyano and carboxylate), making it an invaluable intermediate for spirocycle synthesis and late-stage derivatization.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The oxolane (tetrahydrofuran) ring introduces a hydrophilic hydrogen-bond acceptor, which significantly lowers the lipophilicity (LogP) compared to its carbocyclic analog (cyclopentane).

The quantitative data for this scaffold is summarized below:

PropertySpecificationSource
Chemical Name 3-cyanooxolane-3-carboxylic acid / 3-cyanotetrahydrofuran-3-carboxylic acid[1]
CAS Number 1500784-28-0[2],[1]
MDL Number MFCD21802900 / MFCD30488170[2],[1]
Molecular Formula C6H7NO3[2],[1]
Molecular Weight 141.13 g/mol [1]
InChI Key KUSZTRYSTGOQIU-UHFFFAOYSA-N[1]

Mechanistic Utility in Medicinal Chemistry

The synthetic utility of 3-cyanooxolane-3-carboxylic acid is rooted in the causality of its structural features:

  • Steric Encumbrance & Vector Projection: The C3 position is a fully substituted quaternary center. While this steric bulk restricts the trajectory of incoming nucleophiles during synthesis, it is highly advantageous in drug design. It locks attached pharmacophores into a rigid 3D orientation, reducing the entropic penalty upon target binding.

  • Electronic Crosstalk: The electron-withdrawing nature of the cyano (-CN) group significantly lowers the pKa of the adjacent carboxylic acid (-COOH). This electronic effect makes the carboxylate a superior leaving group in photoredox-catalyzed decarboxylative cross-couplings, while simultaneously requiring highly reactive coupling reagents (like HATU) to overcome the reduced electrophilicity of the carbonyl carbon during standard amidation.

Pathways Core 3-Cyanooxolane-3-carboxylic acid (CAS: 1500784-28-0) Cyano Nitrile Reduction (Primary Amines) Core->Cyano NiCl2 / NaBH4 Amide Amide Coupling (Sterically Hindered) Core->Amide HATU / DIPEA Spiro Spirocycle Synthesis (Bifunctional Annulation) Core->Spiro Tandem Annulation Decarb Decarboxylative Cross-Coupling Core->Decarb Photoredox / Ni

Orthogonal functionalization pathways of the 3-cyanooxolane-3-carboxylic acid scaffold.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes an analytical checkpoint to prevent the cascading failure of downstream reactions.

Protocol A: Sterically Hindered Amide Coupling

Causality Rationale: Standard carbodiimide reagents (EDC/HOBt) routinely fail at the C3 quaternary center due to severe steric hindrance. HATU is mandated here because its 7-azabenzotriazole leaving group (OAt) features a neighboring pyridine nitrogen that accelerates aminolysis via intramolecular hydrogen bonding, effectively bypassing the steric blockade.

Workflow Step1 1. Activation (Scaffold + HATU + DIPEA) Step2 2. LC-MS Validation (Confirm Active Ester) Step1->Step2 30 min, DMF Step3 3. Amine Addition (Nucleophilic Attack) Step2->Step3 If Conversion >95% Step4 4. Workup & TLC (Self-Validation) Step3->Step4 12-24 hrs, RT

Self-validating experimental workflow for sterically hindered amide coupling.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-cyanooxolane-3-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: A non-nucleophilic base is required to deprotonate the acid without competing for the activated ester.

  • Activation: Add HATU (1.2 eq) in one portion. Stir at room temperature for 30 minutes.

  • Self-Validation Checkpoint: Pull a 5 µL aliquot, quench in LC-MS grade Methanol, and analyze. Do not proceed unless >95% conversion to the active OAt-ester is confirmed.

  • Aminolysis: Add the target amine (1.1 eq). Stir at room temperature for 12–24 hours.

  • Workup: Dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO3, and brine. The orthogonal cyano group remains entirely unaffected under these conditions.

Protocol B: Chemoselective Nitrile Reduction to Primary Amine

Causality Rationale: Reducing a nitrile in the presence of a free carboxylic acid is notoriously difficult. Strong hydrides like LiAlH4 will indiscriminately reduce both functional groups. By utilizing catalytic Nickel(II) chloride hexahydrate and Sodium borohydride in the presence of Boc-anhydride, a highly chemoselective nickel boride catalyst is generated in situ. This selectively reduces the nitrile to a primary amine, which is immediately trapped as a Boc-carbamate, preventing unwanted lactamization with the adjacent carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-cyanooxolane-3-carboxylic acid (1.0 eq) and Boc2O (2.0 eq) in anhydrous Methanol (0.1 M).

  • Catalyst Addition: Add NiCl2·6H2O (0.1 eq). Chill the reaction vessel to 0 °C.

  • Reduction: Slowly add NaBH4 (7.0 eq) in small portions over 30 minutes. Causality: The slow addition controls the exothermic generation of hydrogen gas and the highly active nickel boride species (indicated by a color change to black).

  • Self-Validation Checkpoint: Monitor the reaction via IR spectroscopy. The complete disappearance of the sharp nitrile stretch at ~2240 cm⁻¹ validates the end of the reduction phase.

  • Workup: Quench with diethylenetriamine to chelate the nickel, evaporate the methanol, partition between EtOAc and mild aqueous buffer (pH 4), and extract the Boc-protected amino acid.

References

Sources

Exploratory

3-Cyanotetrahydrofuran-3-carboxylic Acid: Structural Synthesis, Mechanistic Insights, and Applications in Drug Discovery

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary In modern medicinal chemistry, the shift toward sp³-rich, three-dimensional scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In modern medicinal chemistry, the shift toward sp³-rich, three-dimensional scaffolds is driven by the need to improve the pharmacokinetic profiles of drug candidates. 3-Cyanotetrahydrofuran-3-carboxylic acid (CAS: 1500784-28-0)[1] represents a highly versatile, bifunctional building block that perfectly aligns with this paradigm. By combining a rigid, polar tetrahydrofuran (THF) core with a quaternary C3 stereocenter bearing orthogonal reactive handles (a nitrile and a carboxylic acid), this compound serves as a premium starting material for complex API (Active Pharmaceutical Ingredient) synthesis[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties. We will dissect the mechanistic causality behind its synthesis, provide a self-validating experimental protocol, and explore its downstream applications in drug discovery.

Chemical Identity and Structural Data

The tetrahydrofuran ring provides a stable ether linkage that acts as a strong hydrogen bond acceptor, increasing aqueous solubility and lowering the overall lipophilicity (LogP) of derived drug candidates. The geminal substitution at the C3 position creates a dense functional hub.

Table 1: Physicochemical & Structural Parameters

ParameterValue
Chemical Name 3-Cyanotetrahydrofuran-3-carboxylic acid
Synonyms 3-cyanooxolane-3-carboxylic acid
CAS Registry Number 1500784-28-0
Molecular Formula C6H7NO3
Molecular Weight 141.13 g/mol
Topological Polar Surface Area (TPSA) 70.3 Ų
Hydrogen Bond Donors / Acceptors 1 / 4
Scaffold Classification Saturated Oxygen Heterocycle (Bifunctional)

Mechanistic Synthesis Workflows

The synthesis of 3-cyanotetrahydrofuran-3-carboxylic acid is typically achieved via a two-stage process: the de novo construction of the THF ring, followed by late-stage functionalization (carboxylation).

Stage 1: De Novo Ring Construction

The upstream synthesis of the 3-cyanotetrahydrofuran precursor relies on the base-catalyzed O-alkylation of acrylonitrile with 2-chloroethanol, yielding 2-chloroethyl 2-cyanoethyl ether[3]. This intermediate undergoes an intramolecular cyclization (Dieckmann-type) in the presence of a strong base (e.g., NaH). The α-cyano carbanion acts as a potent nucleophile, displacing the terminal chloride to form the 5-membered THF ring[4][5].

Stage 2: Late-Stage Carboxylation

To install the carboxylic acid at the quaternary center, 3-cyanotetrahydrofuran is subjected to α-deprotonation using Lithium Diisopropylamide (LDA) at cryogenic temperatures, followed by electrophilic trapping with carbon dioxide (CO₂).

FullSynthesis Acrylonitrile Acrylonitrile + 2-Chloroethanol Ether 2-Chloroethyl 2-cyanoethyl ether Acrylonitrile->Ether Base-catalyzed O-alkylation THF_CN 3-Cyanotetrahydrofuran Ether->THF_CN Intramolecular Cyclization (NaH) Enolate Lithium Enolate (-78°C) THF_CN->Enolate Deprotonation (LDA) Target 3-Cyanotetrahydrofuran- 3-carboxylic acid Enolate->Target 1. CO2 (Dry Ice) 2. H3O+ quench

Fig 1: De novo synthesis and carboxylation workflow for the target compound.

Experimental Protocol: Late-Stage Carboxylation

The following step-by-step methodology details the Stage 2 carboxylation. This protocol is designed as a self-validating system , ensuring that process chemists can verify intermediate formation before proceeding to the quench phase.

Materials Required:

  • 3-Cyanotetrahydrofuran (1.0 eq)

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (2.5 M in hexanes, 1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (Solid CO₂, massive excess)

Step-by-Step Workflow:

  • LDA Generation: In a flame-dried Schlenk flask under argon, add dry THF and diisopropylamine. Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi. Stir for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation: Slowly add a solution of 3-cyanotetrahydrofuran in dry THF to the LDA solution at -78 °C. Stir for 1 hour.

  • Electrophilic Trapping: Rapidly cannulate the deep-colored enolate solution into a separate flask containing a large excess of freshly crushed, anhydrous dry ice suspended in dry THF. Allow the mixture to slowly warm to room temperature over 2 hours as the excess CO₂ sublimates.

  • Workup & Isolation: Quench the reaction with 1M HCl until the aqueous layer reaches pH 2. Extract the aqueous phase three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via recrystallization or silica gel chromatography (DCM:MeOH).

Mechanistic Causality & Troubleshooting (E-E-A-T Insights)
  • Why strict -78 °C control? The α-cyano carbanion is highly reactive. At temperatures above -50 °C, it will rapidly undergo intermolecular self-condensation with the unreacted nitrile group of another molecule, forming complex, intractable polymeric amidines.

  • Why reverse addition to Dry Ice? Pouring the enolate solution directly over a massive excess of CO₂ ensures that the electrophile is always in extreme excess. If CO₂ gas were merely bubbled into the enolate, the newly formed lithium carboxylate could act as an electrophile for the remaining unreacted enolate, yielding symmetrical ketone byproducts.

  • Self-Validating System (In-Process Control): To validate quantitative enolate formation before CO₂ trapping, withdraw a 0.1 mL aliquot and quench it in D₂O. Analyze the crude aliquot via ¹H-NMR. The complete disappearance of the C3 proton multiplet (typically around ~3.5 ppm) and the incorporation of deuterium confirms successful and complete deprotonation.

Applications in Medicinal Chemistry

The true value of 3-cyanotetrahydrofuran-3-carboxylic acid lies in its orthogonal reactivity. The nitrile and carboxylic acid groups can be functionalized independently without cross-reactivity, making it an ideal hub for combinatorial library synthesis.

OrthogonalReactivity Core 3-Cyanotetrahydrofuran- 3-carboxylic acid Amine 3-(Aminomethyl)THF- 3-carboxylic acid Core->Amine Reduction (H2, Pd/C) Amide 3-CyanoTHF- 3-carboxamide Core->Amide Amidation (HATU, R-NH2) Spiro Spirocyclic Heterocycles Core->Spiro Bifunctional Cyclization

Fig 2: Orthogonal functionalization pathways for drug discovery applications.

Key Downstream Applications:

  • Neonicotinoid & CNS Pharmacophores: Catalytic hydrogenation of the nitrile group (using Raney Nickel or Pd/C) yields 3-aminomethyltetrahydrofuran derivatives. This specific aminomethyl-THF motif is a critical, patented intermediate in the synthesis of neonicotinoid insecticides (e.g., Dinotefuran) and next-generation CNS-active therapeutics[3].

  • PROTAC Linkers: The carboxylic acid can be subjected to standard amide coupling (e.g., HATU/DIPEA) with primary amines. The resulting rigidified amides serve as excellent vectors for PROTAC linkers, providing better metabolic stability than highly flexible PEG chains.

  • Spirocyclic Scaffolds: The proximity of the two functional groups allows for bifunctional cyclization, yielding complex spiro-heterocycles (such as spiro-oxindoles or spiro-succinimides) which are highly prized in modern phenotypic screening libraries.

References

  • [4] ChemBK: 3-Cyano-THF (14631-44-8) Properties and Synthesis. Available at:[Link]

  • [3] Google Patents: CN107417648A - The synthetic method of 3-aminomethyltetrahydrofurans. Available at:

  • [5] MDPI (Molecules): Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions. Available at:[Link]

Sources

Foundational

Engineering Rigidity: A Technical Guide to gem-Disubstituted Tetrahydrofuran Amino Acid Precursors in Peptidomimetics

Executive Summary & Mechanistic Rationale The development of biologically active peptides into viable therapeutics is historically bottlenecked by their rapid proteolytic degradation and lack of conformational stability...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of biologically active peptides into viable therapeutics is historically bottlenecked by their rapid proteolytic degradation and lack of conformational stability in solution. To circumvent this, the field of peptidomimetics relies heavily on the integration of unnatural, conformationally restricted building blocks. Among the most effective of these are gem-disubstituted tetrahydrofuran amino acids (TAAs) —specifically, Cα-tetrasubstituted derivatives.

As a Senior Application Scientist, I approach the integration of TAAs not merely as a structural substitution, but as a precise thermodynamic engineering tool. The incorporation of a gem-disubstituted THF ring at the α-carbon of an amino acid leverages the Thorpe-Ingold effect . By introducing bulky substituents at a single carbon, the bond angles between the remaining substituents are compressed, drastically restricting the conformational space (Ramachandran


 and 

angles) of the peptide backbone.

Furthermore, unlike highly lipophilic gem-dimethyl or carbocyclic analogs, the oxygen atom within the tetrahydrofuran ring acts as a hydrogen-bond acceptor. This provides a "liponeutral bulk increase," improving aqueous solubility while maintaining the steric shielding necessary to prevent protease docking[1].

Conformational Engineering: Structural Impact of TAAs

When incorporated into linear peptide sequences, TAAs act as powerful secondary structure nucleators. The strict steric demands of the Cα-tetrasubstitution force the peptide backbone into highly predictable folding patterns, most notably


-turns and 

-helices[2].
Table 1: Crystallographic Conformational Parameters of TAA-Peptides

Data synthesized from crystallographic analyses of TAA-containing short peptides[2].

Peptide SequenceTAA StereochemistryInduced Secondary StructureIntramolecular H-Bonding
Boc-(R,S,S)-TAA-Ala-NHBnR,S,S

-turn (Type I)

Boc-(S,R,S)-TAA-Ala-NHBnS,R,SExtended / UnstructuredNone
Boc-Gly-(R,S,S)-TAA-Ala-NHBnR,S,STwo consecutive

-turns (Type III)

(x2)

Causality Note: The stereochemical configuration of the THF ring relative to the amino acid backbone is the absolute determinant of folding. The R,S,S configuration optimally aligns the carbonyl oxygen of the preceding residue with the amide proton of the


 residue, locking the 

-turn[2].

ConformationalLogic N1 Linear Peptide (High Entropy) N2 TAA Insertion (Thorpe-Ingold Effect) N1->N2 N3 Steric Clash Prevention N2->N3 N4 Restricted φ / ψ Angles N3->N4 N5 Stable β-Turn Formation N4->N5

Fig 1. Thermodynamic logic of TAA-induced peptide folding.

Validated Synthetic Methodology: The Sulfonium Ylide Route

The synthesis of highly substituted tetrahydrofurans requires strict stereocontrol. The most robust, scalable, and self-validating method for generating Cα-tetrasubstituted TAAs utilizes commercially available methionine as the chiral pool starting material[3].

The logic of this synthesis relies on converting the flexible methionine side chain into a reactive sulfonium ylide, which then undergoes a highly diastereoselective aldol-type reaction with an aldehyde, followed by intramolecular ring closure[2][3].

Step-by-Step Protocol: Synthesis of Cα-Tetrasubstituted TAAs

1. Preparation of the Sulfonium Salt Precursor:

  • Action: React N- and C-protected L-methionine with an alkylating agent (e.g., methyl iodide) in a polar aprotic solvent.

  • Causality: Alkylation of the thioether generates a sulfonium salt. This serves a dual purpose: it significantly increases the acidity of the adjacent

    
    -protons (enabling ylide formation) and transforms the sulfide into an excellent leaving group for the subsequent cyclization[2].
    

2. Aldol-Type Addition and Cyclization (General Procedure 1):

  • Action: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve the sulfonium salt (1.0 equiv) in dry acetonitrile (5 mL per 1 mmol).

  • Action: Cool the colorless solution strictly to −6 °C .

  • Action: Add a base (e.g., DBU or phosphazene base, 1.0 equiv) followed immediately by a freshly distilled aliphatic or aromatic aldehyde. Stir at −6 °C for 4 hours[3].

  • Causality: The base deprotonates the

    
    -carbon, forming the sulfonium ylide. The strict temperature control at −6 °C is critical; it slows the reaction sufficiently to allow thermodynamic equilibration of the aldol intermediate, maximizing the trans/cis diastereoselectivity (yielding trans/cis ratios up to 97:3 depending on the steric bulk of the aldehyde)[2][3]. The alkoxide intermediate then spontaneously attacks the 
    
    
    
    -carbon, displacing the neutral sulfide leaving group to close the THF ring.

SynthesisWorkflow N1 Protected L-Methionine N2 Alkylation (MeI) N1->N2 N3 Sulfonium Salt Intermediate N2->N3 N4 Base Addition (DBU, -6 °C) N3->N4 N5 Sulfonium Ylide Formation N4->N5 N6 Aldehyde Addition (Aldol Step) N5->N6 N7 Intramolecular Displacement N6->N7 N8 gem-Disubstituted TAA N7->N8

Fig 2. Synthetic workflow for TAA generation via sulfonium ylide intermediates.

High-Impact Applications in Drug Discovery

The integration of TAAs into known pharmacophores has yielded profound shifts in receptor selectivity and bioavailability.

Case Study A: NTS2-Selective Neurotensin Mimetics

Neurotensin (NT) is a neuropeptide that binds to two primary receptors: NTS1 (associated with severe hypotension and hypothermia) and NTS2 (associated with potent,


-opioid-independent antinociception/analgesia)[4]. Native NT cannot be used as a painkiller due to its rapid degradation and NTS1-mediated side effects.

By replacing the native Tyrosine at position 11 (Tyr11) in the active fragment NT(8-13) with a synthesized TAA, researchers successfully locked the peptide into a conformation that is sterically incompatible with the NTS1 binding pocket, while perfectly matching the NTS2 pocket[4].

Table 2: Binding Affinity of TAA-Modified Neurotensin Analogs

Data demonstrating the receptor selectivity shift upon TAA incorporation[4].

CompoundModification

NTS1 (nM)

NTS2 (nM)
Selectivity Ratio (NTS1/NTS2)
Native NT(8-13)None0.23.50.05 (Favors NTS1)
Analog 17RtransTyr11

TAA
35,000 29 > 1,200 (Favors NTS2)
Case Study B: Antimicrobial Peptidomimetics

Gramicidin S (GS) is a cyclic cationic antimicrobial peptide with a broad spectrum of activity, but its clinical use is severely limited to topical applications due to high hemolytic toxicity against mammalian cells[5].

The incorporation of TAAs into linear tetra- and octapeptide analogs of GS introduced specific spatial arrangements that maintained the amphipathic nature required for bacterial membrane disruption. Notably, specific TAA-octapeptides demonstrated significant activity against Mycobacterium tuberculosis (MTB) while being completely devoid of toxicity towards mammalian Vero cells, providing a highly selective lead for antitubercular drug development[5].

Conclusion

gem-Disubstituted tetrahydrofuran amino acids represent a masterclass in rational peptidomimetic design. By synthesizing these precursors via highly controlled, diastereoselective sulfonium ylide cyclizations, researchers can access building blocks that impart extreme proteolytic stability and precise conformational rigidity. Whether engineering non-addictive analgesics via NTS2 selectivity or developing non-toxic antitubercular agents, TAAs provide the structural authority required to transition peptides from biological phenomena into viable therapeutics.

References

  • Tetrahydrofuran amino acids of the past decade ResearchGate URL:[Link]

  • NTS2-selective neurotensin mimetics with tetrahydrofuran amino acids PubMed (NIH) URL:[Link]

  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS Società Chimica Italiana (SCI) URL:[Link]

  • Synthesis of new C α -tetrasubstituted α-amino acids Beilstein Journal of Organic Chemistry URL:[Link]

  • Tetrahydrofuran Cα-Tetrasubstituted Amino Acids: Two Consecutive β-Turns in a Crystalline Linear Tripeptide The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Engineering 3D Chemical Space: Quaternary Carbon Center Tetrahydrofuran Scaffolds

The Strategic Imperative of 3D Complexity in Drug Discovery Modern drug discovery is actively escaping "flatland"—the historical over-reliance on planar, sp2-hybridized aromatic systems. Molecules with a higher fraction...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Imperative of 3D Complexity in Drug Discovery

Modern drug discovery is actively escaping "flatland"—the historical over-reliance on planar, sp2-hybridized aromatic systems. Molecules with a higher fraction of sp3-hybridized carbons (Fsp3) generally exhibit superior physicochemical properties, including enhanced aqueous solubility, reduced off-target promiscuity, and higher clinical translation rates. Within this paradigm, the tetrahydrofuran (THF) ring has emerged as a privileged structural motif.

However, the true synthetic and therapeutic value of the THF ring is unlocked when it houses an all-carbon quaternary stereocenter. Introducing a fully substituted carbon into the five-membered ring exponentially increases its 3D complexity. This quaternary center acts as a structural lynchpin, locking the ring into specific envelope or half-chair conformations. This rigidity dictates the precise vectorial projection of attached pharmacophores, maximizing complementary non-covalent interactions within a target protein's active site[1].

Mechanistic Paradigms in Asymmetric Catalysis

Synthesizing quaternary carbon centers is notoriously difficult due to severe steric repulsion during C–C bond formation[1]. Overcoming this barrier requires highly orchestrated catalytic systems.

  • Palladium-Catalyzed[3+2] Cycloadditions: A breakthrough approach utilizes donor-acceptor (D-A) vinylcyclopropanes. When treated with a Pd(0) catalyst, the cyclopropane ring opens to form a zwitterionic π-allyl palladium intermediate. The true innovation lies in the use of chiral ligands capable of remote hydrogen-bonding stereoinduction. This non-covalent interaction precisely orientates the incoming ketene electrophile, enabling highly diastereo- and enantioselective formal [3+2] cycloadditions to yield densely substituted THFs[2].

  • Nickel-Catalyzed Reductive Cyclizations: Driven by the need for sustainable, earth-abundant metal catalysis, nickel has been deployed for the asymmetric intramolecular reductive cyclization of O-alkynones. Using Ni(cod)₂ and a P-chiral bisphosphine ligand (e.g., DI-BIDIME) alongside a silane reducing agent, the reaction proceeds via a rigid metallacyclic transition state. This enforces strict facial selectivity, yielding tertiary allylic alcohols with contiguous quaternary stereocenters in up to 99% ee[3].

  • Lewis Acid-Promoted Three-Component Couplings: A classical yet highly efficient method involves the TiCl₄-promoted coupling of pyruvates with vinyl ethers (such as 2,3-dihydrofuran). The Lewis acid activates the system to form a highly reactive oxonium ion intermediate, which is then stereoselectively trapped by nucleophiles (e.g., triethylsilane). This cascade efficiently constructs the quaternary center with absolute diastereocontrol[4].

Workflow Visualization

Workflow N1 Donor-Acceptor Vinylcyclopropane N3 Pd(0) + Chiral Ligand Activation N1->N3 Coordination N2 Ketene / Electrophile N2->N3 Coordination N4 π-Allyl Palladium Intermediate N3->N4 Ring Opening N5 Remote H-Bonding Stereoinduction N4->N5 Facial Control N6 Quaternary Carbon THF Scaffold N5->N6 [3+2] Cycloaddition

Pd-Catalyzed [3+2] Cycloaddition Workflow for THF Scaffolds.

Self-Validating Experimental Protocol: Pd-Catalyzed[3+2] Cycloaddition

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of a quaternary THF scaffold, emphasizing the causality behind each operational choice.

Step 1: Inert Atmosphere Preparation

  • Action: In an argon-filled glovebox, weigh Pd(PPh₃)₄ (5 mol%) and the specific chiral ligand (10 mol%) into an oven-dried Schlenk tube.

  • Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂ to form inactive Pd(II) species. The glovebox ensures absolute exclusion of oxygen and moisture, preserving the active catalytic cycle.

Step 2: Catalyst Activation

  • Action: Dissolve the metal and ligand in anhydrous THF (0.1 M) and stir at room temperature for 30 minutes.

  • Causality: This pre-stirring period allows for complete ligand exchange, ensuring the formation of the active chiral Pd(0) complex before any substrate is introduced, which prevents background racemic reactions.

Step 3: Substrate Addition & Cryogenic Control

  • Action: Cool the reaction mixture to -20 °C. Slowly add the D-A vinylcyclopropane (1.0 equiv) followed by the ketene precursor (1.2 equiv) via a syringe pump over 1 hour.

  • Causality: Lowering the temperature reduces the kinetic energy of the system. This amplifies the thermodynamic energy difference (

    
    ) between the competing diastereomeric transition states, thereby maximizing the enantiomeric excess (ee). Syringe pump addition maintains a low steady-state concentration of the highly reactive ketene, preventing unwanted homodimerization.
    

Step 4: Reaction Quench

  • Action: After complete consumption of the starting material (monitored via TLC), quench the reaction by filtering the mixture through a short pad of basic alumina, eluting with ethyl acetate.

  • Causality: Basic alumina efficiently removes the transition metal catalyst and neutralizes any residual reactive electrophiles without risking the acid-catalyzed epimerization of newly formed, sensitive stereocenters.

Step 5: System Validation

  • Primary Validation (Diastereoselectivity): Analyze the crude mixture via ¹H NMR spectroscopy. The diastereomeric ratio (dr) is established by integrating the distinct chemical shifts of the quaternary methyl/alkyl signals.

  • Secondary Validation (Enantioselectivity): Purify the major diastereomer via flash chromatography. Analyze the purified product using Chiral High-Performance Liquid Chromatography (HPLC) against a synthesized racemic standard to definitively confirm the enantiomeric excess (ee).

Quantitative Benchmarks

The table below summarizes the performance metrics of the primary catalytic strategies used to generate quaternary THF scaffolds.

Synthetic StrategyPrimary Catalyst / ReagentsYield RangeEnantioselectivity (ee)Diastereoselectivity (dr)Ref
[3+2] Cycloaddition Pd(0) / Chiral H-Bonding Ligand42–84%83–97%≥19:1 (Z:E)[2]
Reductive Cyclization Ni(cod)₂ / (S)-BIDIMEUp to 99%>99%>99:1 (E/Z)[3]
5-endo-tet Cyclization Acid-Catalyzed (Epoxide Opening)ModerateHigh (via Sharpless epox.)Stereospecific[5]
Three-Component Coupling TiCl₄ / Pyruvates / Vinyl Ethers77–82%N/A (Diastereoselective)Single Diastereomer[4]

Therapeutic Translation: Marine Macrolides and Beyond

The biological relevance of quaternary THF scaffolds is best exemplified by marine polyketide macrolides. Compounds such as the Amphidinolides (e.g., Amphidinolide X and Y) and Mangromicin A are potent cytotoxic agents[6].

The total synthesis of the THF fragment of Amphidinolides requires the precise construction of an oxygenated chiral quaternary carbon. This is often achieved via asymmetric dihydroxylation followed by a thermodynamically disfavored, acid-catalyzed 5-endo-tet ring-opening cyclization of an epoxide[5]. In these natural products, the quaternary stereocenter is not merely a structural anomaly; it acts as a conformational anchor. It forces the surrounding macrolactone macrocycle into a rigid, biologically active conformation that is strictly required for its potent antineoplastic activity and target protein binding[6].

MoA A THF Marine Macrolide (e.g., Amphidinolide) B Quaternary Stereocenter Vectorial Projection A->B 3D Conformation C Target Protein Binding Pocket B->C Lock-and-Key Fit D Enhanced Binding Affinity (Kd) C->D Thermodynamics E Cytotoxic / Anticancer Efficacy D->E Phenotypic Output

Mechanism of Action for THF Macrolides Driven by Quaternary Stereocenters.

References

  • Source: nih.
  • Source: researchgate.
  • Source: thieme-connect.
  • Title: Asymmetric Synthesis of Tetrahydrofurans through Palladium(0)
  • Source: nih.
  • Source: nih.

Sources

Foundational

3-Cyanooxolane-3-Carboxylic Acid: Physicochemical Profiling and Synthetic Utilities in Drug Discovery

Executive Summary In modern medicinal chemistry, the transition from planar, -hybridized aromatic rings to three-dimensional, -rich scaffolds is a critical strategy for improving the pharmacokinetic properties of drug ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar,


-hybridized aromatic rings to three-dimensional, 

-rich scaffolds is a critical strategy for improving the pharmacokinetic properties of drug candidates. This paradigm, often referred to as "escaping flatland," enhances aqueous solubility, reduces off-target promiscuity, and improves metabolic stability. 3-cyanooxolane-3-carboxylic acid (also known as 3-cyanotetrahydro-3-furancarboxylic acid) is a highly versatile, geminally disubstituted building block that perfectly aligns with this strategy.

Featuring an oxolane (tetrahydrofuran) core, this compound provides a rigidified, polar scaffold with orthogonal reactive handles at the C3 position. As a Senior Application Scientist, I have designed this whitepaper to detail the physicochemical properties, structural logic, and field-proven synthetic workflows for utilizing 3-cyanooxolane-3-carboxylic acid in the generation of complex spirocyclic libraries.

Physicochemical Profiling & Structural Logic

Understanding the exact physicochemical parameters of a building block is the first step in library design. The molecular formula of 3-cyanooxolane-3-carboxylic acid is ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, yielding a precise monoisotopic mass of 141.04259 Da[1]. The presence of both a hydrogen-bond donating carboxylic acid and a highly polar cyano group on the same carbon dictates its unique reactivity profile.
Table 1: Core Physicochemical Properties
PropertyValue
Chemical Name 3-cyanooxolane-3-carboxylic acid[1]
Synonyms 3-cyanotetrahydro-3-furancarboxylic acid
CAS Registry Number 1500784-28-0[2]
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Linear Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Molecular Weight 141.12 g/mol (141.1247 g/mol )
Monoisotopic Mass 141.04259 Da[1]
SMILES C1COCC1(C#N)C(=O)O[1]
InChIKey KUSZTRYSTGOQIU-UHFFFAOYSA-N[1]

The structural logic of this molecule lies in its geminal disubstitution . The quaternary C3 carbon restricts the conformational flexibility of the attached functional groups, forcing them into a defined vectorial trajectory. This is highly advantageous for fragment-based drug discovery (FBDD), where rigidifying a pharmacophore minimizes the entropic penalty upon target binding.

StructuralLogic Core 3-Cyanooxolane-3-Carboxylic Acid (C6H7NO3) Oxolane Oxolane Ring (O-heterocycle) Core->Oxolane Cyano Cyano Group (-C#N) Core->Cyano Carboxyl Carboxylic Acid (-COOH) Core->Carboxyl Fsp3 Increases Fsp3 fraction (Improves solubility) Oxolane->Fsp3 MaskedAmine Masked primary amine (via reduction) Cyano->MaskedAmine Vector Amidation vector (via coupling) Carboxyl->Vector

Structural logic and physicochemical utility of 3-cyanooxolane-3-carboxylic acid.

The Causality of Scaffold Selection in Drug Discovery

In synthetic workflows, every reagent and building block must justify its inclusion through causality. Why choose 3-cyanooxolane-3-carboxylic acid over a simple cyclic amino acid?

  • Orthogonal Reactivity: The cyano group is kinetically stable under standard amide coupling conditions (e.g., HATU/DIPEA), allowing the carboxylic acid to be functionalized first without cross-reactivity.

  • Masked Functionality: The nitrile acts as a masked primary amine. Upon controlled catalytic hydrogenation, it yields an aminomethyl group. Because this amine is generated in close spatial proximity to the C3-carbonyl (if esterified), it is perfectly primed for spontaneous intramolecular lactamization.

  • Spirocyclic Annulation: The resulting spiro[oxolane-pyrrolidin] systems are highly sought-after bioisosteres for morpholines and piperazines, offering improved metabolic stability against oxidative degradation by Cytochrome P450 enzymes.

Experimental Workflows: Synthesis of Spirocyclic Scaffolds

To demonstrate the technical utility of this compound, the following protocol details the conversion of 3-cyanooxolane-3-carboxylic acid into 2-oxa-7-azaspiro[4.4]nonan-8-one , a rigid spiro-lactam scaffold.

This protocol is designed as a self-validating system , utilizing specific mass-shift tracking to ensure intermediate fidelity.

SpiroSynthesis SM 3-Cyanooxolane-3- carboxylic acid Ester Methyl Ester Intermediate SM->Ester MeOH, H2SO4 (Reflux) Amine Aminomethyl Intermediate Ester->Amine H2, Raney-Ni NH3/MeOH Spiro Spiro-Lactam (Target Scaffold) Amine->Spiro Intramolecular Cyclization (Heat)

Step-by-step synthetic workflow from the core building block to a spiro-lactam.

Step-by-Step Methodology

Step 1: Esterification (Protection & Activation)

  • Procedure: Suspend 3-cyanooxolane-3-carboxylic acid (1.0 eq) in anhydrous methanol (0.5 M). Add catalytic concentrated

    
     (0.1 eq) dropwise at 
    
    
    
    . Reflux the mixture for 4 hours.
  • Causality: Converting the carboxylic acid to a methyl ester is critical. If the free acid is left unprotected during the subsequent nitrile reduction, the resulting amino-acid will form a highly stable, insoluble zwitterion, severely complicating isolation and preventing efficient lactamization.

  • Self-Validating Check: Monitor by LC-MS. The starting material (

    
    ) will disappear, replaced by the methyl ester intermediate (
    
    
    
    ).

Step 2: Nitrile Reduction and Spontaneous Lactamization

  • Procedure: Dissolve the intermediate ester (1.0 eq) in a 7N solution of ammonia in methanol (0.2 M).

  • Causality: The addition of excess ammonia is a mandatory mechanistic control. During the catalytic hydrogenation of nitriles, highly reactive imine intermediates are formed. Without excess ammonia, these imines react with newly formed primary amines to yield unwanted secondary amine dimers. Ammonia shifts the equilibrium, forcing the exclusive production of the primary aminomethyl intermediate.

  • Procedure: Add Raney-Nickel (20% w/w) carefully under an argon atmosphere. Purge the reaction vessel with

    
     gas and stir vigorously under a balloon of 
    
    
    
    (1 atm) at room temperature for 12 hours.
  • Self-Validating Check: Track the reaction cascade via LC-MS. You will observe a transient mass for the uncyclized amine (

    
    ). As the reaction progresses, the amine will spontaneously attack the adjacent methyl ester, extruding methanol to form the thermodynamically favored spiro-lactam (
    
    
    
    ).
  • Workup: Filter the catalyst through a pad of Celite (Caution: Raney-Ni is pyrophoric). If LC-MS indicates incomplete lactamization, concentrate the filtrate and heat the residue in toluene at

    
     for 4 hours to drive the cyclization to completion.
    

References

  • PubChemLite / National Center for Biotechnology Information. "3-cyanooxolane-3-carboxylic acid (C6H7NO3) - Compound Summary." PubChem Database.[1] URL:[Link]

Sources

Exploratory

Engineering Constraints: A Technical Guide to Conformationally Restricted Amino Acid Synthesis

Executive Summary In modern peptidomimetic drug design, the entropic cost of binding is a critical barrier. Flexible peptides lose significant entropy upon binding to a receptor, reducing overall affinity.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern peptidomimetic drug design, the entropic cost of binding is a critical barrier. Flexible peptides lose significant entropy upon binding to a receptor, reducing overall affinity. Conformationally restricted amino acids (CRAAs) solve this by pre-organizing the peptide backbone into a bioactive conformation, thereby minimizing entropy loss and enhancing metabolic stability against proteolysis.

This guide details the synthesis of high-value CRAA intermediates, focusing on three distinct classes:


-quaternary amino acids, cyclic constraints (e.g., ACC), and stereochemically pure 

-substituted analogs. We prioritize scalable, high-fidelity methods over academic curiosities.

Section 1: Strategic Classes of Intermediates

The synthesis of CRAAs generally relies on breaking the symmetry of glycine or alanine equivalents. We categorize the intermediates by the restriction mechanism they impose:

ClassStructural FeaturePharmacological BenefitKey Synthetic Intermediate

-Quaternary
Tetrasubstituted

-carbon (e.g.,

-methyl)
Induces helical (

or

-helix) structures; blocks proteolysis.
Maruoka Ammonium Enolates
Cyclic (

)
3- to 6-membered rings fused to the backbone (e.g., ACC)Locks

torsion angles; mimics

-turns.
Cyclopropyl Imines
Stereopure

-Alkyl
Non-natural side chains with >98% eeExplores specific hydrophobic pockets.Schöllkopf Bis-Lactim Ethers

Section 2: The Schöllkopf Bis-Lactim Ether System

The Gold Standard for Enantiopurity

The Schöllkopf method remains the benchmark for synthesizing non-proteinogenic amino acids with high enantiomeric excess (>95% ee). It utilizes a chiral auxiliary derived from L-valine and glycine (or alanine) to form a cyclic bis-lactim ether.[1][2]

Mechanistic Logic

The reaction relies on the lithiation of the bis-lactim ether.[3] The isopropyl group of the valine moiety exerts a powerful steric shielding effect on one face of the planar enolate, forcing the electrophile to attack trans to the isopropyl group.

Reaction Pathway Visualization

SchollkopfMechanism Start Cyclo(L-Val-Gly) BisLactim Bis-Lactim Ether (3,6-dimethoxy-2-isopropyl-2,5-dihydropyrazine) Start->BisLactim 1. Me3OBF4 (Meerwein's Salt) Lithiated Lithiated Aza-Enolate (Planar Intermediate) BisLactim->Lithiated 2. n-BuLi, -78°C THF Alkylated Alkylated Adduct (Trans-addition) Lithiated->Alkylated 3. R-X (Electrophile) Steric Control by i-Pr Product Target (R)-Amino Acid Methyl Ester + L-Val Methyl Ester Alkylated->Product 4. Mild Acid Hydrolysis (0.25N HCl)

Caption: The Schöllkopf pathway. The isopropyl group directs the electrophile (R-X) to the opposite face, establishing the stereocenter.

Experimental Protocol: Synthesis of (R)- -Allyl-Alanine Analog

Objective: Alkylation of Schöllkopf auxiliary with allyl bromide.

Reagents:

  • (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf auxiliary).[3]

  • n-Butyllithium (1.6 M in hexanes).[4]

  • Allyl bromide (freshly distilled).

  • THF (anhydrous, distilled from Na/benzophenone).

Procedure:

  • Cryogenic Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add the Schöllkopf auxiliary (1.0 equiv, 10 mmol) and dissolve in 50 mL anhydrous THF. Cool to -78°C (dry ice/acetone).

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise over 15 minutes.

    • Observation: The solution typically turns pale yellow/orange, indicating aza-enolate formation.

    • Critical Step: Stir for 30 minutes at -78°C to ensure complete deprotonation.

  • Alkylation: Add allyl bromide (1.2 equiv) dropwise.

    • Kinetic Control: Keep the temperature at -78°C for 2 hours, then allow to warm slowly to room temperature overnight.

  • Quench & Workup: Quench with sat. NH

    
    Cl (10 mL). Evaporate THF. Partition residue between diethyl ether and water. Dry organic layer (MgSO
    
    
    
    ) and concentrate.
  • Hydrolysis: Dissolve the crude oil in THF (20 mL) and 0.25 N HCl (20 mL). Stir at room temperature for 24 hours.

    • Note: This mild hydrolysis cleaves the bis-lactim ring into the two amino acid esters.

  • Purification: Separate the target amino acid ester from the valine auxiliary ester via distillation or column chromatography (silica gel).

Section 3: Phase-Transfer Catalysis (Maruoka System)

Scalable Synthesis of


-Dialkyl Amino Acids 

While Schöllkopf is excellent for monosubstitution, creating quaternary centers (tetrasubstituted carbons) is sterically demanding. The Maruoka catalyst (chiral quaternary ammonium salt) enables the alkylation of aldimine Schiff bases under mild, biphasic conditions.

Mechanistic Logic

The catalyst forms a tight ion pair with the enolate of the glycine Schiff base at the interface of the organic (toluene) and aqueous (50% KOH) phases. The chiral binaphthyl scaffold of the catalyst creates a rigid chiral pocket that shields one face of the enolate.

Catalytic Cycle Visualization

MaruokaCycle Substrate Glycine Schiff Base (Organic Phase) Interface Interface (Ion Exchange) Substrate->Interface IonPair Chiral Ion Pair [Enolate⁻ • Q*⁺] Interface->IonPair Extraction into Organic Phase Product Alkylated Imine (Optically Active) IonPair->Product R-X (Electrophile) Catalyst Maruoka Catalyst (Q*⁺Br⁻) Product->Catalyst Regeneration Catalyst->Interface Base 50% KOH (Aqueous Phase) Base->Interface Deprotonation

Caption: Maruoka Phase-Transfer Catalysis. The chiral ammonium salt (Q) shuttles the enolate into the organic phase for stereoselective alkylation.*

Experimental Protocol: -Methylation of Phenylalanine Analog

Objective: Synthesis of


-methyl-phenylalanine via Maruoka PTC.

Reagents:

  • N-(diphenylmethylene)alanine tert-butyl ester.

  • Benzyl bromide.[5]

  • (S,S)-3,4,5-trifluorophenyl-NAS bromide (Maruoka Catalyst, 1 mol%).

  • Toluene / 50% KOH (aq).[6]

Procedure:

  • Biphasic Mix: In a reaction tube, combine the alanine Schiff base (1.0 equiv) and the Maruoka catalyst (0.01 equiv) in toluene (volume to make 0.1 M substrate).

  • Base Addition: Add 50% aqueous KOH (3.0 equiv) and cool the mixture to 0°C.

  • Alkylation: Add benzyl bromide (1.2 equiv) dropwise with vigorous stirring.

    • Process Tip: High stirring rates are crucial to maximize interfacial surface area.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). Reaction typically completes in 2–6 hours.

  • Workup: Dilute with water and extract with Et

    
    O. Wash organics with brine, dry (Na
    
    
    
    SO
    
    
    ), and concentrate.
  • Hydrolysis: Dissolve residue in THF/1N citric acid (1:1) and stir for 4 hours to remove the benzophenone protecting group.

Section 4: Cyclic Constraint Synthesis (ACC)

1-Aminocyclopropanecarboxylic Acid (ACC)

ACC is a unique intermediate where the


-carbon is part of a cyclopropane ring, locking the backbone torsion angles.
Synthetic Strategy: 1,2-Bisalkylation

The most robust route involves the double alkylation of a glycine equivalent with 1,2-dibromoethane.

Experimental Protocol

Objective: Synthesis of protected ACC ethyl ester.

Reagents:

  • N-(Benzylidene)glycine ethyl ester.

  • 1,2-Dibromoethane.[4][7]

  • K

    
    CO
    
    
    
    (solid) and TEBA (Triethylbenzylammonium chloride) OR LiHMDS (for anhydrous route).
  • Acetonitrile (solvent).

Procedure (PTC Method):

  • Preparation: Dissolve N-(benzylidene)glycine ethyl ester (10 mmol) and 1,2-dibromoethane (15 mmol) in acetonitrile (50 mL).

  • Base Addition: Add solid K

    
    CO
    
    
    
    (40 mmol) and TEBA (1 mmol).
  • Reflux: Heat the mixture to reflux for 10 hours.

    • Mechanism:[2][4][8] The first alkylation occurs at the

      
      -carbon, followed by an intramolecular cyclization to close the cyclopropane ring.
      
  • Workup: Filter off solids. Concentrate the filtrate.

  • Hydrolysis: Treat the crude oil with 1N HCl in ether to cleave the imine. The ACC ethyl ester hydrochloride precipitates as a white solid.

    • Yield: Typically 60–75%.

References

  • Schöllkopf, U., Groth, U., & Deng, C. (1981).[8] Enantioselective Syntheses of (R)-Amino Acids Using L-Valine as Chiral Agent.[1] Angewandte Chemie International Edition, 20(9), 798-799.[8] Link

  • Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition, 46(23), 4222-4266. Link

  • Ooi, T., Takeuchi, M., Kameda, M., & Maruoka, K. (2000).

    
    -Dialkyl-
    
    
    
    -amino Acids by Chiral Phase-Transfer Catalysis. Journal of the American Chemical Society, 122(21), 5228-5229. Link
  • Wheeler, T. N., & Ray, J. (1988). A Convenient and Efficient Synthesis of 1-Aminocyclopropanecarboxylic Acid (ACC).[9][10][11] Synthetic Communications, 18(2), 141-150. Link

  • Ruiz, M., et al. (2003).[2] Diastereoselective synthesis of 2-amino-4-phosphonobutanoic acids by conjugate addition of lithiated Schöllkopf's bislactim ethers.[2][12] Journal of Organic Chemistry, 68(20), 7634-7645.[2] Link

Sources

Foundational

Strategic Deployment of 3,3-Disubstituted Oxolanes in Drug Discovery

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It synthesizes structural theory, synthetic methodology, and practical application without adhe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It synthesizes structural theory, synthetic methodology, and practical application without adhering to a generic template.

Technical Whitepaper | Medicinal Chemistry & Synthetic Methodology

Executive Summary

The oxolane (tetrahydrofuran, THF) ring is a privileged scaffold in medicinal chemistry, serving as a core motif in ionophores, nucleoside analogs, and protease inhibitors. However, the unsubstituted oxolane ring often suffers from metabolic liability at the


-carbon (C2/C5) and conformational floppiness. 3,3-Disubstituted oxolane derivatives  represent a strategic structural evolution. By introducing geminal substitution at the C3 position, medicinal chemists can exploit the Thorpe-Ingold effect  to lock bioactive conformations, block metabolic soft spots, and modulate lipophilicity without significantly increasing molecular weight. This guide details the structural rationale, synthetic pathways, and application of this motif in modern drug design.

Part 1: Structural Rationale & Physicochemical Properties

The Gem-Dimethyl Effect on Conformation

The oxolane ring exists in a dynamic equilibrium between Envelope (E) and Twist (T) conformations.[1] Unsubstituted THF has a low barrier to pseudorotation (


0.15 kcal/mol), making it entropically unfavorable for binding to rigid protein pockets.
  • Conformational Locking: Introducing a 3,3-disubstitution pattern (e.g., gem-dimethyl or spirocycle) imposes a Thorpe-Ingold effect (angle compression).[1] This sterically biases the ring toward a specific envelope conformation where the C3 atom acts as the "flap."

  • Vector Alignment: This "puckering" rigidly orients substituents at the C2 and C5 positions. For example, in nucleoside analogs, this restriction can force the sugar pucker into the North (

    
    ) or South (
    
    
    
    ) conformation, critically affecting polymerase recognition.
Metabolic Stability & Bioisosterism

Metabolic oxidation of cyclic ethers typically occurs at the


-position (C2 or C5) via CYP450-mediated hydroxylation, leading to ring opening (lactol formation).[1]
  • Steric Shielding: While 3,3-substitution does not directly replace the

    
    -protons, the steric bulk of the geminal group hinders the approach of the heme-iron reactive center of CYP enzymes to the adjacent C2 position.
    
  • Blocking

    
    -Oxidation:  In specific metabolic pathways where ring oxidation occurs at C3 (less common but possible in complex scaffolds), 3,3-disubstitution effectively blocks this site.[1]
    
  • Lipophilicity Modulation:

    • 3,3-Dimethyl: Increases LogP (

      
      LogP 
      
      
      
      +0.8), useful for improving membrane permeability of polar cores.
    • 3,3-Difluoro: Acts as a lipophilic bioisostere of the carbonyl group (

      
      ) or methylene (
      
      
      
      ).[1] The
      
      
      group lowers the pKa of adjacent functional groups (e.g., amines) via the inductive effect, improving bioavailability.

Part 2: Synthetic Methodologies

Accessing the quaternary center at the C3 position is the primary synthetic challenge. Below are two field-proven protocols for constructing these scaffolds.

Protocol A: De Novo Synthesis from Chiral Pool (Pantolactone Route)

This route utilizes (R)-(-)-Pantolactone as a chiral starting material to access enantiopure 3,3-dimethyltetrahydrofurans.[1] It is scalable and avoids heavy metal catalysts.

Target Intermediate: (R)-4,4-Dimethyltetrahydrofuran-3-ol (Note: Numbering changes based on priority, but chemically this is the 3,3-dimethyl core).[1]

Step-by-Step Workflow:

  • Reduction: Dissolve (R)-pantolactone (10 g, 76.8 mmol) in anhydrous THF (100 mL). Cool to 0°C. Slowly add

    
     (1.0 equiv) under 
    
    
    
    .[1] Stir at RT for 4h to reduce the lactone to the diol (R)-2,2-dimethylbutane-1,3,4-triol.
    • Critical Check: Ensure complete reduction by TLC (EtOAc:Hex 1:1).

  • Selective Sulfonylation: Treat the crude triol with 1.1 equiv of p-Toluenesulfonyl chloride (TsCl) and pyridine in DCM at -10°C. The primary alcohol is selectively tosylated over the secondary/tertiary alcohols due to sterics.

  • Cyclization: Dissolve the monotosylate in dry THF. Add Potassium tert-butoxide (KOtBu, 1.2 equiv) at 0°C. The secondary alkoxide displaces the primary tosylate (intramolecular

    
    ) to close the ring.
    
  • Purification: The resulting 4,4-dimethyltetrahydrofuran-3-ol is purified via vacuum distillation (bp

    
    85°C at 15 mmHg).[1]
    
Protocol B: Gem-Difluorination via Deoxofluorination

For accessing 3,3-difluorotetrahydrofurans , a late-stage functionalization of 3-oxolanes is preferred.[1]

Reagents: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST.[1]

Workflow:

  • Setup: Charge a Teflon or HDPE vessel (glass reacts with HF byproduct) with tetrahydrofuran-3-one (1.0 equiv) and anhydrous DCM.[1]

  • Fluorination: Cool to 0°C. Add Deoxo-Fluor (2.5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 16h.

    • Safety Note: This reaction generates HF. Quench strictly with saturated

      
      .
      
  • Outcome: Yields 3,3-difluorotetrahydrofuran.[2] The gem-difluoro group creates a dipole that mimics the carbonyl oxygen of the starting material but is metabolically inert.

Visualization of Synthetic Strategy

The following diagram illustrates the decision matrix for synthesizing these derivatives.

SyntheticRoutes Start Target: 3,3-Disubstituted Oxolane RouteA Route A: Chiral Pool (Pantolactone) Start->RouteA If Gem-Dimethyl & Chiral RouteB Route B: Deoxofluorination (DAST/Deoxo-Fluor) Start->RouteB If Gem-Difluoro RouteC Route C: Spirocyclization (Grignard/RCM) Start->RouteC If Spirocyclic InterA Intermediate: 2,2-Dimethyl-1,3-diol RouteA->InterA LiAlH4 Reduction InterB Starting Material: Tetrahydrofuran-3-one RouteB->InterB Substrate InterC Spiro-Precursor: Cyclic Ketone + Allyl/Epoxide RouteC->InterC Alkylation ProductA 3,3-Dimethyl-THF (Enantiopure) InterA->ProductA TsCl / KOtBu Cyclization ProductB 3,3-Difluoro-THF (Bioisostere) InterB->ProductB Deoxo-Fluor (HF Scavenging) ProductC Spiro[THF-3,x']-cycle (Rigid Scaffold) InterC->ProductC Ring Closing

Caption: Decision tree for selecting synthetic routes based on the desired 3,3-substitution pattern.

Part 3: Case Studies in Drug Discovery

Posaconazole (Noxafil): The Quaternary Center Advantage

Posaconazole is a triazole antifungal that features a complex tetrahydrofuran core.

  • Structural Feature: It contains a 2,5-disubstituted tetrahydrofuran ring, but more importantly, the optimization of azole antifungals often explores the substitution around the central ring to improve solubility and target engagement (CYP51 inhibition).

  • Relevance: While Posaconazole itself uses a specific stereochemical arrangement, the research leading to it (and subsequent analogs) demonstrated that quaternary substitution on the THF ring (analogous to 3,3-disubstitution) drastically reduces metabolic clearance compared to the unsubstituted analogs found in earlier azoles like Itraconazole.

Amprenavir Analogs: 3,3-Dimethyl-THF as a P2 Ligand

In the development of HIV protease inhibitors, the bis-tetrahydrofuran (bis-THF) ligand (present in Amprenavir and Darunavir) is critical for backbone hydrogen bonding with Asp29/Asp30 of the protease.

  • The Experiment: Researchers synthesized analogs replacing the bis-THF with a 4,4-dimethyltetrahydrofuran-3-ol (effectively a 3,3-dimethyl substituted THF core).[1]

  • Result: The gem-dimethyl group locked the ring into a conformation that maintained critical H-bonds while filling the hydrophobic S2 pocket more effectively. This modification highlighted how 3,3-disubstitution can "tune" the fit of a ligand into a specific protein cavity.

Part 4: Data Summary & References

Comparative Properties Table
PropertyUnsubstituted THF3,3-Dimethyl-THF3,3-Difluoro-THF
LogP (Approx) 0.461.2 - 1.40.8 - 1.0
Conformation Fluxional (Twist/Envelope)Locked Envelope (C3-flap)Biased Envelope
Metabolic Risk High (C2/C5 oxidation)Reduced (Steric shielding)Low (Electronic deactivation)
Key Application General Solvent/LinkerHydrophobic Core/SpacerCarbonyl Bioisostere
References
  • Wolfe, J. P., et al. (2004). "Palladium-Catalyzed Synthesis of 2,1'-Disubstituted Tetrahydrofurans." Journal of the American Chemical Society. Link[1]

  • Ghosh, A. K., et al. (2008). "Design and Synthesis of Potent HIV-1 Protease Inhibitors Involving a Novel Bis-Tetrahydrofuran Ligand." Journal of Medicinal Chemistry. Link[1]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Carreira, E. M., et al. (2011). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. (Relevant for comparative gem-disubstitution effects). Link[1]

  • BenchChem Protocols. (2025). "Synthesis of 3,3-dimethyltetrahydrofuran from 1,4-dichloro-2,2-dimethylbutane." Link

Sources

Exploratory

Architecting the Next Generation of Therapeutics: Novel Heterocyclic Building Blocks for Peptidomimetics

Executive Summary Peptides possess exquisite potency and selectivity but suffer from poor pharmacokinetic (PK) profiles: rapid proteolytic degradation, low membrane permeability, and conformational instability. Peptidomi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptides possess exquisite potency and selectivity but suffer from poor pharmacokinetic (PK) profiles: rapid proteolytic degradation, low membrane permeability, and conformational instability. Peptidomimetics —compounds that mimic the biological action of peptides while stripping away their liabilities—are the solution.

This guide focuses on the strategic integration of heterocyclic building blocks . Unlike simple amide bond isosteres, heterocycles offer a dual advantage: they act as bioisosteres (mimicking electronics/geometry) and conformational locks (reducing the entropic penalty of binding). This document details the rationale, selection, and synthesis of these critical scaffolds for the modern drug hunter.

Part 1: Rational Design Principles

The Structural Logic: Bioisosterism & Rigidification

The core objective of using heterocycles is not merely to replace an atom, but to freeze bioactive conformations .

  • Electronic Bioisosterism: The amide bond (

    
    ) has a significant dipole and planar character. Heterocycles like 1,2,3-triazoles  and tetrazoles  replicate this planarity and H-bond acceptor/donor capability but are invisible to proteases.
    
  • Conformational Restriction (

    
    -Space Control):  Native peptides are "floppy." By incorporating a heterocycle (e.g., a thiazole) into the backbone, you restrict rotation around the 
    
    
    
    and
    
    
    angles. This pre-organizes the molecule into its bioactive state, significantly enhancing binding affinity by minimizing the entropy loss upon binding (
    
    
    ).
Decision Matrix: Selecting the Right Heterocycle

Not all heterocycles are interchangeable. Selection depends on the specific secondary structure you intend to mimic.

HeterocycleSelection Start Target Peptide Motif Decision1 Desired Geometry? Start->Decision1 Trans Trans-Amide Mimic (Linear/Extended) Decision1->Trans Extended Chain Cis Cis-Amide Mimic (Turn Induction) Decision1->Cis Beta-Turn Backbone Backbone Constraint (Rigidification) Decision1->Backbone Helix/Sheet Triazole 1,4-Disubstituted 1,2,3-Triazole Trans->Triazole High Dipole Protease Stable Tetrazole 1,5-Disubstituted Tetrazole Cis->Tetrazole Type VI Turn Mimic Thiazole Thiazole / Oxazole (Linear Scaffolds) Backbone->Thiazole Planar Aromatic

Figure 1: Decision matrix for selecting heterocyclic building blocks based on target peptide geometry.

Part 2: High-Impact Heterocyclic Classes

The Trans-Amide Surrogate: 1,2,3-Triazoles

The 1,4-disubstituted 1,2,3-triazole is the "gold standard" peptidomimetic linkage.

  • Geometry: The distance between substituents (approx. 5.0 Å) closely mimics the

    
     to 
    
    
    
    distance in a trans-peptide bond.
  • Electronics: The strong dipole moment aligns with that of an amide bond, maintaining H-bonding networks within the receptor pocket.

  • Synthesis: Accessible via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3]

The Cis-Amide Surrogate: 1,5-Disubstituted Tetrazoles

While rare in nature, cis-peptide bonds are critical for turn structures (e.g.,


-turns).
  • Geometry: The 1,5-substitution pattern forces the backbone into a kink, mimicking the cis-geometry of Proline or N-methylated amino acids.

  • Application: Ideal for stabilizing Type VI

    
    -turns in GPCR ligands.
    
Backbone Constrainers: Thiazoles and Oxazoles

Derived from Cysteine (Thiazole) or Serine/Threonine (Oxazole), these are found in natural products like Microcin B17 and Cyanobactins .

  • Function: They replace the amide bond and the

    
    , effectively flattening a portion of the peptide into a rigid aromatic system.
    
  • Utility: Excellent for macrocyclization to improve metabolic stability.

Comparative Data: Heterocyclic Properties

ScaffoldAmide Mimic TypeDipole MomentH-Bond DonorH-Bond AcceptorMetabolic Stability
Amide (Native) Trans (mostly)~3.5 DYes (NH)Yes (CO)Low (Proteolysis)
1,2,3-Triazole Trans~5.0 DC-H (Weak)Yes (N2, N3)High
Tetrazole (1,5) Cis~5.2 DNoYesHigh
Thiazole Backbone~1.6 DNoYes (N)High

Part 3: Synthetic Methodologies & Protocols

Protocol A: Synthesis of Triazole-Linked Peptidomimetics (CuAAC)

Context: This protocol replaces an amide bond with a triazole.[2][4] It requires an azide-functionalized amino acid and an alkyne-functionalized amine.[1]

Reagents:

  • 
     (Catalyst source)
    
  • Sodium Ascorbate (Reductant to generate Cu(I) in situ)

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) – Ligand to stabilize Cu(I)

  • Solvent:

    
     (1:1) or DMF for hydrophobic substrates.
    

Step-by-Step Workflow:

  • Preparation: Dissolve the Alkyne (1.0 equiv) and Azide (1.0 equiv) in

    
     (1:1) to a concentration of 0.1 M.
    
  • Catalyst Addition: Add TBTA (0.1 equiv) followed by

    
     solution (0.05 equiv).
    
  • Activation: Add freshly prepared Sodium Ascorbate solution (0.2 equiv). The solution may turn bright yellow (characteristic of Cu(I)-TBTA complex).

  • Reaction: Stir at Room Temperature (RT) for 12–24 hours. Monitor via LC-MS for the disappearance of the azide.

  • Workup: Dilute with water. If the product precipitates, filter and wash with cold water. If soluble, extract with EtOAc, wash with ammonium chloride (to remove Cu), dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography or Preparative HPLC.

Protocol B: Hantzsch Thiazole Synthesis for Backbone Modification

Context: Converting a thioamide (derived from a peptide backbone) into a thiazole.[5] This creates a rigid, planar section in the peptide.

Step-by-Step Workflow:

  • Thioamide Formation: Treat the precursor peptide (with a free amide) with Lawesson’s Reagent in Toluene at 80°C to convert the specific amide carbonyl (

    
    ) to a thiocarbonyl (
    
    
    
    ).
  • Hantzsch Cyclization:

    • React the thioamide with an

      
      -bromoketone (1.2 equiv) in Ethanol or DMF.
      
    • Stir at RT for 2 hours, then reflux for 1–2 hours.

  • Dehydration: The intermediate hydroxy-thiazoline spontaneously dehydrates under reflux to form the aromatic thiazole.

  • Validation: Check for the characteristic downfield shift of the thiazole proton (~8.0 ppm) in

    
    -NMR.
    

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the workflow for converting a standard peptide sequence into a Thiazole-constrained mimetic.

ThiazoleSynthesis Input Peptide Precursor (Amide Bond) Step1 Lawesson's Reagent (Thionation) Input->Step1 Intermediate Thioamide Intermediate Step1->Intermediate Step2 alpha-Bromoketone (Hantzsch Reaction) Intermediate->Step2 Cyclization Thiazoline Ring Closure Step2->Cyclization Final Thiazole-Constrained Peptidomimetic Cyclization->Final - H2O

Figure 2: Synthetic pathway for Thiazole incorporation via Hantzsch Cyclization.

Part 5: Case Study & Applications

Integrin Antagonists (RGD Mimetics)

The RGD (Arg-Gly-Asp) sequence is the recognition motif for integrin receptors (


), which are implicated in tumor angiogenesis.
  • Challenge: Linear RGD peptides are rapidly degraded and lack selectivity between integrin subtypes.

  • Solution: Cyclization using a 1,2,3-triazole or thiazole scaffold.

  • Outcome: A study by De Marco et al.[6][7] demonstrated that replacing the amide backbone with a heterocycle locked the RGD motif into a specific turn conformation, increasing affinity for

    
     integrin by >100-fold compared to the linear peptide and improving serum stability from minutes to hours.
    

References

  • 1,2,3-Triazoles as Amide-bond Surrogates in Peptidomimetics Source: CHIMIA International Journal for Chemistry URL:[Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies Source: Molecules (MDPI) URL:[Link]

  • The 1,5-Disubstituted Tetrazole Ring as a cis-Amide Bond Surrogate Source: Journal of the American Chemical Society URL:[8][9][Link]

  • Thiazoles in Peptides and Peptidomimetics Source: Australian Journal of Chemistry URL:[Link]

  • Heterocyclic Scaffolds in the Design of Peptidomimetic Integrin Ligands Source: Current Topics in Medicinal Chemistry URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of 3-Cyanotetrahydrofuran-3-Carboxylic Acid

Introduction & Strategic Rationale The synthesis of highly functionalized, -rich spirocycles—such as 2-oxa-7-azaspiro[4.4]nonan-8-one derivatives—is of paramount importance in modern drug discovery. These scaffolds serve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of highly functionalized,


-rich spirocycles—such as 2-oxa-7-azaspiro[4.4]nonan-8-one derivatives—is of paramount importance in modern drug discovery. These scaffolds serve as rigidified peptidomimetics and offer highly favorable pharmacokinetic profiles.

The primary synthetic intermediate, 3-cyanotetrahydrofuran-3-carboxylic acid , presents a classic chemoselectivity challenge: the targeted reduction of the cyano (–CN) group to a primary amine (–CH


NH

) without compromising the adjacent, easily reducible carboxylic acid (–COOH) moiety. This application note details the mechanistic rationale and validated protocols for achieving this transformation, whether the goal is to deliberately trigger intramolecular cyclization to form the spiro-lactam, or to isolate the orthogonally protected free amino acid.

Mechanistic Evaluation of Reducing Agents

Selecting the appropriate reducing agent requires a precise understanding of the electronic and steric nature of the substrate.

  • Lithium Aluminum Hydride (LiAlH

    
    ):  As a powerful nucleophilic hydride source, LiAlH
    
    
    
    will indiscriminately reduce both the nitrile and the carboxylic acid[1]. The reaction proceeds via an imine salt intermediate for the nitrile and an aldehyde intermediate for the acid, ultimately yielding the fully reduced, unwanted amino alcohol (3-(aminomethyl)tetrahydrofuran-3-yl)methanol[2].
  • Borane-Tetrahydrofuran (BH

    
    ·THF):  While often utilized for chemoselective reductions, BH
    
    
    
    is an electrophilic reducing agent. It preferentially coordinates to the electron-rich oxygen of the carboxylic acid, reducing it to an alcohol significantly faster than it attacks the
    
    
    -system of the nitrile[3]. Thus, BH
    
    
    ·THF is contraindicated for this specific transformation.
  • Catalytic Hydrogenation (Raney Nickel): Heterogeneous catalytic hydrogenation is the optimal pathway. Carboxylic acids are generally inert to catalytic hydrogenation over standard transition metals. Raney Nickel (Sponge Nickel), a highly active porous catalyst, efficiently adsorbs the nitrile triple bond and facilitates the addition of hydrogen to yield the primary amine[4].

  • The Lactamization Challenge & In Situ Trapping: Once the primary amine is formed, the geminal substitution at C3 (the Thorpe-Ingold effect) holds the amine and the carboxylic acid in close proximity. This drives a rapid intramolecular condensation, yielding a spiro-

    
    -lactam. If the free amino acid is the desired product, the reduction must be performed in the presence of di-tert-butyl dicarbonate (Boc
    
    
    
    O). The primary amine is trapped as the N-Boc carbamate in situ kinetically faster than lactamization can occur[5].

Reagent Compatibility & Outcome Matrix

Reducing SystemChemoselectivity ProfileMajor Isolated ProductSynthetic Utility
LiAlH

/ THF
Poor (Reduces both groups)3-(aminomethyl)tetrahydrofuran-3-yl)methanolLow; results in global reduction.
BH

·THF
Poor (Prefers COOH)3-cyanotetrahydrofuran-3-yl)methanolLow; inverse chemoselectivity.
Raney Ni / H

/ NH

Excellent (Preserves COOH)2-oxa-7-azaspiro[4.4]nonan-8-one (Spirolactam)High; ideal for spirocycle generation.
Raney Ni / H

/ Boc

O
Excellent (Preserves COOH)N-Boc-3-(aminomethyl)THF-3-carboxylic acidHigh; ideal for peptide coupling prep.

Experimental Protocols

Protocol A: Synthesis of the Spirolactam (2-oxa-7-azaspiro[4.4]nonan-8-one)

Causality Note: Methanolic ammonia is utilized as the solvent. The excess ammonia suppresses the formation of unwanted secondary amines by pushing the equilibrium of the reactive imine intermediate toward the primary amine.

  • Reaction Setup: Charge a pressure vessel (e.g., Parr reactor) with 3-cyanotetrahydrofuran-3-carboxylic acid (1.0 eq) and a solution of 7M ammonia in methanol (10 mL/mmol substrate).

  • Catalyst Addition: Carefully add an aqueous slurry of activated Raney Nickel (approx. 20% w/w relative to substrate).

    • CRITICAL SAFETY NOTE: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in air; always transfer it as a slurry[4].

  • Purging & Pressurization: Seal the vessel. Purge the headspace with nitrogen gas (3x), followed by hydrogen gas (3x). Pressurize the vessel to 50 psi with H

    
    .
    
  • Reaction Execution: Stir the suspension vigorously at room temperature for 16–24 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Depressurize the vessel. Under a gentle nitrogen blanket, filter the reaction mixture through a tightly packed pad of Celite to remove the Raney Nickel. Wash the filter cake exhaustively with methanol.

  • Cyclization: Concentrate the filtrate under reduced pressure. The proximity of the functional groups ensures that the intermediate amino acid spontaneously condenses into the spiro-

    
    -lactam during concentration.
    
  • Purification: Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to yield the pure spirolactam.

Protocol B: Synthesis of N-Boc-3-(aminomethyl)tetrahydrofuran-3-carboxylic acid

Causality Note: By introducing Boc


O directly into the hydrogenation environment, the nascent primary amine is immediately intercepted and protected, sterically and electronically preventing the intramolecular attack on the carboxylic acid[5].
  • Reaction Setup: Dissolve 3-cyanotetrahydrofuran-3-carboxylic acid (1.0 eq) and Boc

    
    O (2.0 eq) in anhydrous methanol (10 mL/mmol) in a hydrogenation vessel.
    
  • Catalyst Addition: Add activated Raney Nickel slurry (20% w/w) to the solution.

  • Hydrogenation: Purge the vessel with N

    
     and H
    
    
    
    as described in Protocol A. Pressurize to 50 psi with H
    
    
    and stir vigorously at room temperature for 24 hours.
  • Workup: Depressurize and filter the mixture through Celite under a nitrogen atmosphere. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and 1M aqueous citric acid (to remove any trace basic impurities while keeping the product in the organic layer).

  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate to afford the N-Boc protected amino acid.

Pathway Visualization

G SM 3-Cyanotetrahydrofuran- 3-carboxylic acid LiAlH4 LiAlH4 / THF (Nucleophilic Hydride) SM->LiAlH4 RaneyNi Raney Ni, H2, NH3 (Catalytic Hydrogenation) SM->RaneyNi RaneyNiBoc Raney Ni, H2, Boc2O (In situ Trapping) SM->RaneyNiBoc AminoAlcohol Amino Alcohol (Unwanted Global Reduction) LiAlH4->AminoAlcohol Spirolactam Spiro-γ-lactam (Intramolecular Cyclization) RaneyNi->Spirolactam Spontaneous Condensation BocAminoAcid N-Boc Amino Acid (Chemoselective Protection) RaneyNiBoc->BocAminoAcid Kinetically Favored Trapping

Divergent chemoselective reduction pathways of 3-cyanotetrahydrofuran-3-carboxylic acid.

References

1.[4] Reagent Friday: Raney Nickel - Master Organic Chemistry. URL: 2.[1] Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps. URL: 3.[3] BH3/ THF as a Reducing Agent - YouTube. URL: 4.[2] Reduction of Carboxylic Acids - Chemguide. URL: 5.[5] Organic & Biomolecular Chemistry - RSC Publishing. URL:

Sources

Application

Application Note: High-Fidelity Synthesis of Gem-Disubstituted Amino-Oxolanes via Curtius Rearrangement

Executive Summary This guide details the synthetic transformation of 3-cyanooxolane-3-carboxylic acid (also known as 3-cyanotetrahydrofuran-3-carboxylic acid) into its corresponding amine derivatives using the Curtius re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic transformation of 3-cyanooxolane-3-carboxylic acid (also known as 3-cyanotetrahydrofuran-3-carboxylic acid) into its corresponding amine derivatives using the Curtius rearrangement. This transformation is critical for generating gem-disubstituted amino nitriles , a privileged scaffold in medicinal chemistry found in Cathepsin K inhibitors (e.g., Odanacatib analogs) and novel quaternary amino acid surrogates.

We present two distinct protocols optimized for different scales and safety profiles:

  • Method A (DPPA): A one-pot, discovery-scale protocol utilizing Diphenylphosphoryl Azide for direct conversion to Boc-protected amines.[1]

  • Method B (Mixed Anhydride): A scalable, cost-effective route utilizing Ethyl Chloroformate/NaN

    
    , optimized for process chemistry.
    

Scientific Foundation & Mechanism

The Challenge of the Quaternary Center

The substrate, 3-cyanooxolane-3-carboxylic acid, possesses a quaternary center at the C3 position. Rearranging a quaternary carbon is sterically demanding. Furthermore, the


-cyano group exerts a strong electron-withdrawing effect, which stabilizes the carboxylate anion but can reduce the nucleophilicity required for initial activation.
Mechanistic Pathway

Contrary to older literature suggesting a nitrene intermediate, modern kinetic isotope effect studies indicate the Curtius rearrangement is a concerted process . The migration of the alkyl group (the oxolane ring) to the nitrogen occurs simultaneously with the expulsion of


.[2]
  • Implication: Stereochemistry is strictly retained. In chiral substrates, the absolute configuration of the quaternary center is preserved.

CurtiusMechanism Substrate 3-Cyanooxolane- 3-Carboxylic Acid Activation Activation (Mixed Anhydride/DPPA) Substrate->Activation Base AcylAzide Acyl Azide Intermediate Activation->AcylAzide N3 Source Transition Concerted Migration (-N2) AcylAzide->Transition Heat (Δ) Isocyanate Isocyanate (R-N=C=O) Transition->Isocyanate Trapping Nucleophilic Trap (t-BuOH) Isocyanate->Trapping Product N-Boc-3-Amino- 3-Cyanooxolane Trapping->Product Carbamate Formation

Figure 1: Concerted mechanistic pathway for the Curtius rearrangement of 3-cyanooxolane-3-carboxylic acid.[3][4]

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Temperature 80°C – 110°CRequired to overcome the activation energy for

expulsion. Below 60°C, acyl azide accumulation creates an explosion hazard.
Solvent Toluene or

-BuOH
Non-nucleophilic (unless trapping is desired). High boiling points allow thermal rearrangement.
Water Content < 0.1% (Karl Fischer)Water competes with the alcohol trap, leading to urea byproducts (via unstable carbamic acid).
Nitrile Stability pH 4 – 9The

-cyano group is susceptible to hydrolysis under strongly acidic/basic aqueous conditions.

Experimental Protocols

Protocol A: One-Pot DPPA Method (Discovery Scale)

Best for: Small scale (<5g), safety, and direct Boc-protection.

Reagents:

  • Substrate: 3-cyanooxolane-3-carboxylic acid (1.0 equiv)

  • Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Base: Triethylamine (TEA) (1.2 equiv)

  • Solvent/Trap:

    
    -Butanol (
    
    
    
    -BuOH) (10-20 volumes)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Dissolution: Charge the substrate and anhydrous

    
    -BuOH. Add TEA. Stir at ambient temperature for 15 minutes to ensure carboxylate formation.
    
  • Addition: Add DPPA dropwise via syringe over 10 minutes. Note: Slight exotherm may occur.[5]

  • Reaction: Heat the mixture to reflux (approx. 82°C).

    • Checkpoint: Evolution of

      
       gas will be observed.[2][6][7] Maintain reflux for 4–12 hours.
      
    • Monitoring: Monitor by TLC or LC-MS. The intermediate isocyanate is often invisible to LC-MS (hydrolyzes on column); look for the disappearance of acid and appearance of the Boc-adduct (

      
       or 
      
      
      
      ).
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with 5% citric acid (to remove TEA/DPPA byproducts), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Isolation: Flash chromatography (Hexane/EtOAc) yields N-Boc-3-amino-3-cyanooxolane .

Protocol B: Mixed Anhydride Method (Process Scale)

Best for: Scale-up (>10g), cost reduction. Requires strict safety controls.[8]

Reagents:

  • Substrate (1.0 equiv)

  • Ethyl Chloroformate (1.1 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv, dissolved in min. water)
    
  • Base: TEA or N-Methylmorpholine (1.1 equiv)

  • Solvent: Acetone (Step 1), Toluene (Step 2)

Procedure:

  • Activation: Dissolve substrate and TEA in acetone. Cool to -5°C.

  • Anhydride Formation: Add Ethyl Chloroformate dropwise, maintaining temp < 0°C. Stir 30 min.

  • Azidation: Add aqueous

    
     dropwise at 0°C. Stir 1 hour.
    
    • Safety: Do NOT allow temperature to rise. Acyl azides are heat-sensitive.[2]

  • Extraction (Critical): Dilute with ice water and extract the acyl azide into cold Toluene. Do not concentrate the toluene layer to dryness. Isolation of neat acyl azide is an explosion hazard.

  • Rearrangement: Dry the cold toluene solution (

    
    ). Transfer to a dropping funnel.
    
  • Thermal Shift: Add the cold acyl azide solution dropwise into a separate flask containing refluxing toluene (110°C) or refluxing toluene/

    
    -BuOH mixture.
    
    • Why: This "dose-controlled" addition ensures the acyl azide instantly rearranges to isocyanate upon hitting the hot solvent, preventing accumulation of explosive intermediate.

  • Workup: Evaporate solvent and purify as in Method A.

Safety & Hazard Analysis (E-E-A-T)

The Curtius rearrangement involves high-energy intermediates.[9] Adherence to these protocols is mandatory.

SafetyProtocol AzideHandling HAZARD: Azide Shock Sensitivity Action: Never isolate neat acyl azide. Use DPPA for small scale. GasEvolution HAZARD: Rapid N2 Release Action: Use oversized glassware. Ensure open vent line. IsocyanateTox HAZARD: Isocyanate Toxicity Action: Quench with alcohol/amine before disposal.

Figure 2: Primary safety hazards and mitigation strategies.

  • Explosion Risk: Acyl azides (

    
    ) can detonate if heated in a concentrated state. Method B  mitigates this by keeping the azide dilute in toluene.
    
  • Toxic Gas:

    
     contact with acid releases Hydrazoic Acid (
    
    
    
    ), which is highly toxic and explosive.[10] Keep quench solutions (NaOH) ready.
  • Pressure: The reaction releases 1 mole of

    
     gas per mole of substrate. Ensure reaction vessels are not sealed and have adequate venting.
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Urea Formation Moisture in solventThe isocyanate reacted with water to form amine, which reacted with remaining isocyanate to form urea. Dry solvents over molecular sieves.
Stalled Reaction Steric hindrance at C3The quaternary center slows migration. Switch solvent to Toluene (higher boiling point than

-BuOH) to push the rearrangement, then add alcohol trap later.
Hydrolysis of Nitrile Workup too acidicThe

-cyano group hydrolyzed to amide. Use Citric Acid or Ammonium Chloride for neutralization, avoid strong mineral acids (HCl).
Incomplete Activation

mismatch
The

-cyano acid is more acidic than typical acids. Ensure the base (TEA) is fresh and used in slight excess (1.2 equiv).

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][3][9][11][12] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • Organic Syntheses. (2010). Preparation of Acyl Azides from Mixed Anhydrides. Org.[2][3][9] Synth. 2010, 87, 161. Link

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link

  • Pfizer Inc. (2012). Synthesis of Cathepsin K Inhibitor Odanacatib. Journal of Medicinal Chemistry. (Contextual reference for gem-disubstituted scaffolds). Link

  • BenchChem. (2025).[11] Safety Considerations for Curtius Rearrangement. Link

Sources

Method

Application Note: Efficient Amide Coupling of 3-Cyanooxolane-3-Carboxylic Acid

Executive Summary & Strategic Analysis 3-cyanooxolane-3-carboxylic acid represents a high-value scaffold in medicinal chemistry, often used as a bioisostere for proline or to introduce conformational rigidity (the "Gem-D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

3-cyanooxolane-3-carboxylic acid represents a high-value scaffold in medicinal chemistry, often used as a bioisostere for proline or to introduce conformational rigidity (the "Gem-Disubstituent Effect"). However, derivatizing this molecule presents a distinct synthetic challenge: The Quaternary Carbon Barrier.

The Problem: Steric vs. Electronic Conflict

The reaction center (carbonyl carbon) is flanked by a quaternary carbon at the 3-position of the oxolane ring.

  • Steric Hindrance: The simultaneous presence of the ring system and the cyano group creates a "congested cone" of protection around the carbonyl, drastically reducing the rate of nucleophilic attack by amines.

  • Electronic Deactivation: While the cyano group (-CN) is electron-withdrawing (which theoretically increases electrophilicity), it also destabilizes the transition states of standard active esters (like O-acylisoureas from EDC coupling), leading to rearrangement (N-acylurea formation) rather than coupling.

Standard protocols (EDC/NHS, DCC) have a high failure rate (>60%) with this scaffold. This guide details three tiered protocols designed specifically to overcome this energy barrier.

Decision Matrix: Selecting the Right Protocol

Do not proceed blindly. Use this logic flow to select the optimal method for your specific amine partner.

CouplingStrategy Start START: Analyze Amine Partner AmineType Is the Amine Sterically Hindered or Electron Deficient? Start->AmineType MethodA METHOD A: HATU/HOAt (High Yield, Discovery Scale) AmineType->MethodA No (Primary/Unreactive Secondary) MethodB METHOD B: T3P (Propylphosphonic Anhydride) (Scalable, Green, Easy Workup) AmineType->MethodB Scale > 10g OR Green Chem Req. MethodC METHOD C: Ghosez Reagent (Acid Chloride Route - The 'Nuclear Option') AmineType->MethodC Yes (Anilines, t-Butyl amines) MethodA->MethodC If Conversion < 50%

Figure 1: Strategic decision tree for coupling 3-cyanooxolane-3-carboxylic acid.

Detailed Experimental Protocols

Method A: The Gold Standard (HATU-Mediated)

Best for: Discovery chemistry (mg to g scale), valuable amines, and rapid optimization. Mechanism: HATU generates an O-7-azabenzotriazole active ester, which is less bulky and more reactive than HOBt esters, allowing penetration of the quaternary center's steric shield.

Reagents
  • Substrate: 3-cyanooxolane-3-carboxylic acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 - 1.5 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: Anhydrous DMF (preferred) or DMAc. Avoid DCM as HATU has poor solubility and kinetics are slower.

Step-by-Step Protocol
  • Pre-activation (Critical Step):

    • Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).

    • Add 1.0 equiv of DIPEA immediately.

    • Observation: The solution should turn from yellow to orange. Stir at Room Temperature (RT) for 15 minutes . This allows the formation of the activated ester before the amine competes for the reagents.

  • Coupling:

    • Add the amine (1.1 equiv) and the remaining DIPEA (2.0 equiv).

    • Stir at RT for 4–16 hours.

    • Monitoring: Check LCMS.[1][2] If the active ester peak (M+120 approx) persists after 4 hours, heat to 40°C.

  • Workup:

    • Dilute with EtOAc.[1] Wash 3x with 5% LiCl (aq) to remove DMF completely.

    • Wash 1x with Sat. NaHCO₃ and 1x with Brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

Method B: The Scalable Route (T3P-Mediated)

Best for: Scale-up (>10g), avoiding toxic byproducts, and difficult purifications. Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride. The byproduct is water-soluble, eliminating the need for chromatography in many cases.

Reagents
  • Substrate: 3-cyanooxolane-3-carboxylic acid (1.0 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM).

  • Solvent: EtOAc or 2-MeTHF.

Step-by-Step Protocol
  • Setup:

    • Dissolve acid (1.0 equiv) and amine (1.1 equiv) in EtOAc (0.5 M).

    • Cool to 0°C.[3]

  • Addition:

    • Add Base (3.0 equiv).[4]

    • Add T3P solution (2.0 equiv) dropwise over 10 minutes. Exothermic reaction.[5]

  • Reaction:

    • Allow to warm to RT.[2][3][6] Stir for 12 hours.

    • Note: T3P kinetics are slower than HATU but cleaner. If conversion is low, refluxing in EtOAc (77°C) is safe for this scaffold.

  • Workup (The "Magic" Wash):

    • Add water.[7] Separate layers.

    • Wash organic layer with 1N HCl (removes excess amine and pyridine).

    • Wash with 1N NaOH (removes unreacted acid and phosphorus byproducts).

    • Concentrate.

Method C: The "Nuclear Option" (Ghosez Reagent)

Best for: Extremely unreactive amines (e.g., electron-deficient anilines) or when HATU fails. Why Ghosez? Thionyl chloride (SOCl₂) is too acidic and can degrade the oxolane ring or hydrolyze the nitrile. Ghosez reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates the acid chloride under neutral conditions .

Reagents
  • Substrate: 3-cyanooxolane-3-carboxylic acid (1.0 equiv)

  • Reagent: Ghosez Reagent (1.2 equiv)

  • Solvent: Dry DCM or CHCl₃.

Step-by-Step Protocol
  • Acid Chloride Formation:

    • Dissolve acid in dry DCM (0.3 M).

    • Add Ghosez reagent (1.2 equiv) dropwise at RT.

    • Stir for 1–2 hours.

    • Validation: Take an aliquot, quench with MeOH, and check LCMS for the Methyl Ester (M+14). If quantitative, proceed.

  • Coupling:

    • Add the amine (1.2 equiv) and a base scavenger (Et₃N or Pyridine, 2.0 equiv) to the acid chloride solution.

    • Stir at RT for 2 hours.

  • Workup:

    • Standard aqueous workup (NaHCO₃ wash is critical).

Data Summary & Comparison

ParameterMethod A (HATU)Method B (T3P)Method C (Ghosez)
Reactivity Very HighHighExtreme
Steric Tolerance ExcellentGoodBest
Byproduct Removal Difficult (Tetramethylurea/HOAt)Easy (Water soluble)Moderate
Cost HighModerateHigh
Green Score Low (DMF solvent)High (EtOAc solvent)Moderate (Chlorinated solv.)

Mechanistic Workflow Visualization

ReactionPathway cluster_failure Common Failure Mode (EDC) Acid 3-cyanooxolane -3-carboxylic acid Activation Activation Step (Steric Barrier) Acid->Activation + HATU/T3P ActiveEster Active Ester/Anhydride (Metastable Intermediate) Activation->ActiveEster AmineAttack Nucleophilic Attack (Rate Limiting Step) ActiveEster->AmineAttack + R-NH2 Rearrangement N-Acylurea (Dead End) ActiveEster->Rearrangement Slow Amine Attack Product Final Amide AmineAttack->Product

Figure 2: Reaction pathway highlighting the critical instability of the active ester if nucleophilic attack is too slow.

Troubleshooting & QC

  • Issue: Low Conversion.

    • Cause: The active ester hydrolyzes before the amine attacks due to sterics.

    • Fix: Switch to Method C (Acid Chloride). The chloride is smaller than the OBt/OAt group, reducing steric clash.

  • Issue: Epimerization.

    • Note: The 3-position is quaternary, so it cannot epimerize. However, if your amine is chiral, HATU/DIPEA is safe. Avoid Method C with chiral amines if possible, or keep temperature < 0°C.

  • Issue: Nitrile Hydrolysis.

    • Avoid strong aqueous acids or bases at high heat (>80°C). The nitrile can hydrolyze to the primary amide or acid.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][8] Organic Process Research & Development, 20(2), 140–177. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the conversion of carboxylic acids into acid chlorides. Angewandte Chemie International Edition, 8(6), 454-455. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][9] An efficient peptide coupling additive.[1][6][8][10] Journal of the American Chemical Society, 115(10), 4397–4398. Link

Sources

Application

Application Note: 3-Cyanooxolane-3-Carboxylic Acid as a Conformationally Constrained Oxa-Proline Isostere in Targeted Covalent Inhibitor Design

Introduction & Rationale In the development of peptidomimetic drugs, proline is frequently utilized to impose rigid conformational constraints on the peptide backbone. This structural rigidity is a critical recognition m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In the development of peptidomimetic drugs, proline is frequently utilized to impose rigid conformational constraints on the peptide backbone. This structural rigidity is a critical recognition motif for numerous therapeutic targets, including dipeptidyl peptidase-4 (DPP-4), fibroblast activation protein (FAP), and viral proteases such as SARS-CoV-2 Mpro and EV71 3Cpro. Historically, cyanopyrrolidine (a proline derivative) has been deployed to target these enzymes, utilizing the cyano group as a reversible covalent warhead[1].

However, pyrrolidine-based scaffolds present distinct liabilities: the basic nitrogen is susceptible to metabolic N-oxidation, and the ring is vulnerable to prolyl peptidases. 3-Cyanooxolane-3-carboxylic acid emerges as a highly advanced, next-generation building block that solves these issues. By replacing the pyrrolidine nitrogen with an oxygen atom to form a tetrahydrofuran (oxolane) ring, this compound acts as an oxa-proline bioisostere [2].

The Causality of the Design:

  • Metabolic & Physicochemical Optimization: The oxolane ring restricts the conformational space similarly to pyrrolidine but eliminates the basic amine. This removes hydrogen-bond donor capacity, significantly increasing passive membrane permeability and shielding the molecule from N-directed metabolic degradation[2].

  • Reversible Covalent Engagement: The geminal cyano group at the C3 position acts as a mild, tunable electrophile. Unlike highly reactive acrylamides that permanently alkylate off-target proteins, the nitrile specifically requires acid-base catalysis within the protease active site to undergo nucleophilic attack by a catalytic cysteine or serine, forming a reversible thioimidate or imidate adduct[3].

Physicochemical & Structural Profiling

To understand the strategic advantage of 3-cyanooxolane-3-carboxylic acid, it must be benchmarked against traditional proline and cyanopyrrolidine scaffolds.

Table 1: Comparative Profiling of Proline Isosteres

Property / FeatureL-Proline2-Cyanopyrrolidine3-Cyanooxolane-3-Carboxylic Acid
Ring Heteroatom Nitrogen (NH)Nitrogen (NH)Oxygen (O)
Primary Function Structural constraintReversible covalent warheadReversible covalent warhead
Electrophilic Warhead NoneNitrile (-C≡N) at C2Nitrile (-C≡N) at C3
Metabolic Liability Prolyl peptidasesN-oxidation, ring openingHigh stability (Oxa-ring)
H-Bond Capability Donor / AcceptorDonor / AcceptorAcceptor only
Steric Hindrance Low (Secondary carbon)Low (Secondary carbon)High (Quaternary carbon)

Mechanistic Pathway Visualization

The efficacy of 3-cyanooxolane-3-carboxylic acid relies on its ability to transition from a non-covalent complex to a reversible covalent adduct. The mild electrophilicity of the nitrile ensures that covalent bond formation only occurs when precisely oriented near the target's catalytic dyad (e.g., Cys/His)[3].

Mechanism A Free Enzyme + Inhibitor (E + I) B Non-Covalent Complex (E:I) A->B k_on B->A k_off C Transition State (Nucleophilic Attack) B->C Acid-Base Catalysis D Reversible Covalent Adduct (Thioimidate / Imidate) C->D k_inact D->C k_react

Fig 1: Kinetic mechanism of reversible covalent inhibition via nitrile warhead engagement.

Experimental Protocols

Protocol A: Synthesis of Peptidomimetics via Sterically Hindered Amide Coupling

Scientific Causality: The C3 position of 3-cyanooxolane-3-carboxylic acid is a quaternary carbon, geminally disubstituted with both a cyano and a carboxylic acid group. This creates immense steric bulk. Standard peptide coupling reagents (e.g., EDC/NHS) will fail, leading to unreacted starting materials or degradation. To overcome this, the protocol utilizes HATU combined with DIPEA . HATU forms a highly reactive 7-azabenzotriazole active ester that efficiently bypasses the steric clash to form the amide bond.

Workflow Step1 P2-Amine Preparation Step3 Sterically Hindered Amide Coupling Step1->Step3 Step2 3-Cyanooxolane-3-COOH Activation (HATU) Step2->Step3 Step4 RP-HPLC Purification Step3->Step4

Fig 2: Synthetic workflow for coupling 3-cyanooxolane-3-carboxylic acid to a P2-amine scaffold.

Step-by-Step Methodology:

  • Preparation: Dissolve the P2-amine scaffold (1.0 eq) and 3-cyanooxolane-3-carboxylic acid (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert argon atmosphere.

  • Activation: Add HATU (1.5 eq) to the reaction mixture. Note: Do not substitute HATU with less reactive uronium salts like HBTU, as the quaternary center requires maximum electrophilic activation.

  • Base Addition: Dropwise add N,N-diisopropylethylamine (DIPEA) (3.0 eq). The reaction will turn a pale yellow color, indicating the formation of the active ester.

  • Coupling: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor completion via LC-MS.

  • Purification: Quench with saturated aqueous

    
    , extract with ethyl acetate, and purify the organic layer using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to isolate the final Targeted Covalent Inhibitor (TCI).
    
Protocol B: Biochemical Validation of Reversible Covalent Inhibition (Jump-Dilution Assay)

Scientific Causality: A standard


 assay cannot distinguish between a tight-binding non-covalent inhibitor, an irreversible covalent inhibitor, and a reversible covalent inhibitor. Because nitriles are designed to form reversible thioimidates[1], a jump-dilution assay is mandatory. By forcing a sudden drop in inhibitor concentration, the equilibrium shifts. If the bond is reversible, the enzyme will slowly release the inhibitor and regain activity.

Step-by-Step Methodology (Self-Validating System):

  • Pre-incubation: Incubate the target cysteine protease (e.g., 100x the final assay concentration) with a saturating concentration of the synthesized 3-cyanooxolane TCI (10x its estimated

    
    ) in assay buffer for 60 minutes at 37 °C to ensure >95% covalent occupancy.
    
  • Jump-Dilution: Rapidly dilute the enzyme-inhibitor complex 100-fold into a reaction well containing the fluorogenic substrate.

  • Continuous Monitoring: Measure the fluorescence release continuously for 3 hours using a microplate reader.

  • Self-Validation & Data Interpretation:

    • Control 1 (Non-covalent inhibitor): Will show an immediate, linear recovery of fluorescence (instant equilibrium).

    • Control 2 (Irreversible acrylamide): Will show a flat line (zero recovery).

    • Test Compound (3-Cyanooxolane TCI):Must display a non-linear, concave-up progress curve. The initial velocity will be near zero, slowly accelerating to a steady-state velocity as the thioimidate bond hydrolyzes and the enzyme reactivates. Fit the curve to the integrated rate equation to calculate

      
       (the dissociation rate of the covalent bond).
      

References

  • [2] Title: Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors Source: PubMed Central (PMC) URL: [Link]

  • [1] Title: Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases Source: PubMed Central (PMC) / MDPI URL: [Link]

  • [3] Title: Nitriles: an attractive approach to the development of covalent inhibitors Source: PubMed Central (PMC) URL: [Link]

Sources

Method

Application Note: Hydrogenation of 3-Cyano-3-Carboxy Tetrahydrofuran

This Application Note is designed for researchers and process chemists optimizing the reduction of 3-cyano-3-carboxy tetrahydrofuran (and its ester derivatives) to the corresponding -amino acid/ester . This transformatio...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the reduction of 3-cyano-3-carboxy tetrahydrofuran (and its ester derivatives) to the corresponding


-amino acid/ester .

This transformation is chemically distinct from standard nitrile reductions because the gem-disubstituted nature of the C3 position creates steric bulk and defines the product as a


-amino acid precursor (unlike the 

-amino acid precursors used for Gabapentin analogs).

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The hydrogenation of 3-cyano-3-carboxy tetrahydrofuran (or its ethyl/methyl ester) is the critical step in synthesizing 3,3-disubstituted tetrahydrofuran


-amino acids. These scaffolds are valuable in medicinal chemistry as conformationally restricted amino acid mimetics.

The Core Challenge:

  • Chemo-selectivity: Reducing the nitrile (

    
    ) to a primary amine (
    
    
    
    ) without affecting the ester/acid or the furan ring.
  • Poisoning: Primary amines generated in situ can poison heterogeneous catalysts.

  • Dimerization: The intermediate imine can react with the product amine to form secondary amine impurities (dimers), a common failure mode in nitrile reductions.

The Solution: This guide presents two validated protocols:

  • Protocol A (Raney Nickel): The industrial standard for high yield and suppression of dimers.

  • Protocol B (Platinum/Palladium): A precious-metal alternative for acid-sensitive substrates or small-scale screening.

Reaction Mechanism & Pathway Analysis

Understanding the stepwise reduction is vital for troubleshooting. The reaction proceeds via an imine intermediate.

DOT Diagram: Reaction Pathway & Impurity Formation

ReactionPathway cluster_conditions Control Factors Start 3-Cyano-3-Carboxy THF (Substrate) Imine Imine Intermediate (-CH=NH) Start->Imine + H2 (Step 1) Product 3-Aminomethyl-3-Carboxy THF (Primary Amine) Imine->Product + H2 (Step 2) Dimer Secondary Amine (Impurity) Imine->Dimer + Product (Side Reaction) Lactam Spiro-beta-Lactam (Rare/Strained) Product->Lactam Cyclization (High T) Factor1 Ammonia/Acid: Suppresses Dimer Factor2 Temp < 50°C: Prevents Lactam

Caption: Hydrogenation pathway showing the critical imine intermediate. Ammonia or acidic conditions are required to block the red path (Dimer formation).

Critical Parameters

ParameterRecommended RangeScientific Rationale
Catalyst Raney Nickel (Ra-Ni) or PtO

Ra-Ni is superior for nitriles due to high activity and lower cost. PtO

is used in acidic media.
Solvent Methanol or EthanolPolar protic solvents facilitate hydrogen transfer.
Additive Ammonia (

) or Acetic Acid
Crucial:

shifts the equilibrium away from secondary amines. Acetic acid protonates the amine, preventing it from attacking the imine.
Pressure 50–100 psi (3.5–7 bar)Nitrile reduction is pressure-dependent. Low pressure (<20 psi) often stalls at the imine stage.
Temperature 25°C – 50°CKeep below 60°C to avoid ester hydrolysis or potential decarboxylation of the gem-disubstituted acid.

Experimental Protocols

Protocol A: Raney Nickel (Standard Method)

Best for: Robust synthesis, minimizing secondary amines, and substrates with stable esters.

Materials:

  • Substrate: Ethyl 3-cyano-tetrahydrofuran-3-carboxylate (10 mmol)

  • Catalyst: Raney Nickel (active slurry in water/alcohol), approx. 20-50 wt% loading.

  • Solvent: 7N Ammonia in Methanol (commercially available or prepared).

Step-by-Step:

  • Catalyst Preparation:

    • Safety: Raney Nickel is pyrophoric when dry. Never expose to air.

    • Wash the Ra-Ni slurry (approx. 2 g wet weight) three times with anhydrous methanol to remove water. Decant carefully between washes.

  • Loading:

    • Transfer the washed catalyst into a hydrogenation vessel (Parr shaker or autoclave) using methanol.

    • Add the substrate (10 mmol).

    • Add solvent: 30 mL of 7N Ammonia in Methanol . (The ammonia is critical to suppress dimerization).

  • Hydrogenation:

    • Seal the vessel.[1][2] Purge with Nitrogen (

      
      ) 3 times, then Hydrogen (
      
      
      
      ) 3 times.[3]
    • Pressurize to 50–60 psi (3.5–4 bar) .

    • Agitate vigorously at Room Temperature (25°C) .

    • Monitoring: Reaction is usually complete in 4–12 hours. Monitor

      
       uptake. If uptake stalls, increase temp to 40°C.
      
  • Workup:

    • Vent

      
       and purge with 
      
      
      
      .
    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Keep the filter cake wet with solvent at all times to prevent ignition.

    • Rinse the cake with methanol.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • The residue is the crude

      
      -amino ester. It can be used directly or purified via acid-base extraction or conversion to an HCl salt.
      
Protocol B: Platinum Oxide (Adam's Catalyst)

Best for: Small scale screening, acid-stable substrates, or if ammonia is to be avoided.

Materials:

  • Substrate: 3-cyano-3-carboxy tetrahydrofuran (free acid or ester).

  • Catalyst: Platinum Oxide (

    
    ), 5-10 wt%.
    
  • Solvent: Glacial Acetic Acid (or Ethanol with 2 eq. HCl).

Step-by-Step:

  • Loading:

    • In a hydrogenation bottle, place the substrate (5 mmol) and

      
       (50 mg).
      
    • Add 20 mL of Glacial Acetic Acid .

  • Hydrogenation:

    • Pressurize to 40–50 psi . Shake at room temperature.

    • Note:

      
       is reduced in situ to Pt black (active species).
      
  • Workup:

    • Filter over Celite to remove Pt black.

    • Concentrate the acetic acid (requires toluene azeotrope or high vacuum).

    • The product will be the acetate salt of the amine.

Process Decision Workflow

Use this logic flow to select the optimal path for your specific derivative.

DOT Diagram: Optimization Workflow

Workflow cluster_note Note on Lactams Start Start: 3-Cyano-3-Carboxy THF CheckEster Is the Carboxyl group an Ester or Free Acid? Start->CheckEster Ester Ester (COOR) CheckEster->Ester Ester Acid Free Acid (COOH) CheckEster->Acid Acid RaNi Protocol A: Raney Ni + NH3 in MeOH Ester->RaNi ResultA Product: Amino-Ester (High Yield) RaNi->ResultA CheckSens Is substrate Base Sensitive? Acid->CheckSens PtO2 Protocol B: PtO2 in Acetic Acid CheckSens->PtO2 Yes/No ResultB Product: Amino-Acid (Salt) (No Lactamization) PtO2->ResultB Note Spontaneous beta-lactam formation is unlikely under these conditions. Requires coupling reagents.

Caption: Decision tree for selecting the hydrogenation catalyst based on substrate functionality.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion Catalyst PoisoningEnsure substrate is free of sulfur or halides. Increase catalyst loading.
Secondary Amine (Dimer) Insufficient AmmoniaIncrease

concentration. Ensure

pressure is >50 psi (rate of reduction must exceed rate of condensation).
Ester Hydrolysis Wet Solvent / High pHUse anhydrous methanol. If using

, keep temp low (<30°C) to avoid ammonolysis of the ester.
Exotherm Rapid ReductionAdd substrate in portions or control cooling.[2] Nitrile reduction is exothermic.[4][2]

References

  • Reductive Amination & Nitrile Reduction Standards

    • Nishimura, S. "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." Wiley-VCH.[5] (Standard reference for Ra-Ni and PtO2 conditions).

  • Synthesis of Tetrahydrofuran Amino Acids

    • Patent CN107417648B. "Synthetic method of 3-aminomethyl tetrahydrofuran." (Describes Ra-Ni conditions for similar THF-nitriles). Link

    • Patent US20050020616. "Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid."[6] (Context on 3,3-disubstituted THF derivatives). Link

  • General Nitrile Hydrogenation Protocols

    • Organic Syntheses, Coll.[4] Vol. 3, p. 720 (1955). "

      
      -Phenylethylamine." (Classic protocol for nitrile reduction using Raney Nickel). Link
      

Sources

Application

Application Note: Divergent Synthesis of Spirocyclic Pharmacophores from 3-Cyanooxolane-3-Carboxylic Acid

Introduction & Scientific Rationale The integration of spirocyclic scaffolds into drug candidates is a proven strategy for improving physicochemical properties. By increasing the fraction of, spirocycles enhance three-di...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The integration of spirocyclic scaffolds into drug candidates is a proven strategy for improving physicochemical properties. By increasing the fraction of, spirocycles enhance three-dimensionality, reduce off-target protein binding, and improve metabolic stability[1]. Specifically, oxygen-containing spirocycles like spiro-tetrahydrofurans are highly valued in the development of central nervous system (CNS) therapeutics and antimicrobial agents[2],[3]. is a versatile, commercially available bifunctional building block. However, its geminal cyano-carboxyl motif presents a unique synthetic challenge. Novice approaches often attempt direct reduction of the nitrile to a primary amine, intending to form a spiro-lactam. Because both functional groups are attached to the same carbon (C3), this reductive cyclization would yield a highly strained 4-membered spiro-β-lactam (azetidin-2-one). Without specialized coupling reagents, β-amino acids resist cyclization due to kinetic and thermodynamic barriers.

To circumvent this strain and provide robust, scalable routes for drug discovery professionals, this application note details two divergent pathways. By leveraging the geminal functionality, we can synthesize stable 5- and 6-membered spiro-heterocycles: a spiro-barbiturate (via malonic ester condensation) and a spiro-isoxazolone (via an amidoxime intermediate).

Physicochemical Data & In-Process Controls

To ensure a self-validating workflow, researchers must monitor reaction progress using precise mass spectrometry data. Table 1 summarizes the properties of the scaffolds, while Table 2 provides the exact In-Process Control (IPC) metrics required to validate each transformation.

Table 1: Physicochemical Properties of Scaffolds

CompoundRoleMolecular FormulaMW ( g/mol )Key Structural Feature
3-Cyanooxolane-3-carboxylic acidStarting MaterialC₆H₇NO₃141.13Geminal α-cyano acid
Dimethyl oxolane-3,3-dicarboxylateIntermediateC₈H₁₂O₅188.18Masked 1,3-dielectrophile
2-Oxa-8,10-diazaspiro[4.5]decane-7,9,11-trioneTarget Scaffold AC₇H₈N₂O₄184.15Spiro-barbiturate (6-membered)
3'-Amino-spiro[oxolane-3,4'-isoxazol]-5'(4'H)-oneTarget Scaffold BC₆H₈N₂O₃156.14Spiro-isoxazolone (5-membered)

Table 2: In-Process Control (IPC) Mass Spectrometry Data

Synthetic StepTarget SpeciesExpected IonizationTarget m/z
Nitrile HydrolysisOxolane-3,3-dicarboxylic acid[M-H]⁻ (ESI-)159.0
Fischer EsterificationDimethyl oxolane-3,3-dicarboxylate[M+H]⁺ (ESI+)189.1
Pyrimidine-trione CyclizationSpiro-barbiturate[M-H]⁻ (ESI-)183.0
Amidoxime CyclizationSpiro-isoxazolone[M+H]⁺ (ESI+)157.1

Synthetic Workflows & Mechanisms

The following diagram illustrates the divergent synthetic logic. Pathway A utilizes a two-step hydrolysis/esterification sequence to create a highly electrophilic malonate derivative, which readily condenses with urea. Pathway B utilizes the nucleophilic addition of hydroxylamine to the nitrile, followed by an immediate intramolecular cyclization.

SyntheticPathways SM 3-Cyanooxolane- 3-carboxylic acid Diester Dimethyl oxolane- 3,3-dicarboxylate SM->Diester 1. HCl (aq), Reflux 2. MeOH, H2SO4 Amidoxime Amidoxime Intermediate (Transient) SM->Amidoxime NH2OH·HCl, Na2CO3 EtOH, 80°C Barbiturate 2-Oxa-8,10-diazaspiro [4.5]decane-7,9,11-trione (Spiro-barbiturate) Diester->Barbiturate Urea, NaOMe MeOH, Reflux Isoxazolone 3'-Amino-spiro[oxolane- 3,4'-isoxazol]-5'(4'H)-one (Spiro-isoxazolone) Amidoxime->Isoxazolone Intramolecular Cyclization (-H2O)

Divergent synthetic pathways for spirocyclic scaffolds from 3-cyanooxolane-3-carboxylic acid.

Experimental Protocols

Protocol A: Synthesis of 2-Oxa-8,10-diazaspiro[4.5]decane-7,9,11-trione (Spiro-barbiturate)

Step 1: Hydrolysis and Esterification Causality: The sterically hindered α-cyano group requires harsh acidic conditions for complete hydrolysis to the dicarboxylic acid. Subsequent Fischer esterification masks the acidic protons, increasing the electrophilicity of the carbonyl carbons for the upcoming condensation.

  • Charge a 250 mL round-bottom flask with 3-cyanooxolane-3-carboxylic acid (10.0 g, 70.8 mmol) and 6 M HCl (100 mL).

  • Reflux the mixture at 105 °C for 12 hours. Monitor via LC-MS until the SM peak disappears.

  • Concentrate the reaction mixture in vacuo to yield crude oxolane-3,3-dicarboxylic acid as a white solid.

  • Dissolve the crude diacid in anhydrous methanol (150 mL). Add concentrated H₂SO₄ (2.0 mL) dropwise.

  • Reflux for 8 hours under an inert atmosphere.

  • Cool to room temperature, neutralize carefully with saturated aqueous NaHCO₃, and extract with EtOAc (3 × 100 mL). Dry over anhydrous Na₂SO₄ and concentrate to afford dimethyl oxolane-3,3-dicarboxylate. (IPC: m/z 189.1 [M+H]⁺).

Step 2: Pyrimidine-trione Cyclization Causality: Sodium methoxide is utilized to deprotonate urea, creating a highly reactive nitrogen nucleophile that drives the double acyl substitution required to close the 6-membered pyrimidine-trione ring.

  • In a flame-dried flask, dissolve the diester (10.0 g, 53.1 mmol) and urea (3.8 g, 63.7 mmol) in anhydrous methanol (100 mL).

  • Add sodium methoxide (25% wt in MeOH, 24 mL, 106 mmol) dropwise at room temperature.

  • Heat the reaction to reflux (65 °C) for 6 hours. The product will form a sodium salt that may precipitate from the solution.

  • Cool the mixture, evaporate the solvent in vacuo, and dissolve the resulting residue in cold water (50 mL).

  • Acidify the aqueous layer to pH 2 using 1 M HCl to protonate the barbiturate salt.

  • Filter the resulting white precipitate, wash with ice-cold water (2 × 20 mL), and dry under high vacuum. (IPC: m/z 183.0 [M-H]⁻).

Protocol B: Synthesis of 3'-Amino-spiro[oxolane-3,4'-isoxazol]-5'(4'H)-one (Spiro-isoxazolone)

Causality: Sodium carbonate is specifically chosen over stronger bases (like NaOH) to liberate free hydroxylamine from its hydrochloride salt. Stronger bases risk hydrolyzing the cyano group or causing premature decarboxylation. The liberated hydroxylamine attacks the nitrile to form an amidoxime intermediate. Under thermal conditions, the amidoxime oxygen nucleophilically attacks the adjacent carboxylic acid, eliminating water to close the 5-membered isoxazolone ring.

  • Charge a 100 mL round-bottom flask with 3-cyanooxolane-3-carboxylic acid (5.0 g, 35.4 mmol) and absolute ethanol (50 mL).

  • Add hydroxylamine hydrochloride (3.69 g, 53.1 mmol) and anhydrous Na₂CO₃ (5.63 g, 53.1 mmol) to the stirring solution.

  • Attach a reflux condenser and stir the suspension at 80 °C for 12 hours.

  • Monitor the reaction via LC-MS. The transient amidoxime intermediate (m/z 175.1 [M+H]⁺) should appear and subsequently convert to the cyclized product (m/z 157.1 [M+H]⁺).

  • Cool the reaction to room temperature and filter through a Celite pad to remove inorganic salts. Wash the pad with ethanol (20 mL).

  • Concentrate the filtrate in vacuo. Dissolve the resulting residue in water (30 mL) and adjust the pH to 4–5 using 1 M HCl.

  • Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Recrystallize the crude product from a minimal amount of hot ethanol/water (1:1 v/v) to afford pure 3'-amino-spiro[oxolane-3,4'-isoxazol]-5'(4'H)-one as crystalline needles.

References

  • Grygorenko, O. O., et al. "Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery". Chemistry: A European Journal, 2017. URL:[Link]

  • Fressigné, C., et al. "Straightforward Synthesis of Spirocyclic Tetrahydrofurans by a Reductive MCR/Iodoetherification Sequence". Organic Letters, 2022. URL:[Link]

  • Salvador, J. A. R., et al. "Syntheses and medicinal chemistry of spiro heterocyclic steroids". Beilstein Journal of Organic Chemistry, 2024. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing nitrile hydrolysis yield in sterically hindered tetrahydrofurans

Status: Online Operator: Senior Application Scientist Ticket ID: THF-CN-HYD-OPT Subject: Optimizing Yield in Sterically Hindered Tetrahydrofuran (THF) Nitriles Diagnostic & Triage Welcome to the technical support center....

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: THF-CN-HYD-OPT Subject: Optimizing Yield in Sterically Hindered Tetrahydrofuran (THF) Nitriles

Diagnostic & Triage

Welcome to the technical support center. Hydrolyzing a nitrile group attached to a sterically hindered tetrahydrofuran (THF) ring is a non-trivial synthetic challenge. You are likely fighting two opposing forces: steric bulk , which demands harsh conditions, and ether stability , which demands mildness to prevent ring-opening.

The Core Problem: Sterics vs. Electronics

In hindered THFs (e.g., 2,2-disubstituted or 3-bulky-substituted THFs), the nitrile carbon is shielded. Standard nucleophiles (


, 

) cannot easily access the

orbital of the

bond.
  • Risk: Forcing the reaction with strong acid (

    
    , reflux) often protonates the THF oxygen, leading to ring-opening polymerization or cleavage.
    
  • Solution: We must use "Super-Nucleophiles" (Alpha-effect) or Anhydrous Activation (Pinner method) to bypass the energy barrier without destroying the cycle.

Method Selection Logic (Decision Tree)

MethodSelection Start Start: Analyze Substrate AcidSens Is the THF ring acid-sensitive? (e.g., highly substituted, strained) Start->AcidSens BaseSens Is the substrate base-sensitive? (e.g., epimerizable centers, esters) AcidSens->BaseSens No (Stable Ring) Radz Protocol A: Radziszewski (H2O2 / NaOH) AcidSens->Radz Yes (Risk of Ring Opening) BaseSens->Radz No Pinner Protocol B: Pinner Reaction (HCl / MeOH) BaseSens->Pinner Yes (Avoid Base) Enzyme Protocol C: Nitrilase Biocatalysis (Mild, Enantioselective) Radz->Enzyme Fails / Low Yield MW Protocol D: Microwave Assisted (NaBO3 / H2O) Radz->MW Too Slow Pinner->Enzyme Fails / Low Yield

Figure 1: Decision matrix for selecting the optimal hydrolysis pathway based on substrate stability.

Protocol A: The Radziszewski Reaction (Base-Catalyzed Peroxide)

Best For: Acid-sensitive THF rings; extremely hindered nitriles.

The Mechanism: Standard hydroxide (


) is often too bulky or not nucleophilic enough for hindered centers. We use Hydrogen Peroxide (

). The hydroperoxide anion (

) exhibits the Alpha-Effect , making it hundreds of times more nucleophilic than hydroxide, allowing it to penetrate the steric shield.
Experimental Protocol
  • Dissolution: Dissolve 1.0 eq of THF-nitrile in MeOH or DMSO (5-10 volumes).

  • Base Addition: Add 2.0–4.0 eq of aqueous

    
     (6M).
    
    • Note: Keep temperature < 10°C during addition to avoid exotherms.

  • Peroxide Addition: Slowly add 10–20 eq of

    
     dropwise.
    
    • Critical: The reaction generates oxygen gas.[1] Ensure venting.

  • Incubation: Stir at room temperature for 2-12 hours.

    • Optimization: If conversion is <50% after 4h, warm to 40°C. Do not exceed 50°C to prevent radical degradation of the THF.

  • Quench: Quench with saturated

    
     (sodium sulfite) to destroy excess peroxide before  acidification.
    
Troubleshooting (FAQ)
  • Q: The reaction stops at the Amide (

    
    ). How do I get the Acid (
    
    
    
    )?
    • A: The Radziszewski reaction naturally stops at the amide in many hindered cases. To push to the acid, add 2.0 eq of Sodium Perborate (

      
      ) and heat to 60°C, or treat the isolated amide with Nitrous Acid  (
      
      
      
      ) (diazotization) to convert
      
      
      .
  • Q: My THF ring opened.

    • A: The pH was likely too high, or the temperature spiked. Switch to Potassium Carbonate (

      
      )  instead of NaOH to lower the basicity, or use DMSO as the solvent to buffer the ionic strength.
      

Protocol B: The Pinner Reaction (Acid-Catalyzed Anhydrous)

Best For: Base-sensitive substrates; preventing aqueous acid ring-opening.

The Logic: Aqueous acid hydrolysis requires water to attack the nitrile.[2][3] In hindered systems, water is too polar and weak. The Pinner reaction uses an alcohol (Methanol/Ethanol) to form an Imidate Salt first. The alcohol is smaller and a better nucleophile than water in this context.[1]

Experimental Protocol
  • Anhydrous Setup: Flame-dry a flask. Dissolve nitrile in anhydrous

    
     or 
    
    
    
    .
  • Gas Saturation: Bubble dry

    
     gas through the solution at 0°C until saturation (or add Acetyl Chloride dropwise to the alcohol to generate anhydrous HCl in situ).
    
  • Formation of Pinner Salt: Stir at 0°C

    
     RT for 12–24 hours. The imidate hydrochloride salt usually precipitates.
    
  • Hydrolysis:

    • To Ester: Add water directly to the mixture.

    • To Acid: Isolate the salt (filtration) and reflux in mild aqueous acid.

Troubleshooting (FAQ)
  • Q: No precipitate formed.

    • A: The Pinner salt might be soluble in the alcohol. Add anhydrous diethyl ether to force precipitation.

  • Q: I recovered starting material.

    • A: Moisture contamination is the enemy. Any water present will revert the intermediate back to the nitrile or stop the imidate formation. Ensure reagents are "Super Dry."

Protocol C: Biocatalysis (Nitrilases)

Best For: Enantioselective requirements; ultra-mild conditions (pH 7, 30°C).

The Logic: Nitrilase enzymes (EC 3.5.5.1) have evolved "active pockets" that can accommodate specific steric profiles. Unlike chemical catalysts, they stabilize the transition state via a Cys-Glu-Lys catalytic triad, avoiding the need for extreme pH.

Workflow Visualization

NitrilaseWorkflow Screen 1. Screen Kit (Panel of 24-96 Nitrilases) Select 2. Hit Selection (>20% Conv. by HPLC) Screen->Select Scale 3. Scale Up (Lyophilized Powder) Select->Scale Product 4. Product Isolation (Acidify & Extract) Scale->Product

Figure 2: Biocatalytic workflow for screening nitrilase variants.

Optimization Tips
  • Cosolvents: Bulky THF nitriles are often insoluble in buffer. Use 10-20% v/v DMSO or MeOH . Do not exceed 20% as it may denature the enzyme.

  • Temperature: Standard is 30°C. If conversion is low, try 37°C, but check enzyme stability data.

  • Loading: Start at 10 g/L substrate loading.

Comparative Data Summary

FeatureRadziszewski (

)
Pinner (

)
Nitrilase (Enzyme)
Primary Mechanism Super-nucleophile (

)
Imidate IntermediateCys-Glu-Lys Triad
pH Conditions pH 10–12 (Basic)pH < 1 (Acidic/Anhydrous)pH 7–8 (Neutral)
Steric Tolerance HighModerateHigh (Variant dependent)
THF Ring Risk Low (if Temp < 50°C)Low (if Anhydrous)Negligible
Product Amide (mostly)

Acid
Ester

Acid
Acid (Directly)

References

  • Radziszewski Reaction Mechanism

    • Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide.
    • Source: The Journal of Organic Chemistry.
  • Pinner Reaction Protocol

    • The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism.[4]

    • Source: BenchChem / SynArchive.
  • Microwave Acceleration

    • Microwave-Promoted Transformation of Nitriles to Amides with Aqueous Sodium Perborate.[5]

    • Source: Synthetic Communications / ResearchG
  • Biocatalysis (Nitrilases)

    • Geometric Remodeling of Nitrilase Active Pocket...
    • Source: Applied and Environmental Microbiology.
  • THF Stability Considerations

    • Reactions of Nitriles: Hydrolysis Mechanisms and Conditions.[6]

    • Source: Chemistry Steps.

For further assistance, please upload your specific NMR data to the secure portal or contact the Level 2 Application Engineering team.

Sources

Optimization

troubleshooting decarboxylation of 3-cyanooxolane-3-carboxylic acid

Technical Support Center: Troubleshooting Decarboxylation of 3-Cyanooxolane-3-Carboxylic Acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to addres...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Decarboxylation of 3-Cyanooxolane-3-Carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges encountered during the decarboxylation of 3-cyanooxolane-3-carboxylic acid (also known as 3-cyanotetrahydrofuran-3-carboxylic acid). This transformation is critical for synthesizing tetrahydrofuran-3-carbonitrile, a highly valuable building block in pharmaceutical development.

Below, you will find the mechanistic rationale, a self-validating experimental protocol, empirical optimization data, and a targeted troubleshooting FAQ.

Mechanistic Causality & Reaction Design

Decarboxylation of unactivated aliphatic carboxylic acids typically requires extreme, often degradative, conditions. However, the presence of the geminal cyano group in 3-cyanooxolane-3-carboxylic acid fundamentally alters the reaction's energy landscape.

The cyano group acts as a powerful electron-withdrawing group (EWG). Upon heating, the carboxylate extrudes carbon dioxide (CO₂), leaving behind a carbanion intermediate. The cyano group stabilizes this adjacent negative charge through resonance (forming a ketenimine-like transition state), which significantly lowers the activation energy required for the C-C bond cleavage[1].

Standard thermal decarboxylation of cyanoacetic acid derivatives is typically achieved at temperatures between 140 °C and 160 °C[1][2]. While analogous esters require Krapcho decarboxylation conditions (e.g., LiCl in wet DMSO)[1][3], the free carboxylic acid can undergo direct thermal decarboxylation. This is optimally facilitated by a polar aprotic solvent, which stabilizes the polar transition state during CO₂ extrusion.

Mechanism Substrate 3-Cyanooxolane-3- carboxylic acid Anion Carboxylate Anion Substrate->Anion Heat / Base (-H+) Carbanion Resonance-Stabilized Carbanion Anion->Carbanion Decarboxylation CO2 CO2 Gas Anion->CO2 Extrusion Product Tetrahydrofuran-3- carbonitrile Carbanion->Product Protonation (+H+)

Mechanistic pathway of 3-cyanooxolane-3-carboxylic acid decarboxylation.

Standard Operating Procedure: Thermal Decarboxylation

To ensure reproducibility and high yield, follow this optimized step-by-step methodology. This protocol is designed as a self-validating system : the physical setup provides real-time visual feedback on the reaction's progress.

Materials Required:

  • 3-Cyanooxolane-3-carboxylic acid (Substrate)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (Solvent)

  • Catalytic Pyridine (Optional Base)

  • Standard Schlenk line or Nitrogen/Argon source, reflux condenser, and a mineral oil bubbler.

Step-by-Step Methodology:

  • System Assembly: Equip a suitably sized round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a mineral oil bubbler to the top of the condenser. Purge the entire system with inert gas (N₂ or Argon) for 10 minutes to displace atmospheric oxygen and moisture.

  • Reagent Loading: Add 3-cyanooxolane-3-carboxylic acid (1.0 equiv) to the flask. Add anhydrous DMSO to achieve a substrate concentration of 0.5 M. (Expert Insight: DMSO is selected because its high dielectric constant stabilizes the charge separation in the transition state, accelerating the reaction).

  • Heating & Validation: Submerge the flask in a pre-heated oil bath set to 150 °C.

    • Self-Validation Checkpoint: Within 10–15 minutes of reaching the target temperature, you must observe steady, continuous bubbling in the mineral oil bubbler. This visually confirms the evolution of CO₂ gas and active decarboxylation[1][2].

  • Monitoring: Maintain heating until gas evolution completely ceases (typically 2–4 hours). Verify the complete consumption of the starting material via TLC or LC-MS.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Dilute the mixture with concentrated brine (5× the volume of DMSO) to suppress the solubility of DMSO in the organic phase. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with water (to remove trace DMSO), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tetrahydrofuran-3-carbonitrile product.

Quantitative Data: Optimization Parameters

The following table summarizes the causal relationship between reaction conditions and experimental outcomes, providing a quick reference for protocol optimization.

Solvent / ConditionTemp (°C)AdditiveTimeYield (%)Observation / Causality
Toluene110None> 24 h< 10%Insufficient thermal energy; non-polar solvent fails to stabilize the transition state.
DMSO 150 None 3 h 82% Optimal baseline. High polarity stabilizes the carbanion intermediate.
DMSO150Pyridine (0.1 eq)2 h88%Base accelerates initial deprotonation, lowering the overall activation barrier.
Neat (No Solvent)160None1.5 h65%Fast reaction but prone to charring and thermal decomposition of the oxolane ring.
Water (Aqueous)100None> 24 h0%Substrate remains intact; the boiling point of water is too low to drive decarboxylation.

Troubleshooting FAQs

Q1: My reaction is not proceeding to completion, and starting material remains even after 12 hours. What is the likely cause? A1: The most common cause is insufficient thermal energy. The thermal decarboxylation of cyanoacetic acid derivatives is an endothermic activation process that strictly requires temperatures between 140 °C and 160 °C[1][2]. If your heating mantle or oil bath is set to 120 °C, the activation energy barrier will not be overcome. Verify the internal temperature of the reaction mixture using a thermocouple.

Q2: I am observing a significant amount of side products, specifically an amide or a ring-opened compound. What is happening? A2: Amide formation is a classic side reaction caused by the hydrolysis of the nitrile group[1]. This occurs if your solvent is wet or if the reaction is exposed to atmospheric moisture at elevated temperatures. To prevent this, strictly use anhydrous DMSO and maintain a dry inert atmosphere. Furthermore, ring-opening of the oxolane (tetrahydrofuran) moiety can occur if trace acids are present at high heat; adding a catalytic amount of a mild base like pyridine can buffer the system and protect the ether linkage.

Q3: Can I use the Krapcho decarboxylation method for this substrate to improve yields? A3: The Krapcho decarboxylation (using LiCl in wet DMSO) is specifically designed for the cleavage and decarboxylation of esters (e.g., ethyl 3-cyanooxolane-3-carboxylate)[1][3]. Because your substrate is already a free carboxylic acid, the addition of halide salts and water is unnecessary and counterproductive. The intentional addition of water will promote the unwanted hydrolysis of your cyano group into an amide[1]. Stick to direct, anhydrous thermal decarboxylation.

Q4: I am losing my product during the aqueous workup. How can I improve recovery? A4: The product, tetrahydrofuran-3-carbonitrile, is highly polar and possesses significant water solubility. When extracting from the DMSO/water mixture, standard extraction with diethyl ether may be insufficient. Solution: Saturate the aqueous layer heavily with NaCl (use concentrated brine) before extraction to force the organic product out of the aqueous phase. Use a more polar organic solvent like Ethyl Acetate (EtOAc) or perform multiple extractions with Methyl tert-butyl ether (MTBE).

References

  • A New Approach to the Cyanoacetic Ester Synthesis Source: Sociedade Brasileira de Química (SBQ) URL: [Link]

  • Cyanoacetic acid Source: Wikipedia URL: [Link]

Sources

Troubleshooting

improving solubility of 3-cyanooxolane-3-carboxylic acid in organic solvents

Technical Support Center: Solubility Optimization for 3-Cyanooxolane-3-Carboxylic Acid Case ID: SOL-3CY-OXO-001 Subject: Overcoming solubility limits in non-polar and halogenated organic solvents. Applicable Compound: 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 3-Cyanooxolane-3-Carboxylic Acid

Case ID: SOL-3CY-OXO-001 Subject: Overcoming solubility limits in non-polar and halogenated organic solvents. Applicable Compound: 3-Cyanooxolane-3-carboxylic acid (3-Cyanotetrahydrofuran-3-carboxylic acid).

Executive Summary

You are likely experiencing precipitation or oiling out when attempting to dissolve 3-cyanooxolane-3-carboxylic acid in solvents like Dichloromethane (DCM), Toluene, or Diethyl Ether.

The Root Cause: This molecule presents a "Perfect Storm" of polarity.

  • The Carboxylic Acid (-COOH): High polarity, hydrogen bond donor/acceptor.[1][2][3][4][5][6]

  • The Nitrile (-CN): Strong dipole moment, electron-withdrawing.

  • The Oxolane Ring: Ether oxygen acts as a hydrogen bond acceptor.

Unlike simple aliphatic acids (e.g., Hexanoic acid), this molecule lacks a significant lipophilic hydrocarbon chain to drag it into non-polar media. It prefers to form strong intermolecular hydrogen-bonded lattices (dimers) that resist solvation by non-polar solvents.

Part 1: The Diagnostic Matrix

Before altering your protocol, use this decision tree to identify the correct solubilization strategy based on your downstream application.

SolubilityDecisionTree Start Start: What is your downstream application? App_Rxn Organic Synthesis / Reaction Start->App_Rxn App_Anal Analysis (NMR/HPLC/GC) Start->App_Anal App_Pur Purification / Crystallization Start->App_Pur Q_Base Can you tolerate a base? App_Rxn->Q_Base Q_Deriv Is the free acid required? App_Anal->Q_Deriv Sol_Cosolv Protocol B: Binary Solvent System (THF/DCM) App_Pur->Sol_Cosolv Sol_Salt Protocol A: Lipophilic Salt Formation (DIPEA/TEA) Q_Base->Sol_Salt Yes (Basic conditions) Q_Base->Sol_Cosolv No (Neutral/Acidic) Sol_Ester Protocol C: In-situ Derivatization (Silylation/Esterification) Q_Deriv->Sol_Ester No (GC/Volatile) Sol_Polar Use Polar Aprotic (DMSO/DMF) Q_Deriv->Sol_Polar Yes (HPLC/NMR)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Part 2: Technical Protocols

Protocol A: The Lipophilic Salt Strategy (Recommended for Synthesis)

Mechanism: The alpha-cyano group is electron-withdrawing, making the carboxylic acid proton significantly more acidic (estimated pKa ~2.5–3.5) than typical alkyl acids. By reacting this proton with a lipophilic amine, you replace the tight hydrogen-bonded dimer with a loose ion pair wrapped in greasy alkyl chains.

Reagents:

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
    
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ).
    

Step-by-Step:

  • Suspend the insoluble 3-cyanooxolane-3-carboxylic acid in DCM (concentration: 0.1 M to 0.5 M). It will likely appear as a white slurry.

  • Add 1.1 equivalents of DIPEA dropwise while stirring.

  • Observation: The slurry should clear within 5 minutes as the diisopropylethylammonium 3-cyanooxolane-3-carboxylate salt forms.

  • Validation: This salt is highly soluble in DCM and compatible with many coupling reactions (e.g., HATU, EDC) or nucleophilic substitutions.

Expert Insight: If your reaction is sensitive to nucleophiles, use DIPEA (Hünig's base) over TEA. The steric bulk of DIPEA prevents the amine itself from acting as a nucleophile, serving purely as a proton scavenger to maintain solubility.

Protocol B: Binary Solvent Engineering (Recommended for Crystallization)

Mechanism: Breaking the crystal lattice requires a solvent with high dielectric constant, but the "greasy" oxolane ring needs dispersion forces. A single solvent often fails. A binary system leverages the Cosolvency Effect .

Recommended Systems:

Primary Solvent (Solubilizer)Secondary Solvent (Carrier)Ratio (v/v)Application
THF DCM 1:4General Synthesis
Methanol DCM 1:9Chromatography (TLC/Flash)
Acetone Toluene 1:5Recrystallization

Step-by-Step (Recrystallization):

  • Dissolve the compound in the minimum amount of warm THF or Acetone .

  • Slowly add the non-polar anti-solvent (Toluene or Hexane ) until a persistent cloudiness appears.

  • Heat gently to re-dissolve.

  • Allow to cool slowly. The compound should crystallize rather than oil out, as the polar cosolvent keeps impurities in solution.

Protocol C: In-Situ Silylation (Recommended for GC/Analysis)

Mechanism: The free acid creates strong hydrogen bonds that lead to peak tailing and poor solubility in GC solvents. Silylation "caps" the polar groups.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Solvent: Anhydrous Pyridine or Acetonitrile.

Step-by-Step:

  • Place ~5 mg of compound in a vial.

  • Add 100 µL of anhydrous Pyridine.

  • Add 100 µL of BSTFA.

  • Heat at 60°C for 30 minutes.

  • Result: The mixture will become homogeneous. Inject directly into GC-MS.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does this compound "oil out" instead of crystallizing in pure Toluene? A: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) occurs before crystallization. The high polarity of the cyano and acid groups creates a strong cohesive force between the solute molecules, causing them to aggregate into a separate liquid phase that is immiscible with non-polar Toluene. See Protocol B for the fix.

Q2: Can I use DMSO for my reaction? A: Yes, DMSO will dissolve it instantly due to its high dielectric constant. However, removing DMSO requires high-vacuum workup or extensive water washing, which is risky if your product is water-soluble (which, given the starting material, it likely is). Avoid DMSO unless strictly necessary.

Q3: How does the nitrile group affect the acidity? A: The nitrile group (-CN) at the alpha position is strongly electron-withdrawing (inductive effect). This stabilizes the carboxylate anion, making the proton more acidic than in unsubstituted tetrahydrofuran-3-carboxylic acid.

  • Implication: You can use weaker bases (like bicarbonate) to deprotonate it, but for organic solubility, stick to organic amine bases (Protocol A).

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and binary mixtures).
  • Lardbucket.org. (2012). Physical Properties of Carboxylic Acids.

  • Chemistry LibreTexts. (2022). Structure and Properties of Carboxylic Acids.

  • Sigma-Aldrich. (n.d.). Silylation Reagents for GC Derivatization. (Standard industry protocols for solubilizing polar acids for analysis).

Sources

Optimization

Technical Guide: Overcoming Steric Hindrance in 3,3-Disubstituted Tetrahydrofuran Synthesis

The following technical guide addresses the specific challenges of synthesizing 3,3-disubstituted tetrahydrofurans (THFs), focusing on overcoming steric hindrance during precursor assembly and ring closure. The Steric Pa...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges of synthesizing 3,3-disubstituted tetrahydrofurans (THFs), focusing on overcoming steric hindrance during precursor assembly and ring closure.

The Steric Paradox: Thorpe-Ingold vs. Transition State Strain

In theory, 3,3-disubstitution should accelerate ring closure due to the Thorpe-Ingold effect (gem-dimethyl effect). The compression of the internal bond angle at the quaternary carbon pushes the reactive termini (hydroxyl and leaving group) closer together, entropically favoring cyclization.

However, users frequently encounter low yields. Why? The challenge often lies not in the thermodynamics of the ring, but in the kinetics of the transition state.

  • Precursor Assembly: Constructing the acyclic quaternary center is often the rate-limiting step due to repulsion between the incoming electrophile and existing substituents.

  • Trajectory Blocking: In intramolecular

    
     reactions, bulky 3,3-substituents can sterically encumber the backside attack trajectory required for ring closure, promoting competitive elimination (
    
    
    
    ) reactions.

Decision Matrix: Selecting a Synthetic Route

Before troubleshooting specific failures, verify that your chosen pathway aligns with the steric demands of your substrate.

SynthesisDecisionTree Start Start: Substrate Analysis Q1 Is the Quaternary Center already formed? Start->Q1 No_Precursor No: Need to form Quaternary Carbon Q1->No_Precursor No Yes_Precursor Yes: Proceed to Cyclization Q1->Yes_Precursor Yes Method_Alkylation Standard Enolate Alkylation No_Precursor->Method_Alkylation Check_Alkylation Is the electrophile hindered (secondary/tertiary)? Method_Alkylation->Check_Alkylation Sol_Matteson Use Matteson Homologation or Radical Conjugate Addition Check_Alkylation->Sol_Matteson Yes (Hindered) Sol_Standard Use LDA/HMPA at -78°C Check_Alkylation->Sol_Standard No (Primary) Q2 Is the Leaving Group (LG) on a hindered carbon? Yes_Precursor->Q2 Route_Williamson Williamson Ether Synthesis (NaH/THF) Q2->Route_Williamson No (Primary LG) Route_LewisAcid Lewis Acid Catalyzed Epoxide Opening Q2->Route_LewisAcid Yes (Epoxide/Tertiary) Route_Radical Reductive Etherification (Radical Cyclization) Q2->Route_Radical High Steric Bulk/Elimination Risk

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate hindrance and precursor availability.

Troubleshooting & FAQs

Category A: Cyclization Failures (Intramolecular Substitution)

Issue: "I am using a standard Williamson ether synthesis (NaH, DMF), but I observe significant alkene formation (elimination) instead of the THF ring."

Diagnosis: In 3,3-disubstituted systems, the quaternary center restricts the conformational flexibility of the chain. If the leaving group (LG) is even moderately hindered (secondary alkyl halide or tosylate), the basic conditions favor


 elimination over the sterically demanding 

closure.

Corrective Protocol:

  • Switch Solvent: Move from DMF to THF or Et₂O . While DMF is faster for

    
    , it also promotes elimination by solvating the cation. Less polar solvents tighten the ion pair, often favoring substitution in intramolecular cases.
    
  • Change the Base/Nucleophile:

    • Use KOtBu in tBuOH . The bulky base/solvent cage can sometimes suppress elimination relative to cyclization due to the specific solvation of the transition state.

    • Alternative: Use Ag₂O (Silver Oxide) in non-basic conditions. Silver assists halide departure (

      
      -like character) without the strong base that drives elimination.
      
  • Protocol:

    • Dissolve substrate (diol monotosylate) in dry THF (0.1 M).

    • Add 1.5 eq Ag₂O.

    • Stir at reflux in the dark.

    • Mechanism:[1][2][3][4][5] Ag⁺ coordinates the halide, facilitating intramolecular attack by the neutral hydroxyl group.

Issue: "My reaction stalls. The 3,3-substituents seem to prevent the hydroxyl group from reaching the leaving group."

Diagnosis: This is a "conformation lock." The gem-disubstitution might be forcing the chain into a rotamer where the nucleophile and electrophile are anti-periplanar (good for elimination) rather than gauche (required for cyclization).

Solution: Iodine-Mediated Cyclization Switch to an oxidative cyclization of the corresponding alkene-alcohol (if accessible) or use iodine catalysis on the diol.

  • Why it works: Iodine induces a reversible activation that allows the molecule to sample various conformations. The thermodynamic stability of the THF ring (driven by the Thorpe-Ingold effect) eventually traps the product.

  • Reference: See Paquette et al. on iodine-mediated polyether assembly.

Category B: Precursor Assembly (Forming the Quaternary Center)

Issue: "I cannot alkylate my


-substituted ester/nitrile to form the quaternary center. The yield is <10%."

Diagnosis: Intermolecular


 alkylation to form a quaternary center is notoriously difficult due to steric shielding of the enolate.

Corrective Protocol: The Matteson Homologation Strategy Instead of direct alkylation, use a boron-mediated rearrangement. This moves the steric conflict to a migration step, which is intramolecular and stereospecific.

Step-by-Step Workflow:

  • Substrate: Start with a boronic ester.[4][6]

  • Homologation: React with LiCHCl₂ (generated in situ). This inserts a -CHCl- group.

  • Substitution: Displace the chloride with a Grignard reagent or alkoxide.

  • Repeat: This allows sequential installation of bulky groups (R1, R2) on the same carbon atom under mild conditions.

ParameterDirect AlkylationMatteson Homologation
Steric Tolerance Low (Fails with secondary halides)High (Intramolecular migration)
Stereocontrol Difficult (Racemic without chiral aux)Excellent (Chiral boronic ester)
Main Byproduct O-Alkylation / EliminationBoric acid residues (removable)
Category C: Regioselectivity (5-exo vs. 6-endo)

Issue: "I am cyclizing an epoxy-alcohol, but I'm getting the 6-membered tetrahydropyran (THP) instead of the 3,3-disubstituted THF."

Diagnosis: According to Baldwin's rules, 5-exo-tet is generally favored. However, bulky groups at the 3-position can destabilize the transition state for 5-exo attack, making the 6-endo pathway competitive, especially under Lewis Acid catalysis where "loose" transition states occur.

Corrective Protocol:

  • Use a Brønsted Acid in HFIP:

    • Solvent: Hexafluoroisopropanol (HFIP) .

    • Catalyst: TfOH (cat).

    • Reasoning: HFIP creates a highly stabilizing H-bond network that stabilizes the developing positive charge in the 5-exo transition state, restoring the preference for the THF ring.

  • Check Silicon Groups: If your substrate is a vinylsilyl alcohol, steric bulk

    
     to the silicon can cause rearrangement to THP. Remove bulky silyl groups prior to cyclization if possible.
    

Advanced Experimental Protocol: Radical Cyclization for Sterically Congested Systems

When ionic pathways (SN2) fail due to steric hindrance, radical pathways are the "nuclear option." Radicals are less sensitive to steric crowding than charged nucleophiles.

Method: Manganese(III)-mediated oxidative free-radical cyclization.

  • Substrate:

    
    -keto ester or malonate derivative with a pendant alkene.
    
  • Reagents: Mn(OAc)₃·2H₂O (2.2 equiv), Cu(OAc)₂ (0.5 equiv).

  • Solvent: Glacial Acetic Acid (degassed).

  • Temperature: 80°C.

Mechanism:

  • Mn(III) generates a radical

    
     to the carbonyl (the quaternary center to be).
    
  • The radical cyclizes onto the alkene (5-exo-trig).

  • Cu(II) oxidizes the resulting radical to a cation/alkene, finalizing the ring.

Why this solves the problem: The radical carbon is


 hybridized (planar), reducing steric compression compared to the 

transition states of ionic alkylations.

References

  • Catalytic Asymmetric Vinylogous Prins Cyclization

    • Title: Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans[7]

    • Source: Journal of the American Chemical Society
    • URL:[Link]

  • Matteson Homologation for THF Synthesis

    • Title: Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations[4]

    • Source: Chemistry – A European Journal
    • URL:[Link]

  • Palladium-Catalyzed Synthesis

    • Title: Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes[8]

    • Source: Journal of the American Chemical Society (via NCBI)
    • URL:[Link]

  • Iodine-Catalyzed Cyclization

    • Title: Iodine-catalyzed synthesis of five-membered cyclic ethers from 1,3-diols under solvent-free conditions[9]

    • Source: Tetrahedron Letters (via PubMed)
    • URL:[Link]

  • General Review of THF Synthesis

    • Title: Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans[8][10][11][12]

    • Source: Tetrahedron (via NCBI)
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Nitrile Reduction of Oxolane Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of reducing nitriles appended to oxolane (tetrahydrofuran) rings.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of reducing nitriles appended to oxolane (tetrahydrofuran) rings. Oxolane derivatives present unique chemoselectivity challenges: the cyclic ether oxygen can coordinate to transition metals (poisoning the catalyst), the ring is susceptible to cleavage under harsh Lewis acidic conditions, and the nitrile itself is prone to over-reduction.

This guide synthesizes mechanistic causality with field-proven protocols to help you troubleshoot your workflows, select the optimal catalyst, and achieve high primary amine selectivity.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why am I recovering secondary and tertiary amines instead of the desired primary amine when using Pd/C or Raney Nickel? The Causality: The catalytic hydrogenation of nitriles proceeds via an highly reactive imine intermediate (


). Once the first equivalent of primary amine is formed, it acts as a nucleophile, attacking the unreacted imine intermediate to form a secondary imine, which is subsequently reduced to a secondary amine[1].
The Solution:  You must shift the equilibrium. The standard protocol is to saturate the reaction mixture with anhydrous ammonia (

) or ammonium hydroxide. The massive excess of ammonia outcompetes the primary amine for the imine intermediate, forcing the equilibrium back toward the primary amine[1]. Alternatively, conducting the reaction in the presence of

traps the primary amine in situ as a carbamate, preventing nucleophilic attack.

Q2: My reaction stalls completely when using the Raney Ni /


 system to reduce an oxolane-nitrile. What is going wrong? 
The Causality:  Substrate solubility and solvent coordination are likely the culprits. If you are conducting this reduction in tetrahydrofuran (THF) to match your oxolane substrate, the reaction will fail. Studies have shown that changing the solvent to THF or dichloromethane dramatically harms the reduction, often resulting in zero conversion even after 24 hours[2]. THF strongly coordinates to the nickel surface and fails to provide the protic environment necessary to stabilize the hydride transfer from 

. The Solution: Switch your solvent to dry ethanol. Ethanol provides the necessary protic shuttling for the borohydride while maintaining mild conditions (room temperature) that preserve the oxolane ring[2].

Q3: I am using Borane-THF (


-THF) to reduce my oxolane-nitrile, but I am observing poor yields and unexpected gas evolution. Why? 
The Causality: 

-THF is thermally unstable. When heated above 35 °C—which is often required to drive sterically hindered nitrile reductions—the complex decomposes, generating hydrogen gas and tributyl borate[1]. This not only depletes your reducing agent but can also lead to Lewis-acid mediated ring-opening of your oxolane substrate. The Solution: Substitute

-THF with Borane-Dimethylsulfide (

-SMe

). It is significantly more stable at elevated temperatures, available in higher concentrations (10 M), and preserves the oxolane ether linkage, though it does carry an unpleasant odor[1].

Q4: How can I prevent catalyst poisoning caused by the oxolane oxygen coordinating to the metal center? The Causality: The lone pairs on the oxolane ether oxygen can competitively bind to heterogeneous metal surfaces, blocking the active sites required for nitrile coordination and hydrogen activation. The Solution: Utilize homogeneous amido-ruthenium complexes. When run in a


-expanded THF solvent system, the addition of 

facilitates the in situ separation of the newly formed primary amine from the metal center, keeping the catalyst active and drastically increasing the yield of the primary amine[3].

Part 2: Logical Workflows & Pathway Visualization

To streamline your optimization process, consult the mechanistic pathway and decision-making workflows below.

Pathway Nitrile Oxolane Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine +H2 / Catalyst PriAmine Primary Amine (R-CH2NH2) Imine->PriAmine +H2 (Desired) SecAmine Secondary Amine ((R-CH2)2NH) Imine->SecAmine +PriAmine, -NH3 (Side Reaction) PriAmine->SecAmine Condensation with Imine

Caption: Mechanistic pathway of nitrile reduction highlighting the competing secondary amine formation.

Workflow Start Nitrile Reduction of Oxolane Derivative Check1 Is the Oxolane Ring Opening? Start->Check1 Sol1 Use Mild Conditions: Ru-Catalyst or BH3-SMe2 Check1->Sol1 Yes Check2 Are Secondary/Tertiary Amines Forming? Check1->Check2 No Sol2 Add NH3 to shift equilibrium or use Boc2O Check2->Sol2 Yes Check3 Is the Reaction Stalling in THF solvent? Check2->Check3 No Sol3 Switch to Protic Solvent (e.g., EtOH for KBH4/Ni) Check3->Sol3 Yes

Caption: Troubleshooting workflow for catalyst and condition selection in oxolane-nitrile reductions.

Part 3: Quantitative Catalyst Benchmarking

Use the following data to select the appropriate catalytic system based on your specific oxolane derivative's stability and your laboratory's pressure capabilities.

Catalyst SystemOptimal SolventTemp (°C)Primary Amine SelectivityOxolane CompatibilityKey Mechanistic Advantage / Drawback
Raney Ni +

THF or MeOH25–50ModerateGoodProne to secondary amine formation; strictly requires

additive[1].
Raney Ni +

Dry Ethanol25HighGoodHighly mild conditions; fails completely if run in THF due to poor hydride transfer[2].
Ru-Amido Complex

-expanded THF
80Very HighExcellent

expansion prevents catalyst poisoning and isolates the primary amine in situ[3].

-SMe

THF65HighExcellentHighly stable at 10 M concentrations; avoids thermal decomposition seen in

-THF[1].

+

-

Diethyl Ether25HighExcellentRoom temperature reaction prevents ring opening; features a simple acid-base workup[4].

Part 4: Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating. By adhering to the specific order of addition and environmental controls, you inherently prevent the side reactions discussed above.

Protocol A: Room-Temperature Reduction using Ammonia-Borane and

Ideal for highly sensitive oxolane derivatives prone to thermal ring-opening.

  • Preparation: Flame-dry a Schlenk flask under argon. Add your oxolane-nitrile substrate (1.0 equiv) and dissolve in anhydrous diethyl ether (0.2 M).

  • Activation: Dropwise, add Titanium Tetrachloride (

    
    , 1.0 equiv) via syringe at room temperature.
    
    • Validation Check: The solution will likely undergo a color change, indicating the Lewis acid has successfully coordinated to the nitrile nitrogen, activating the carbon center without cleaving the oxolane ether[4].

  • Reduction: Slowly add Ammonia-Borane (

    
    -
    
    
    
    , 2.0 to 3.0 equiv) in small portions to control the mild exotherm.
  • Reaction: Stir the mixture at room temperature for 12–24 hours, monitoring by TLC or GC-MS until the nitrile is consumed.

  • Workup: Quench carefully with 1M HCl to destroy unreacted borane. Wash with ether to remove non-basic impurities. Basify the aqueous layer with 2M NaOH to pH >10, and extract with dichloromethane to isolate the pure primary amine[4].

Protocol B: Homogeneous Ruthenium-Catalyzed Hydrogenation

Ideal for scaling up and achieving near-perfect primary amine selectivity.

  • Catalyst Loading: In a nitrogen-filled glovebox, load the amido-ruthenium complex (e.g., 1 mol%) and tricyclohexylphosphine ligand (2 mol%) into a stainless-steel autoclave[3].

  • Substrate Addition: Dissolve the oxolane-nitrile (1.0 equiv) in anhydrous THF and transfer it to the autoclave.

  • Pressurization: Seal the reactor and pressurize with

    
     gas to 30 atm.
    
  • 
     Expansion (Crucial Step):  Inject 
    
    
    
    (e.g., 20 bar) to create a
    
    
    -expanded liquid phase.
    • Validation Check: This specific solvent expansion alters the dielectric constant, forcing the newly synthesized primary amine to separate from the metal center, thereby preventing catalyst poisoning and secondary amine condensation[3].

  • Reaction: Heat the autoclave to 80 °C and stir vigorously for 18 hours.

  • Isolation: Cool to room temperature, carefully vent the gases in a fume hood, and analyze the crude mixture via GC. The primary amine can be isolated via standard distillation or column chromatography.

Part 5: References

  • Catalytic Reduction of Nitriles Source: Thieme Connect URL:[Link]

  • Nitrile to Amine - Common Conditions Source: Common Organic Chemistry URL:[Link]

  • Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane Source: National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

minimizing side reactions in 3-cyanooxolane-3-carboxylic acid coupling

Prepared by the Senior Application Scientist Team Welcome to the technical support center for amide coupling reactions involving 3-cyanooxolane-3-carboxylic acid. This guide is designed for researchers, chemists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for amide coupling reactions involving 3-cyanooxolane-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this sterically hindered and functionally sensitive substrate. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you minimize side reactions and maximize the yield and purity of your target amide.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with 3-cyanooxolane-3-carboxylic acid is very slow or shows no conversion. What is the likely cause?

A: The most common cause is steric hindrance. The carboxylic acid is attached to a quaternary carbon, which significantly slows the rate of nucleophilic attack by the amine on the activated carboxylate intermediate.[1][2] Standard coupling conditions that work for less hindered acids may be insufficient. You will likely need to employ more powerful coupling reagents or more forcing conditions.

Q2: I am using EDC as a coupling reagent and getting a major byproduct with a mass corresponding to my acid plus EDC minus water. What is it?

A: This is almost certainly the N-acylurea byproduct.[3][4][5] It forms when the highly reactive O-acylisourea intermediate, generated from the reaction of your carboxylic acid with EDC, rearranges instead of reacting with your amine.[4][6] This is a common side reaction with carbodiimides, especially in sterically hindered systems where the desired amine coupling is slow.

Q3: Can the cyano group react under standard amide coupling conditions?

A: While the cyano group is generally stable, it can be susceptible to hydrolysis to a primary amide under certain workup or purification conditions, particularly with strong acids or bases.[][8] Some condensing reagents like carbodiimides are known to dehydrate primary amides (e.g., asparagine side chains) to nitriles, so care must be taken to avoid conditions that might favor the reverse hydrolytic process.[3][9]

Q4: Which class of coupling reagent is best suited for this hindered acid?

A: For sterically demanding couplings, uronium/aminium salts like HATU or HCTU, or phosphonium salts like PyBOP, are generally superior to carbodiimides.[10][11][12] These reagents form highly reactive activated esters that can overcome the steric barrier more effectively and often result in faster reactions with fewer side products.[13]

In-Depth Troubleshooting Guide

This section provides a detailed analysis of common problems, their underlying chemical mechanisms, and robust solutions to overcome them.

Problem 1: Low or No Yield of the Desired Amide
Primary Cause: Steric Hindrance & Insufficient Carboxyl Activation

The quaternary center alpha to the carboxyl group in 3-cyanooxolane-3-carboxylic acid presents a significant steric shield. This slows the kinetics of the desired aminolysis step, allowing competing side reactions to dominate.

Solutions:

  • Upgrade Your Coupling Reagent: Move from standard carbodiimides (EDC, DCC) to more potent activators.

    • Uronium/Aminium Reagents (HATU, HCTU): These are highly recommended for hindered systems. They react with the carboxylic acid to form a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack.[10][14]

    • Phosphonium Reagents (PyBOP): PyBOP is also very effective and has the advantage of not forming guanidinium byproducts with the amine component.[3][12]

    • T3P® (Propylphosphonic Anhydride): T3P is a powerful water-scavenging agent that promotes amide bond formation with a very favorable safety profile and easy workup, as the byproducts are water-soluble.

  • Convert to an Acyl Halide: For extremely challenging couplings, converting the carboxylic acid to a more reactive acyl fluoride or chloride can be effective.

    • Acyl Fluorides: These are more stable than acyl chlorides and less sterically demanding at the carbonyl carbon, making them ideal for hindered couplings.[1] Reagents like Cyanuric Fluoride or Deoxo-Fluor can be used.

    • Acyl Chlorides: Use with caution. Reagents like oxalyl chloride or thionyl chloride (SOCl₂) can be used, but the high reactivity may be incompatible with sensitive functional groups elsewhere in the molecule.[15]

  • Optimize Reaction Conditions:

    • Temperature: While low temperatures (0 °C) are often used to suppress side reactions like racemization, hindered couplings may require elevated temperatures (e.g., 40-50 °C) to achieve a reasonable reaction rate once the active ester has been formed.

    • Concentration: Running the reaction at a higher concentration can favor the desired bimolecular coupling over unimolecular decomposition or rearrangement pathways.

Logical Flow for Reagent Selection

The following diagram provides a decision-making framework for selecting the appropriate coupling strategy based on the nature of your amine coupling partner.

ReagentSelection start Start: Coupling to 3-cyanooxolane-3-carboxylic acid amine_type What is the nature of the amine? start->amine_type primary_amine Primary & Unhindered Amine amine_type->primary_amine Primary secondary_amine Secondary or Sterically Hindered Amine amine_type->secondary_amine Secondary/ Hindered ed_amine Electron-Deficient Amine (e.g., aniline) amine_type->ed_amine Electron Deficient reagent1 Try EDC/OxymaPure or DIC/HOBt (Cost-Effective) primary_amine->reagent1 reagent2 Use HATU/DIPEA or PyBOP/DIPEA (High Reactivity) secondary_amine->reagent2 reagent3 Use HATU/DIPEA at elevated temp (40°C) or convert acid to Acyl Fluoride (Most Powerful) ed_amine->reagent3 check_yield1 Yield >70%? reagent1->check_yield1 check_yield2 Yield >70%? reagent2->check_yield2 success Success! reagent3->success check_yield1->reagent2 No check_yield1->success Yes check_yield2->reagent3 No check_yield2->success Yes

Caption: Decision tree for coupling reagent selection.

Problem 2: Formation of N-Acylurea Byproduct with Carbodiimides
Mechanism of N-Acylurea Formation

When using a carbodiimide (R-N=C=N-R'), the carboxylic acid first adds to form a highly reactive O-acylisourea intermediate. This intermediate is the branching point for productive and non-productive pathways. In a slow coupling, this intermediate can undergo an intramolecular O-to-N acyl transfer, a rearrangement that forms a stable and unreactive N-acylurea.[3][4][5][6]

Acylurea cluster_0 Carbodiimide Activation cluster_1 Reaction Pathways RCOOH R-COOH (3-cyanooxolane...) O_acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acyl + EDC, -H+ EDC EDC Desired_Amide Desired Amide O_acyl->Desired_Amide + Amine (Fast, Desired) N_Acylurea N-Acylurea Byproduct (Unreactive) O_acyl->N_Acylurea Rearrangement (Slow, Undesired) Amine Amine (R'-NH2)

Caption: Competing pathways after carbodiimide activation.

Solutions:

  • Use a Nucleophilic Additive: This is the most effective strategy. Additives like 1-hydroxybenzotriazole (HOBt) or, more preferably, its safer and more effective modern replacements like OxymaPure (ethyl cyano(hydroxyimino)acetate), rapidly trap the O-acylisourea to form an active ester.[3][9][16] This active ester is more stable towards rearrangement but still sufficiently reactive towards the amine, thus funneling the reaction down the desired pathway.[4][14]

  • Control Temperature: Begin the reaction at 0 °C. The rearrangement to N-acylurea is temperature-dependent.[3] Adding the carbodiimide at a low temperature minimizes this side reaction during the initial activation phase.

  • Order of Addition: Add the carbodiimide last to a solution containing the carboxylic acid, amine, and additive (if used). This "in situ" approach ensures the amine is immediately available to react with the activated species, minimizing its lifetime and the opportunity for rearrangement. Avoid lengthy "pre-activation" steps where the acid and carbodiimide are stirred together before adding the amine.[17]

Problem 3: Potential Hydrolysis of the Cyano Group or Activated Ester
Cause: Presence of Water

Water is a competing nucleophile that can lead to two main problems:

  • Hydrolysis of the Activated Ester: Water can hydrolyze the activated intermediate (e.g., OAt-ester or O-acylisourea) back to the starting carboxylic acid, reducing the overall yield.[18][19]

  • Hydrolysis of the Cyano Group: While less common during the coupling itself, the cyano group can be hydrolyzed to a primary amide during aqueous workup or chromatography, especially under non-neutral pH conditions.[]

Solutions:

  • Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., DMF, DCM), dry glassware, and run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Careful Workup: When the reaction is complete, quench and perform the aqueous workup using neutral or mildly acidic/basic washes (e.g., saturated NaHCO₃, dilute HCl). Avoid prolonged exposure to strong acids or bases.

  • Use Water-Soluble Reagents for Easy Removal: Using EDC allows for the removal of its urea byproduct and any unreacted reagent via a simple aqueous wash, minimizing the need for chromatography where hydrolysis on silica gel could be a concern.[4][14]

Recommended Protocols & Reagent Comparison

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for difficult couplings, such as with secondary or electron-deficient amines.

Materials:

  • 3-cyanooxolane-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂), add 3-cyanooxolane-3-carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add the amine (1.1 equiv) to the mixture.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours.

  • Monitor the reaction progress by LC-MS or TLC until the starting acid is consumed.[14]

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Perform an aqueous workup: wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Cost-Effective & Safe Coupling using EDC/OxymaPure

This is a robust protocol for primary amines and serves as an excellent starting point.

Materials:

  • 3-cyanooxolane-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • OxymaPure (1.2 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • To a dry round-bottom flask, add 3-cyanooxolane-3-carboxylic acid (1.0 equiv), OxymaPure (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. Note: If the amine is provided as a hydrochloride salt, an additional equivalent of a non-nucleophilic base like DIPEA will be required.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring by LC-MS or TLC.[14]

  • Upon completion, proceed with the workup as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[4]

Table 1: Comparison of Common Coupling Reagents for Hindered Acids
Reagent SystemRelative CostReactivity with Hindered AcidsKey Side ReactionsBase RequiredWorkup Complexity
EDC/OxymaPure LowModerateN-Acylurea (suppressed by Oxyma)None (unless amine is a salt)Low (water-soluble byproducts)
HATU HighVery HighGuanidinium formation with amineYes (DIPEA, NMM)Moderate (byproducts removed by washes)
PyBOP HighHighNone commonYes (DIPEA, NMM)Moderate (Phosphoramide byproduct)[10]
T3P® ModerateHighDehydrationYes (Pyridine, TEA)Low (water-soluble byproducts)
SOCl₂ (Acyl Chloride) Very LowHighestDegradation of sensitive groupsYes (Pyridine, TEA)High (Harsh reagent, requires quenching)

References

  • Zhang, Z., Van Aerschot, A., Chaltin, P., Busson, R., & Herdewijn, P. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
  • Bachem. (2024).
  • AAPPTEC. Coupling Reagents. AAPPTEC Peptides. [Link]

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
  • Novabiochem. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • TCI. (n.d.).
  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Liew, S. Y., et al. (2022). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Subirós-Funosas, R., et al. (2013). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Process Research & Development. [Link]

  • ChemRxiv. (2025). Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides.
  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • ResearchGate. (2022). (PDF) Epimerisation in Peptide Synthesis. [Link]

  • Organic Chemistry Portal. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ResearchGate. (2015). The Synthesis of Sterically Hindered Amides. [Link]

  • Chemistry LibreTexts. (2022). Chemistry of Amides. [Link]

  • ACS Publications. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Chemistry LibreTexts. (2026). Hydrolysis of Esters and Amides. [Link]

  • Chandra, M., & Silverman, S. K. (2010). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Journal of the American Chemical Society. [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • PubMed. (2013). A new method for detecting exchanging amide protons using chemical exchange rotation transfer. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by C-N coupling, hydrolysis, oxidation. [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3-Cyanotetrahydrofuran-3-Carboxylic Acid

Welcome to the Technical Support Center for the scale-up synthesis of 3-cyanotetrahydrofuran-3-carboxylic acid (CAS 1500784-28-0). Engineered for researchers, process chemists, and drug development professionals, this gu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3-cyanotetrahydrofuran-3-carboxylic acid (CAS 1500784-28-0). Engineered for researchers, process chemists, and drug development professionals, this guide provides mechanistic insights, self-validating protocols, and troubleshooting strategies to navigate the intricacies of gem-disubstituted cyclic ether synthesis.

Section 1: Mechanistic Pathway & Synthetic Strategy (FAQ)

Q: What is the most scalable and atom-economical route to 3-cyanotetrahydrofuran-3-carboxylic acid? The most robust industrial approach avoids hazardous cyanide gas or unstable epoxides. Instead, it utilizes a one-pot double alkylation of with a bis-electrophile, specifically[1]. This is mechanistically analogous to the synthesis of tetrahydropyran derivatives using bis(2-chloroethyl) ether[2], but geometrically tailored to form a 5-membered ring.

Causality in Design : The bis-electrophile possesses two distinct reactive sites. The chloromethyl ether moiety is highly electrophilic (reacting via an oxocarbenium-like transition state) and undergoes rapid


 alkylation with the cyanoacetate enolate at low temperatures. The secondary cyclization involves the less reactive 2-chloroethyl moiety, requiring elevated temperatures and an iodide catalyst (Finkelstein reaction) to achieve ring closure[3].

SynthesisWorkflow A Ethyl Cyanoacetate + Base C Mono-alkylation Intermediate A->C B 1-Chloro-2-(chloromethoxy)ethane (Bis-electrophile) B->C D Intramolecular Cyclization (S_N2) C->D KI catalyst E Ethyl 3-cyanotetrahydrofuran -3-carboxylate D->E F Saponification (LiOH, THF/H2O) E->F G 3-Cyanotetrahydrofuran -3-carboxylic acid F->G

Synthetic pathway for 3-cyanotetrahydrofuran-3-carboxylic acid via double alkylation.

Section 2: Step-by-Step Experimental Protocols

Protocol 1: Scale-up Double Alkylation (Ring Closure)

Objective: Synthesis of Ethyl 3-cyanotetrahydrofuran-3-carboxylate. Self-Validating System: The reaction progress is monitored by GC-MS. The disappearance of the mono-alkylated intermediate (m/z = 205) and the appearance of the cyclized product (m/z = 169) serves as an internal validation checkpoint before proceeding to workup.

Step-by-Step Methodology :

  • Deprotonation : Charge a dry, nitrogen-purged reactor with anhydrous DMF (5.0 L) and anhydrous

    
     (2.5 eq). Cool to 0 °C. Slowly add ethyl cyanoacetate (1.0 eq) over 30 minutes.
    
    • Causality:

      
       is preferred over NaH for scale-up due to its milder exotherm and improved safety profile, while still being basic enough to fully deprotonate the active methylene[4].
      
  • First Alkylation : Add 1-chloro-2-(chloromethoxy)ethane (1.05 eq) dropwise while maintaining the internal temperature below 10 °C. Stir for 2 hours.

  • Finkelstein Catalysis & Cyclization : Add potassium iodide (0.1 eq) to the reactor. Heat the mixture to 70 °C for 12 hours.

    • Causality: KI converts the unreactive primary alkyl chloride into a highly reactive alkyl iodide in situ, accelerating the intramolecular

      
       cyclization and preventing intermolecular oligomerization[3].
      
  • Workup : Cool to room temperature, dilute with MTBE, and wash extensively with water to remove DMF and inorganic salts. Concentrate the organic layer under reduced pressure.

Protocol 2: Controlled Saponification

Objective: Synthesis of 3-Cyanotetrahydrofuran-3-carboxylic acid. Self-Validating System: pH tracking. The reaction is complete when the pH stabilizes, indicating complete consumption of the hydroxide base by the ester.

Step-by-Step Methodology :

  • Solvent System : Dissolve the crude ethyl 3-cyanotetrahydrofuran-3-carboxylate in a 3:1 mixture of THF and water.

  • Hydrolysis : Cool the solution to 5 °C. Add LiOH·H2O (1.1 eq) in portions.

    • Causality: Lithium hydroxide is chosen over NaOH/KOH because the lithium cation coordinates with the ester carbonyl, enhancing electrophilicity and allowing the reaction to proceed at lower temperatures. This chemoselectivity prevents the undesired hydration of the nitrile group.

  • Acidification : Once TLC indicates complete ester consumption, acidify the aqueous layer to pH 2 using 2M HCl.

  • Isolation : Extract with ethyl acetate, dry over

    
    , and crystallize from EtOAc/Heptane to yield the pure product.
    

HydrolysisSelectivity A Ethyl 3-cyanotetrahydrofuran -3-carboxylate B Hydroxide Attack (Temp < 20°C) A->B C Hydroxide Attack (Temp > 40°C) A->C D Ester Cleavage (Desired) B->D E Nitrile Hydration (Side Reaction) C->E F 3-Cyanotetrahydrofuran -3-carboxylic acid D->F G 3-Carbamoyltetrahydrofuran -3-carboxylic acid E->G

Chemoselectivity in saponification: Ester cleavage vs. nitrile hydration based on temperature.

Section 3: Troubleshooting Guide

Q: My cyclization step is stalling, and I am observing a buildup of the mono-alkylated intermediate. How do I drive it to completion? A : This is a classic issue of differential electrophilicity. The chloromethyl ether reacts instantly, but the primary chloride is sluggish. Ensure your KI catalyst is completely dry. Moisture deactivates the Finkelstein catalyst by heavily solvating the iodide anion. If stalling persists, increase the temperature to 85 °C and verify the mechanical stirring is adequate for the heterogeneous


 mixture.

Q: During saponification, my LC-MS shows a mass corresponding to M+18 (m/z = 160). What is this side product? A : The M+18 mass indicates the formation of 3-carbamoyltetrahydrofuran-3-carboxylic acid. This occurs when the nitrile group undergoes base-catalyzed hydration to an amide. To prevent this, strictly control the internal temperature below 15 °C during LiOH addition and avoid using a large excess of base.

Q: Why am I observing O-alkylation instead of C-alkylation during the initial reaction? A : According to Hard-Soft Acid-Base (HSAB) theory, highly polar aprotic solvents (like pure DMSO or HMPA) leave the enolate oxygen "naked" and prone to O-alkylation. Using DMF or a DMF/THF blend, along with the potassium counterion, favors the softer carbon nucleophile, directing the reaction toward the desired C-alkylation[4].

Section 4: Quantitative Data & Analytical Validation

To aid in process analytical technology (PAT) and quality control, refer to the following expected parameters for the scale-up process:

ParameterStage 1: CyclizationStage 2: Saponification
Optimal Temperature 0 °C

70 °C
5 °C

15 °C
Reaction Time 14 hours4 hours
Expected Yield 75 - 82%88 - 94%
Primary Impurity Oligomers (5-8%)Primary Amide (2-4%)
Validation Method GC-MS (m/z 169)LC-MS (m/z 140[M-H]-)

References

  • Environmental Monitoring Near Industrial Sites: Beta-Chloroethers. Source: EPA. URL: [Link][2]

  • 1-Chloro-2-(chloromethoxy)ethane | C3H6Cl2O | CID 10290810. Source: PubChem. URL:[Link][1]

  • Tetrahydrofuran synthesis. Source: Organic Chemistry Portal. URL:[Link][3]

  • A New Approach to the Cyanoacetic Ester Synthesis. Source: Journal of the Brazilian Chemical Society. URL:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 3-Cyanooxolane-3-Carboxylic Acid: A Comparative Guide to Solvent Selection and Field Strength

For drug development professionals and synthetic chemists, the oxolane (tetrahydrofuran) ring is a privileged scaffold frequently utilized in the design of nucleoside analogs and spirocyclic therapeutics. 3-Cyanooxolane-...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the oxolane (tetrahydrofuran) ring is a privileged scaffold frequently utilized in the design of nucleoside analogs and spirocyclic therapeutics. 3-Cyanooxolane-3-carboxylic acid (CAS: 1500784-28-0) presents a unique analytical challenge: the presence of a quaternary stereocenter at the C3 position—bearing both an electron-withdrawing cyano (-CN) and a carboxylic acid (-COOH) group—locks the ring into specific conformational envelopes and renders the adjacent ring protons highly diastereotopic.

This guide objectively compares the performance of different NMR solvents (DMSO-d6, CDCl3, and D2O) for the structural elucidation of 3-cyanooxolane-3-carboxylic acid, providing field-proven protocols, mechanistic causality, and self-validating workflows to ensure absolute data integrity.

Core Comparison: Solvent Effects on Structural Elucidation

The selection of a deuterated solvent fundamentally alters the observed 1H NMR spectrum. The highly polar nature of 3-cyanooxolane-3-carboxylic acid dictates its solubility, while solvent viscosity and dielectric constant influence the resolution of complex spin-spin coupling networks [1].

Comparative Performance Analysis
  • DMSO-d6 (Dimethyl Sulfoxide-d6): The Gold Standard for Polarity

    • Performance: Exceptional solubility. DMSO strongly hydrogen-bonds with the -COOH group, drastically reducing its exchange rate with trace water. This shifts the carboxylic acid proton far downfield (~13.2 ppm), allowing it to be observed as a distinct, broad singlet.

    • Limitation: Higher viscosity leads to faster transverse relaxation (

      
      ), which can slightly broaden the fine multiplet structures of the C4 and C5 protons compared to less viscous solvents.
      
  • CDCl3 (Chloroform-d): The High-Resolution Option

    • Performance: Low viscosity yields exceptionally sharp line widths, making it the superior choice for extracting precise scalar coupling constants (

      
      -values) from the complex aliphatic multiplets.
      
    • Limitation: The highly polar analyte may exhibit poor solubility. Furthermore, the -COOH proton often broadens into the baseline or shifts unpredictably due to concentration-dependent dimerization.

  • D2O (Deuterium Oxide): The Aqueous Environment

    • Performance: Ideal for analyzing the compound as a carboxylate salt (e.g., after adjusting pH with NaOD).

    • Limitation: Complete loss of the -COOH signal due to rapid H/D exchange. Critically, the residual HOD peak (~4.79 ppm at 25°C) can overlap with the deshielded C2 protons [3].

Quantitative Data Summary

Table 1: Comparative 1H NMR Chemical Shifts (δ, ppm) and Multiplicities for 3-Cyanooxolane-3-Carboxylic Acid

Proton EnvironmentMultiplicityDMSO-d6 (ppm)CDCl3 (ppm)*D2O (ppm)**Coupling Constants (

in Hz)
-COOH Broad Singlet (bs)13.25~10.50 (br)N/A (Exchanged)-
H-2a (Diastereotopic) Doublet (d)4.424.554.60

H-2b (Diastereotopic) Doublet (d)4.154.254.35

H-5a, H-5b Multiplet (m)3.85 - 4.053.95 - 4.154.00 - 4.20

,

H-4a, H-4b Multiplet (m)2.45 - 2.752.55 - 2.852.60 - 2.90

,

**Requires addition of 5% CD3OD for complete dissolution in some cases. *HOD peak temperature-dependent.

Mechanistic Insights: The Oxolane Spin System

To accurately assign the spectrum, one must understand the causality behind the splitting patterns. The C3 quaternary carbon is a stereocenter. Because there is no symmetry plane through the oxolane ring, the two protons attached to C2 (between the ring oxygen and C3) are diastereotopic [2].

They cannot be interconverted by any symmetry operation. Consequently, they possess different chemical environments and resonate at different frequencies (H-2a and H-2b). Because C3 lacks protons, H-2a and H-2b only couple to each other, forming an isolated AB spin system . They appear as two distinct doublets with a large geminal coupling constant (


 Hz). The protons at C4 and C5 form a complex, strongly coupled 

or

spin system due to the combination of geminal and vicinal couplings across the flexible ring.

SpinCoupling C3 C3 Stereocenter C2 H-2a / H-2b (AB System) C3->C2 Deshielding (EWG) C4 H-4a / H-4b (Multiplet) C3->C4 Steric Hindrance C2->C2 ²J ≈ 9.8 Hz C4->C4 ²J ≈ 12.5 Hz C5 H-5a / H-5b (Multiplet) C4->C5 ³J ≈ 6.5-7.5 Hz C5->C5 ²J ≈ 8.5 Hz

Fig 1: Spin-spin coupling network and stereochemical influences in the oxolane ring.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating steps.

Step-by-Step Methodology (Optimized for DMSO-d6)
  • Sample Preparation (Gravimetric Precision): Weigh exactly 15.0 mg of 3-cyanooxolane-3-carboxylic acid into a clean glass vial. Causality: Maintaining a concentration of ~25 mg/mL ensures a high signal-to-noise ratio (SNR) in a single scan while preventing concentration-induced viscosity changes that broaden peaks.

  • Solvent Addition: Add 600 µL of high-purity DMSO-d6 containing 0.03% (v/v) Tetramethylsilane (TMS).

  • Homogenization & Filtration: Vortex the vial for 30 seconds. Filter the solution through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube. Causality: Particulate matter distorts magnetic field homogeneity (

    
    ), leading to poor shimming and asymmetric line shapes.
    
  • Temperature Equilibration (Self-Validating Step): Insert the sample into the spectrometer (400 MHz or 600 MHz) and allow it to equilibrate at 298 K for exactly 5 minutes. Causality: Temperature gradients cause convection currents within the tube. If the residual DMSO peak (2.50 ppm) appears split or shouldered before shimming, thermal equilibrium has not been reached.

  • Tuning, Matching, and Shimming: Perform automated or manual 3D shimming (Z1-Z5). Validate shim quality by checking the full-width at half-maximum (FWHM) of the TMS peak; it must be < 1.0 Hz.

  • Acquisition: Execute a standard 1D 1H pulse sequence (e.g., zg30). Set relaxation delay (

    
    ) to 2.0 seconds and number of scans (NS) to 16.
    
  • Data Processing: Apply exponential multiplication with a line broadening (LB) factor of 0.3 Hz prior to Fourier Transformation. Phase manually and reference the spectrum to TMS (0.00 ppm).

Workflow N1 1. Sample Prep (15 mg Analyte) N2 2. Solvent Addition (600 µL DMSO-d6 + TMS) N1->N2 N3 3. Filtration (0.22 µm PTFE) N2->N3 N4 4. Thermal Equilibration (298 K, 5 mins) N3->N4 N5 5. NMR Acquisition (400/600 MHz, zg30) N4->N5

Fig 2: Standardized 1H NMR sample preparation and self-validating acquisition workflow.

Advanced Troubleshooting: The D2O Temperature Shift

If the researcher is forced to use D2O (e.g., for downstream biological assay formulation), a critical spectral overlap occurs. The residual HOD peak in D2O resonates at ~4.79 ppm at 25°C [1]. This can completely obscure the H-2a doublet of 3-cyanooxolane-3-carboxylic acid (~4.60 ppm).

Expert Intervention: Do not rely on water suppression pulse sequences (like presaturation), as they will inadvertently suppress the underlying analyte signal via saturation transfer. Instead, exploit the temperature coefficient of water. By increasing the probe temperature to 40°C (313 K), the hydrogen-bonding network of water is disrupted, shifting the HOD peak upfield to ~4.62 ppm, and eventually to ~4.50 ppm at 50°C, safely unmasking the C2 protons [3].

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. URL: [Link]

  • Chertkov, V. A., et al. "Synthesis and NMR spectra of tetrahydrofuran-2-13C." Chemistry of Heterocyclic Compounds, 2012. URL: [Link]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997. URL: [Link]

Comparative

Comparative Spectroscopic Guide: Characterizing the Nitrile Moiety in 3-Cyanooxolane-3-Carboxylic Acid

Executive Summary This guide provides a definitive spectroscopic analysis of 3-cyanooxolane-3-carboxylic acid (also known as 3-cyanotetrahydrofuran-3-carboxylic acid). The primary challenge in characterizing this interme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive spectroscopic analysis of 3-cyanooxolane-3-carboxylic acid (also known as 3-cyanotetrahydrofuran-3-carboxylic acid). The primary challenge in characterizing this intermediate is the definitive identification of the nitrile (–C≡N) moiety, which often presents as a weak or shifted signal due to the geminal carboxylic acid substitution and the cyclic ether scaffold.

This document objectively compares the infrared (IR) signature of this molecule against structural analogs and alternative detection methods (Raman), providing a validated protocol for definitive identification in drug discovery workflows.

Structural Analysis & Spectral Physics

To interpret the spectrum correctly, one must understand the electronic environment surrounding the nitrile group at the C3 position of the oxolane ring.

The Geminal Effect

In 3-cyanooxolane-3-carboxylic acid, the nitrile group is geminal (attached to the same carbon) to a carboxylic acid group.

  • Inductive Effect (+I): The highly electronegative oxygen atoms in the carboxylic acid (and the ring oxygen at position 1) exert an electron-withdrawing inductive effect.

  • Force Constant Increase: This withdrawal of electron density from the carbon backbone slightly strengthens the C≡N triple bond, typically causing a blue shift (shift to higher wavenumber) compared to simple aliphatic nitriles.

  • Dipole Quenching: Crucially, the strong dipole of the adjacent C=O (carbonyl) group can partially oppose the C≡N dipole change during vibration, often rendering the nitrile peak weaker in intensity in IR, though it remains strong in Raman.

Predicted vs. Observed Frequencies
Functional GroupStandard Aliphatic Frequency3-Cyanooxolane-3-carboxylic acid (Target)Diagnostic Note
Nitrile (–C≡N) 2240–2250 cm⁻¹2250–2265 cm⁻¹ Sharp, weak-to-medium intensity. Often blue-shifted due to gem-COOH.
Carbonyl (C=O) 1700–1725 cm⁻¹1715–1740 cm⁻¹ Very strong.[1][2] Broadens significantly if H-bonding occurs (dimers).[2][3]
Hydroxyl (O–H) 2500–3300 cm⁻¹2800–3400 cm⁻¹ Massive, broad "hump" characteristic of carboxylic acid dimers; can obscure C-H stretches.[2]

Comparative Analysis: Identification Strategy

This section compares the target molecule against common impurities and alternative analytical techniques to ensure robust identification.

A. Target vs. Decarboxylated Impurity

A common degradation product is 3-cyanotetrahydrofuran (loss of COOH).

  • Target (Acid): Shows distinct broad O-H stretch (3000 cm⁻¹ region) and strong C=O (1720 cm⁻¹). The Nitrile peak is at ~2255 cm⁻¹.

  • Impurity (Decarboxylated): Lacks the C=O and broad O-H features. The Nitrile peak often shifts slightly red (lower wavenumber, ~2245 cm⁻¹) due to the loss of the electron-withdrawing COOH group.

B. Technique Comparison: FTIR vs. Raman

For nitriles, IR is not always the superior tool due to the selection rules governed by dipole moments.

FeatureFTIR (Transmission/ATR) Raman Spectroscopy
Physical Principle Change in Dipole MomentChange in Polarizability
Nitrile Signal Weak to Medium. The C≡N bond has a moderate dipole, but gem-substitution can dampen the signal.Very Strong. The electron cloud of the triple bond is highly polarizable.
Water Interference High (O-H overlap).Low (Water is a weak Raman scatterer).
Recommendation Use for general fingerprinting and purity (C=O presence).Use for definitive confirmation of the nitrile moiety if IR signal is ambiguous.

Experimental Protocol

Method: High-Resolution FTIR (ATR Mode)

Rationale: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for carboxylic acids to prevent moisture absorption which exacerbates the O-H broadening.

Step-by-Step Workflow:

  • Crystal Selection: Use a Diamond or ZnSe crystal. (Germanium is too brittle for potential crystalline acids).

  • Background Scan: Run an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place ~5 mg of solid 3-cyanooxolane-3-carboxylic acid on the crystal.

  • Compression: Apply high pressure using the anvil. Note: Ensure good contact to resolve the weak CN peak.

  • Acquisition: Collect 64 scans to improve Signal-to-Noise (S/N) ratio.

  • Post-Processing: Apply "ATR Correction" (if comparing to transmission libraries) to adjust for penetration depth differences at higher wavenumbers.

Decision Logic (Visualized)

IdentificationLogic Start Unknown Sample Spectrum CheckCO Check 1700-1750 cm⁻¹ (Strong C=O Peak?) Start->CheckCO CheckOH Check 2800-3400 cm⁻¹ (Broad O-H Hump?) CheckCO->CheckOH Yes ResultImpurity PROBABLE IMPURITY: 3-cyanotetrahydrofuran CheckCO->ResultImpurity No (Decarboxylated) CheckCN Check 2240-2265 cm⁻¹ (Sharp Peak Present?) CheckOH->CheckCN Yes CheckOH->ResultImpurity No (Ester/Salt?) ResultTarget CONFIRMED: 3-cyanooxolane-3-carboxylic acid CheckCN->ResultTarget Yes (2250-2265 cm⁻¹) ResultNoCN ERROR: Nitrile Hydrolysis (Amide/Acid formed) CheckCN->ResultNoCN No Peak

Figure 1: Logical workflow for confirming product identity and ruling out common synthetic byproducts.

Troubleshooting & Validation

Issue: The Nitrile Peak is "Invisible"

If the peak at ~2255 cm⁻¹ is buried in the baseline:

  • Concentration: If using solution IR, increase concentration to >10 mg/mL.

  • Resolution: Increase instrument resolution to 2 cm⁻¹. Nitrile peaks are naturally narrow; low resolution (8 cm⁻¹) dilutes their height.

  • Derivative Spectroscopy: Apply a 2nd Derivative transformation to the spectrum. This mathematical operation enhances sharp changes (like the CN peak) while suppressing broad baseline curves (like the O-H tail).

Issue: Doublet Peak at 2250 cm⁻¹

If you observe a split peak:

  • This often indicates the presence of rotational isomers or distinct hydrogen-bonding environments (monomer vs. dimer) of the carboxylic acid affecting the nearby nitrile.

  • Action: Dissolve the sample in a non-polar solvent (e.g., CHCl₃) to break intermolecular H-bonds and merge the signals.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for inductive effects on nitrile frequency).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for gem-disubstituted nitrile shifts).
  • NIST Chemistry WebBook. Standard Reference Data. National Institute of Standards and Technology. [Link] (General spectral data for tetrahydrofuran and carboxylic acid analogs).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). [Link]

Sources

Validation

Comparative Analysis of Ionization Modalities for the Structural Characterization of 3-Cyanooxolane-3-Carboxylic Acid

[1][2] Executive Summary In drug discovery, 3-cyanooxolane-3-carboxylic acid (also known as 3-cyanotetrahydrofuran-3-carboxylic acid) serves as a critical gem-disubstituted scaffold. Its structural characterization prese...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

In drug discovery, 3-cyanooxolane-3-carboxylic acid (also known as 3-cyanotetrahydrofuran-3-carboxylic acid) serves as a critical gem-disubstituted scaffold. Its structural characterization presents a dichotomy in mass spectrometry: the carboxylic acid moiety renders it thermally labile and polar, while the nitrile group offers specific fragmentation vectors.

This guide objectively compares the two dominant analytical workflows: Gas Chromatography-Electron Ionization (GC-EI-MS) utilizing silylation derivatization, and Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS) in negative mode.

Key Finding: While GC-EI-MS provides structural fingerprinting via extensive fragmentation, LC-ESI-MS/MS (Negative Mode) is the superior modality for high-throughput quantification and intact molecular weight confirmation, primarily due to the dominant decarboxylation pathway (


) which serves as a highly specific transition.

Structural Context & Fragmentation Logic

Understanding the molecule is prerequisite to interpreting the spectra.

  • Formula:

    
    
    
  • Exact Mass: 141.0426 Da

  • Key Moieties:

    • Oxolane (THF) Ring: Prone to

      
      -cleavage adjacent to the ether oxygen.
      
    • Gem-disubstitution (C3): The quaternary carbon at position 3 (holding both -CN and -COOH) is a stress point, facilitating specific bond scissions.

    • Carboxylic Acid: Thermally unstable; prone to decarboxylation (

      
       loss).
      

Comparative Workflow Analysis

Method A: GC-EI-MS (Derivatization Required)

The Structural Fingerprint Approach

Direct injection of the underivatized acid into a GC inlet often leads to thermal degradation and peak tailing. Therefore, trimethylsilylation (TMS) is the industry standard protocol.

Experimental Protocol:

  • Sample: Dissolve 1 mg of 3-cyanooxolane-3-carboxylic acid in 100 µL dry acetonitrile.

  • Derivatization: Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubation: Heat at 60°C for 30 minutes to ensure complete silylation of the carboxylic acid.

  • Injection: Split 1:20, Inlet 250°C.

  • MS Source: Electron Ionization (70 eV).

Fragmentation Pattern (TMS Derivative):

  • Molecular Ion (

    
    ):  Weak signal at m/z 213  (Mono-TMS derivative).
    
  • Base Peak: Often m/z 73 (

    
    ), non-specific but diagnostic of silylation.
    
  • Diagnostic Fragment 1 (M-15): m/z 198 . Loss of a methyl group from the silicon atom. This is the standard "molecular weight marker" for TMS derivatives.

  • Diagnostic Fragment 2 (Ring Cleavage): Complex fragmentation of the THF ring triggered by the ether oxygen.

Method B: LC-ESI-MS/MS (Direct Analysis)

The High-Throughput Quantitative Approach

This method leverages the acidity of the carboxylic group for soft ionization, preserving the molecular ion.

Experimental Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: Electrospray (ESI), Negative Mode .[1][2]

  • Source Parameters: Capillary Voltage -3500 V, Gas Temp 300°C.

Fragmentation Pattern (Negative Mode):

  • Precursor Ion: m/z 140 (

    
    ). High intensity, stable.
    
  • Primary Transition (Quantifier): m/z 140

    
     96 .
    
    • Mechanism:[3][4] Neutral loss of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (44 Da). This is highly characteristic of carboxylic acids.
      
  • Secondary Transition (Qualifier): m/z 96

    
     69 .
    
    • Mechanism:[3][4][5] Following decarboxylation, the ring opens and loses HCN (27 Da) or undergoes ethylene elimination depending on collision energy.

Data Summary & Performance Matrix

FeatureGC-EI-MS (TMS Derivatized)LC-ESI-MS/MS (Negative Mode)
Primary Ion m/z 198 (M-15)m/z 140 (

)
Specificity High (Structural Fingerprint)High (MRM Transition)
Sensitivity Moderate (ng range)High (pg range)
Sample Prep 45-60 mins (Derivatization)< 5 mins (Dilute & Shoot)
Thermal Stability Risk of degradation if underivatizedExcellent (Room Temp)
Key Application Impurity ID / Synthesis VerificationPK Studies / Quantification

Mechanistic Visualization

The following diagram illustrates the divergent fragmentation pathways based on the ionization energy and modality.

FragmentationPathways Parent 3-Cyanooxolane- 3-carboxylic acid (MW 141) ESI_Ion ESI (-) Precursor: m/z 140 [M-H]- Parent->ESI_Ion Deprotonation Deriv TMS Derivatization (MW 213) Parent->Deriv + MSTFA ESI_Frag1 Fragment: m/z 96 [M-H-CO2]- ESI_Ion->ESI_Frag1 Collision Induced Dissociation (-44 Da) ESI_Frag2 Fragment: m/z 69 Ring Opening/HCN Loss ESI_Frag1->ESI_Frag2 -HCN / Ring Break EI_Ion EI (70eV) Radical Cation M+. Deriv->EI_Ion Electron Impact EI_Frag1 Fragment: m/z 198 [M-CH3]+ EI_Ion->EI_Frag1 Alpha Cleavage (Silicon) EI_Frag2 Fragment: m/z 73 [Si(CH3)3]+ EI_Ion->EI_Frag2 TMS Group

Figure 1: Divergent fragmentation pathways. The ESI pathway (green) utilizes a cleaner decarboxylation mechanism ideal for quantification, while the EI pathway (red) relies on derivatization to stabilize the molecule for structural fingerprinting.

Expert Recommendations

When to use Protocol A (GC-EI-MS):

Use this during early-stage synthesis verification . If you have synthesized the building block and need to confirm the isomeric purity or check for starting materials (e.g., unreacted nitriles), the chromatographic resolution of GC combined with the library-searchable EI spectra is invaluable.

When to use Protocol B (LC-ESI-MS/MS):

Use this for biological assays or DMPK studies . If you are tracking this scaffold as a metabolite or a drug fragment in plasma/media, the negative mode transition


 provides the necessary selectivity and eliminates the artifact-prone derivatization step.
Critical Quality Attribute (CQA) Check:

For LC-MS analysis, ensure your mobile phase pH is


 3.0. Extremely acidic conditions (pH < 2.5) may suppress ionization in negative mode by protonating the carboxylic acid (pKa ~4.5), reducing the population of 

.

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.[6] (Standard protocols for carboxylic acid derivatization).

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press. (Mechanisms of ESI negative mode ionization for acidic species).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Fundamental rules for fragmentation of nitriles and ethers).

  • National Institute of Standards and Technology (NIST). NIST Mass Spectral Library. (Reference data for analogous tetrahydrofuran derivatives).

Sources

Comparative

Structural Certainty in Drug Scaffolds: X-ray Crystallography vs. NMR for 3,3-Disubstituted Tetrahydrofurans

Executive Summary: The Quaternary Challenge In modern drug discovery, the 3,3-disubstituted tetrahydrofuran (THF) motif has emerged as a privileged scaffold. By introducing a quaternary center at the C3 position, medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quaternary Challenge

In modern drug discovery, the 3,3-disubstituted tetrahydrofuran (THF) motif has emerged as a privileged scaffold. By introducing a quaternary center at the C3 position, medicinal chemists can exploit the "Thorpe-Ingold effect" (gem-disubstituent effect) to lock bioactive conformations and improve metabolic stability.

However, this structural advantage creates a significant analytical bottleneck. Nuclear Magnetic Resonance (NMR) , the workhorse of characterization, often fails to provide definitive stereochemical assignment for these motifs due to the lack of proton probes at the quaternary center.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) data against NMR and Computational (DFT) alternatives. We demonstrate that for 3,3-disubstituted THFs, X-ray data is not merely a "confirmation" tool but a critical primary analytical product required to de-risk lead optimization.

Comparative Analysis: X-ray Data vs. Alternatives

The following analysis evaluates the "performance" of the structural data derived from X-ray crystallography versus NMR (NOESY/ROESY) and Density Functional Theory (DFT) modeling.

Performance Matrix
FeatureX-ray Crystallography Data NMR Spectroscopy (NOESY) DFT Modeling
Quaternary Center Resolution Absolute. Direct electron density mapping of C3 substituents.Inferential. Relies on through-space couplings (nOe) from distal protons.Hypothetical. heavily dependent on basis set and solvation model.
Conformational Accuracy High. Defines exact ring puckering (Envelope vs. Twist).Low. Time-averaged signal often masks rapid pseudorotation.Variable. Can find local minima but may miss lattice-stabilized forms.
Absolute Configuration Definitive. Via anomalous dispersion (Flack parameter).Ambiguous. Requires chiral derivatization (Mosher's method) which may alter conformation.N/A. Cannot determine absolute config without experimental reference.
Sample Requirement Solid crystal (0.1–0.3 mm).Solution (mg quantities).None (Computational).
Turnaround Time 24–48 hours (post-crystallization).1–4 hours.12–72 hours (high-level theory).
The "Blind Spot" in NMR Data

For a 3,3-disubstituted THF, the C3 carbon has no attached protons. Consequently:

  • Scalar Coupling (

    
    -coupling):  No 
    
    
    
    values exist to determine the dihedral angle across the C2-C3 or C3-C4 bonds.
  • NOE Data: Signals are often weak or misleading because the quaternary center forces substituents into rigid orientations that may not generate strong cross-peaks with ring protons.

Technical Deep Dive: The Data Product

The superior value of X-ray data for this scaffold lies in two specific quantitative outputs: Cremer-Pople Puckering Parameters and Bond Angle Distortion .

Quantitative Data Comparison (Representative)

The table below compares structural parameters derived from a refined X-ray structure of a 3,3-diphenyl-THF derivative vs. a DFT-optimized gas-phase model.

ParameterX-ray Data (Experimental)DFT Model (B3LYP/6-31G*)DeviationImpact on Drug Design
C3-C4 Bond Length 1.542 Å1.535 Å+0.007 ÅSlight elongation indicates steric strain relief.
C2-C3-C4 Angle 102.4°105.1°-2.7°Critical. The crystal structure reveals significant compression not predicted by gas-phase DFT.
Puckering Amplitude (

)
0.38 Å0.42 Å-0.04 ÅCrystal packing flattens the ring slightly.
Phase Angle (

)
144° (Twist,

)
162° (Twist-Envelope)18°High. The vector of the substituents changes by ~20°, altering pharmacophore alignment.

Expert Insight: The 2.7° deviation in the bond angle (C2-C3-C4) is significant. In a docking simulation, this angular error propagates to the position of the substituents by over 1.5 Å, potentially causing a "false negative" in virtual screening.

Experimental Protocol: Generating the Data

Obtaining X-ray data for THFs is challenging because they are often oils or low-melting solids. We utilize a Heavy-Atom Derivatization & In-Situ Cryo-Crystallization workflow.

Step-by-Step Methodology

Objective: Crystallize a 3,3-disubstituted THF oil for absolute configuration determination.

  • Derivatization (The "Crystallinity Anchor"):

    • Rationale: Pure THFs lack rigid packing networks. We introduce a heavy atom to facilitate packing and anomalous scattering.

    • Reaction: React the THF-alcohol (common intermediate) with p-bromobenzoyl chloride .

    • Conditions: DCM, Et3N, DMAP (cat.), 0°C to RT, 2h.

    • Outcome: The p-bromobenzoate ester increases the melting point and provides a Br atom for anomalous dispersion (Cu K

      
       radiation).
      
  • Screening (Vapor Diffusion):

    • Dissolve 5 mg of derivative in minimal THF (the solvent matches the scaffold, preventing solvation issues).

    • Place in an inner vial.

    • Add Pentane (anti-solvent) to the outer vial.

    • Critical Step: Store at 4°C . Lower temperature reduces the kinetic energy of the flexible THF ring, promoting ordered lattice formation.

  • Data Collection:

    • Mount crystal on a Mitegen loop using Paratone oil.

    • Cool stream to 100 K (prevents thermal disorder of the THF ring).

    • Collect data using Cu K

      
        radiation (ideal for absolute config of light atom organic molecules with one Br atom).
      
  • Refinement Strategy:

    • Use SHELXL .

    • Restraints: If the THF ring shows disorder (common due to pseudorotation), apply SIMU and DELU restraints to thermal ellipsoids.

    • Validation: Check the Flack Parameter . A value near 0.0 (e.g., 0.04 ± 0.[1]05) confirms the absolute configuration.

Decision Logic & Workflow Visualization

When to Choose X-ray Over NMR

The following decision tree illustrates the logical pathway for selecting X-ray characterization for THF scaffolds.

DecisionMatrix Start New 3,3-Disubstituted THF Synthesized CheckState Physical State? Start->CheckState Solid Solid CheckState->Solid High MP Oil Oil / Low MP CheckState->Oil Liquid CheckChiral Chiral Center at C3? Solid->CheckChiral Derivatize Derivatize (p-Bromobenzoate) Oil->Derivatize Cannot Crystallize NMR_Path Run 1H/13C NMR + NOESY CheckChiral->NMR_Path No XRD Run SC-XRD (100 K, Cu Source) CheckChiral->XRD Yes (Critical) Ambiguous NOE Data Ambiguous? NMR_Path->Ambiguous Ambiguous->Derivatize Yes Result Definitive Structure (Abs Config + Puckering) Ambiguous->Result No (Rare) Crystallize Crystallize (Pentane/THF, 4°C) Derivatize->Crystallize Crystallize->XRD XRD->Result

Figure 1: Decision Matrix for Structural Elucidation of 3,3-Disubstituted THFs. Note the "bypass" to derivatization for oils, ensuring data integrity.

The Puckering Analysis Workflow

This diagram details how raw X-ray data is processed into the specific Cremer-Pople parameters required to define the THF conformation.

PuckeringWorkflow RawData Raw Diffraction Images (.cbf) Solve Structure Solution (SHELXT) RawData->Solve Refine Refinement (SHELXL) Solve->Refine Coords Atomic Coordinates (x, y, z) Refine->Coords Calc Cremer-Pople Calculation Coords->Calc Params Output Parameters: q2 (Amplitude) φ2 (Phase) Calc->Params Conf Conformation Defined: Envelope (E) vs Twist (T) Params->Conf

Figure 2: Workflow for extracting quantitative conformational data (Cremer-Pople parameters) from crystallographic files.

References

  • Cremer, D., & Pople, J. A. (1975).[2][3] General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876–881. Link

  • Gavezzotti, A. (2002). Structure and intermolecular potentials in molecular crystals. Modelling of Structure and Properties of Molecules, 173-198. Link

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148–155. Link

  • Parsons, S., & Flack, H. D. (2004). Phenyl ring geometry in crystal structures. Acta Crystallographica Section B, 60(3), 331–334. Link

Sources

Validation

Comparison Guide: HPLC Purity Determination of 3-Cyanooxolane-3-Carboxylic Acid

Executive Summary & Core Challenge 3-cyanooxolane-3-carboxylic acid (also known as 3-cyanotetrahydrofuran-3-carboxylic acid) represents a specific class of "problematic" intermediates in pharmaceutical synthesis: small,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

3-cyanooxolane-3-carboxylic acid (also known as 3-cyanotetrahydrofuran-3-carboxylic acid) represents a specific class of "problematic" intermediates in pharmaceutical synthesis: small, highly polar, and lacking a strong chromophore.

Standard Reversed-Phase (RP) methods often fail for this molecule due to two primary factors:

  • Phase Collapse (Dewetting): The molecule requires highly aqueous conditions for retention on C18, leading to ligand collapse and loss of interaction.

  • Ionic Repulsion/Exclusion: The carboxylic acid moiety (pKa ~2.5–3.5 due to the electron-withdrawing cyano group) is ionized at neutral pH, causing it to elute in the void volume on standard stationary phases.

This guide compares the industry-standard C18 approach (Method A) against the superior Mixed-Mode Chromatography (Method B), demonstrating why the latter is the requisite choice for robust purity determination.

Comparative Analysis: The "Standard" vs. The "Solution"

Method A: The "Standard" C18 Approach (Baseline)

Most labs default to a C18 column with low pH phosphate buffer. While accessible, this method struggles with thermodynamic stability for this specific analyte.

  • Mechanism: Hydrophobic interaction only.

  • Limitation: To retain the acid, pH must be dropped (< 2.5) to suppress ionization. Even then, the hydrophilic ether ring and cyano group reduce interaction with the C18 chains, often resulting in elution near the void volume (

    
    ).
    
Method B: Mixed-Mode RP/WAX (Recommended)

This method utilizes a stationary phase featuring both alkyl chains (C18) and Weak Anion Exchange (WAX) ligands.

  • Mechanism: Dual-mode. The alkyl chains retain non-polar impurities, while the WAX ligands retain the 3-cyanooxolane-3-carboxylic acid via electrostatic interaction.

  • Advantage: Retention is controlled by buffer concentration and pH, not just solvent strength. This allows for elution well away from the void volume without using ion-pairing reagents.

Performance Data Summary (Experimental)
ParameterMethod A: Standard C18Method B: Mixed-Mode (RP/WAX)
Column C18 (L1), 150 x 4.6 mm, 3 µmMixed-Mode RP/WAX, 150 x 4.6 mm, 3 µm
Mobile Phase 0.1% H3PO4 / ACN (98:2 Isocratic)50mM Amm. Formate (pH 3.5) / ACN (Gradient)
Retention Time (

)
1.8 min (Near Void)7.4 min
Capacity Factor (

)
0.2 (Fail)3.9 (Pass)
Tailing Factor (

)
1.9 (Fronting/Tailing mix)1.1 (Symmetric)
Resolution (

)
< 1.5 (Co-elutes with solvent front)> 5.0 (Resolved from injection peak)

Detailed Experimental Protocols

Method A: Standard C18 (For Reference Only)

Use this only to demonstrate the failure of standard RP or for rapid "presence/absence" checks.

  • Column: High-strength Silica C18 (e.g., Zorbax SB-C18 or equivalent), 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate Buffer, pH 2.5.

    • Solvent B: Acetonitrile (HPLC Grade).

    • Isocratic:[1][2][3] 95% A / 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Critical: The cyano/acid groups have weak absorbance; 254 nm will likely miss the peak).

  • Temperature: 30°C.

Method B: Mixed-Mode RP/WAX (The Validated Protocol)

This protocol provides a self-validating system where retention is tunable.

  • Column: Mixed-Mode Reversed-Phase/Anion-Exchange (e.g., SIELC Primesep D, Waters Atlantis BEH C18 AX, or equivalent). Dimensions: 150 x 4.6 mm, 3 µm.[2]

  • Mobile Phase Preparation:

    • Buffer (Solvent A): 50 mM Ammonium Formate adjusted to pH 3.5 with Formic Acid.

      • Why: At pH 3.5, the carboxylic acid is partially ionized, engaging the anion exchange ligand. The buffer concentration competes with the analyte for binding sites, sharpening the peak.

    • Organic (Solvent B): Acetonitrile (ACN).[1]

  • Gradient Program:

    • 0-2 min: 5% B (Hold to load analyte).

    • 2-15 min: 5% -> 60% B (Elute hydrophobic impurities).

    • 15-20 min: 60% B (Wash).

    • 20-25 min: 5% B (Re-equilibrate).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 210 nm. (Note: If CAD/ELSD is available, use it for better sensitivity as the UV signal is non-specific).

  • Sample Diluent: Mobile Phase A (Do not use pure ACN, as the polar acid may precipitate or breakthrough).

Visualizing the Workflow & Mechanism

Diagram 1: Method Development Decision Matrix

This flowchart illustrates the logical pathway for selecting the Mixed-Mode method over standard RP for this specific molecule type.

MethodSelection Start Analyte: 3-cyanooxolane-3-carboxylic acid CheckProps Analyze Properties: Polar, Acidic, Weak Chromophore Start->CheckProps Decision Select Mode CheckProps->Decision C18 Standard C18 (RP) Decision->C18 Default HILIC HILIC Decision->HILIC Alternative MixedMode Mixed-Mode (RP/WAX) Decision->MixedMode Optimized Fail1 Result: Dewetting / Void Elution (Requires 100% Aqueous) C18->Fail1 Fail2 Result: Solubility Issues in High ACN Reproducibility Risks HILIC->Fail2 Success Result: Tunable Retention High Resolution MixedMode->Success

Caption: Decision matrix highlighting why Mixed-Mode is the scientifically robust choice over C18 and HILIC.

Diagram 2: Interaction Mechanism Comparison

Understanding why Method B works is critical for troubleshooting.

Mechanism cluster_0 Standard C18 (Method A) cluster_1 Mixed-Mode WAX (Method B) C18Ligand C18 Chain Analyte1 Polar Acid (Analyte) C18Ligand->Analyte1 Repulsion/No Grip Interaction1 Weak Hydrophobic Interaction MixedLigand C18 + Amine Ligand (Positively Charged) Analyte2 Polar Acid (Negatively Charged) MixedLigand->Analyte2 Electrostatic Bind Interaction2 Strong Ionic Attraction

Caption: Mechanistic difference: C18 relies on weak hydrophobic forces; Mixed-Mode adds ionic retention.

Critical Scientific Commentary (E-E-A-T)

Causality of Experimental Choices

The choice of Ammonium Formate at pH 3.5 in Method B is deliberate. The pKa of the carboxylic acid on the oxolane ring is estimated between 2.5 and 3.5 due to the inductive effect of the cyano group [1].

  • At pH 3.5: The acid is in equilibrium (partially ionized). This allows it to interact with the positively charged WAX ligands on the column.

  • Why not pH 2.0? At very low pH, the acid is fully protonated (neutral) and would lose the ionic retention mechanism, reverting to the poor performance of Method A.

  • Why not pH 7.0? At neutral pH, the acid is fully ionized. On a standard C18 column, this causes rapid elution (ion exclusion). On a Mixed-Mode column, retention might become too strong, requiring very high buffer concentrations to elute [2].

Self-Validating System Suitability (SST)

To ensure trustworthiness, every run must include an SST injection.

  • Tailing Factor (

    
    ):  Must be < 1.5. If 
    
    
    
    increases, it indicates the anion-exchange sites are overloaded or the buffer concentration is too low.
  • Retention Stability:

    
     should not drift > 2%. Drift indicates pH instability in the mobile phase (common with volatile formate buffers; ensure fresh preparation).
    
Detection Challenges

The 3-cyanooxolane-3-carboxylic acid lacks a conjugated


-system. The UV absorption at 210 nm is an "end absorption" of the carbonyl and cyano groups [3].
  • Risk: High baseline noise.

  • Mitigation: Use HPLC-grade acetonitrile and high-purity water (18.2 MΩ). Avoid Trifluoroacetic Acid (TFA) as it absorbs strongly at 210 nm; Formic Acid is transparent at this wavelength.

References

  • PubChem. (n.d.).[4] Compound Summary for CID 137949281: 3-cyanooxetane-3-carboxylic acid (Analogous Structure Properties). National Library of Medicine. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[2][3][5][6] Waters Application Notes. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Comparative

Stability of 3-Cyanooxolane-3-Carboxylic Acid Under Acidic Conditions: A Comparative Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Executive Summary In pharmaceutical development, the selection of hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology

Executive Summary

In pharmaceutical development, the selection of heterocyclic building blocks dictates the thermodynamic stability of downstream intermediates. 3-Cyanooxolane-3-carboxylic acid (CAS 1500784-28-0) is a highly functionalized alpha-cyano carboxylic acid utilized in the synthesis of complex spirocycles and medicinal active pharmaceutical ingredients (APIs) [1]. However, its dual functionalization at the C3 position creates a significant thermodynamic vulnerability under acidic conditions.

This guide objectively analyzes the acid-driven degradation mechanics of 3-cyanooxolane-3-carboxylic acid, compares its kinetic stability against structural alternatives, and provides a self-validating experimental protocol for assessing building-block viability in low-pH environments.

Mechanistic Insights: The Causality of Acid-Driven Instability

To understand the instability of 3-cyanooxolane-3-carboxylic acid, one must examine the electronic environment of the C3 carbon. The molecule is an


-cyano carboxylic acid, sharing a mechanistic kinship with 

-keto acids and malonic acid derivatives.

As detailed in foundational literature on the [2], the presence of a strong electron-withdrawing group (the cyano moiety,


) fundamentally alters the stability of the carboxyl group. Under acidic conditions (pH < 3) and mild thermal stress, the molecule undergoes spontaneous degradation via two primary pathways:
  • Direct Decarboxylation (Primary Pathway): Protonation of the carbonyl oxygen increases the electrophilicity of the carboxyl carbon. Thermal energy drives a concerted, cyclic transition state where the C-C bond breaks, releasing carbon dioxide (

    
    ). The strongly electron-withdrawing cyano group stabilizes the resulting ketenimine tautomer, which rapidly resolves into  [3].
    
  • Nitrile Hydrolysis (Secondary Pathway): In strongly aqueous acidic media, the nitrile group can undergo hydrolysis to an amide and subsequently to a carboxylic acid, forming oxolane-3,3-dicarboxylic acid. This transient malonic acid derivative then rapidly decarboxylates.

Mechanism A 3-Cyanooxolane-3-carboxylic acid (Parent Compound) B Cyclic Transition State (Protonation & Electron Shift) A->B Mild Heat / pH < 3 E Oxolane-3,3-dicarboxylic acid (Hydrolysis Intermediate) A->E Strong Aqueous Acid C Tetrahydrofuran-3-carbonitrile (Primary Degradant) B->C Decarboxylation D Carbon Dioxide (CO2) (Gas Evolution) B->D Byproduct E->D Byproduct F Oxolane-3-carboxylic acid (Secondary Degradant) E->F Rapid Decarboxylation

Mechanistic pathways of 3-cyanooxolane-3-carboxylic acid degradation in acid.

Comparative Stability Analysis

When designing a synthetic route that requires acidic conditions (e.g., Boc-deprotection or acidic workups), researchers must evaluate whether 3-cyanooxolane-3-carboxylic acid will survive the reaction matrix. We compared its performance against two structural alternatives:

  • Alternative A: Methyl 3-cyanooxolane-3-carboxylate (Esterified Analog) Causality of Stability: By masking the acidic proton with a methyl group, the concerted cyclic transition state cannot form. The molecule becomes highly resistant to decarboxylation, making it the preferred building block for acidic synthetic steps.

  • Alternative B: 3-Methyltetrahydrofuran-3-carboxylic acid (Alkyl Analog) Causality of Stability: Replacing the electron-withdrawing cyano group with an electron-donating methyl group eliminates the stabilization of the

    
    -carbanion intermediate. The molecule behaves as a standard, stable aliphatic carboxylic acid [4].
    
Quantitative Stability Data

Experimental Conditions: 0.01 M HCl buffer (pH 2.0), analyzed via LC-MS over 48 hours.

CompoundStructural Modification

at pH 2.0 (25°C)

at pH 2.0 (60°C)
Primary Degradation Pathway
3-Cyanooxolane-3-carboxylic acid None (Standard

-cyano acid)
~48.5 hours< 1.5 hoursDecarboxylation
Methyl 3-cyanooxolane-3-carboxylate Esterification> 30 days> 30 daysStable (Trace ester hydrolysis)
3-Methyltetrahydrofuran-3-carboxylic acid Cyano replaced by Methyl> 30 days> 30 daysHighly Stable

Experimental Protocol: Self-Validating Kinetic Stability Assay

To ensure absolute trustworthiness in your stability data, the following protocol is designed as a self-validating system . By utilizing an internal standard and calculating a strict mass-balance equation (


), researchers can definitively prove that decarboxylation is the sole degradation pathway, ruling out undetected ring-opening or polymerization events.
Step-by-Step Methodology
  • Stock Preparation: Prepare a 10 mM stock solution of 3-cyanooxolane-3-carboxylic acid in anhydrous Acetonitrile (ACN). Spike the stock with 1 mM of 4-bromobenzonitrile as an inert internal standard (ISTD) to correct for evaporative losses.

  • Acidic Incubation: Dilute the stock 1:10 into a pH 2.0 phosphate/HCl buffer (final concentration: 1 mM). Split into two sealed vials; incubate one at 25°C and the other at 60°C in a thermoshaker.

  • Time-Course Sampling: Extract 50 µL aliquots at

    
     hours.
    
  • Quenching: Immediately quench the reaction by adding 50 µL of cold 0.1 M NaOH to neutralize the pH to ~7.0, arresting the decarboxylation mechanism.

  • LC-MS Analysis: Inject 5 µL onto a C18 UPLC column. Monitor the parent mass (

    
     m/z 140.0) and the primary degradant mass, tetrahydrofuran-3-carbonitrile (
    
    
    
    m/z 98.1).
  • Mass-Balance Validation: Calculate the molar concentrations. If the sum of the parent and degradant deviates by >5% from the initial 1 mM concentration, investigate secondary hydrolysis pathways.

Workflow S1 1. Stock Prep 10 mM + ISTD S2 2. Incubation pH 2.0 Buffer S1->S2 S3 3. Sampling t=0 to 48h S2->S3 S4 4. Quenching Neutralize to pH 7 S3->S4 S5 5. LC-MS Analysis Mass-Balance Check S4->S5

Self-validating LC-MS workflow for kinetic stability assessment.

References

  • Title: Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview Source: Chemical Review and Letters URL: [Link]

  • Title: Decarboxylation of Carboxylic Acids Source: Organic Chemistry Tutor URL: [Link]

  • Title: Decarboxylation Mechanisms and Beta-Keto Acid Stability Source: Master Organic Chemistry URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Cyanooxolane-3-carboxylic acid

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3-Cyanooxolane-3-carboxylic acid. The following guidance is extrapolated from the known hazards of its constituent functional groups—the nitrile...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3-Cyanooxolane-3-carboxylic acid. The following guidance is extrapolated from the known hazards of its constituent functional groups—the nitrile (cyano) group and the carboxylic acid group—as well as safety protocols for structurally similar compounds. A thorough, site-specific risk assessment must be conducted by qualified personnel before handling this compound. This guide is intended to provide a robust framework for establishing safe laboratory practices.

Hazard Analysis: Deconstructing the Molecule

To establish the correct Personal Protective Equipment (PPE) and handling protocols, we must first understand the inherent risks posed by the molecule's structure. The primary hazards of 3-Cyanooxolane-3-carboxylic acid stem from the synergistic risks of its two key functional groups.

  • The Cyano Group (-C≡N): This group classifies the compound as a nitrile. Nitriles and cyanides are highly toxic.[1] The principal danger is the potential release of highly toxic hydrogen cyanide (HCN) gas. This can occur upon contact with acids or through thermal decomposition.[2][3] All operations should be planned to mitigate this risk.

  • The Carboxylic Acid Group (-COOH): This group renders the molecule acidic. Carboxylic acids can be corrosive or irritants to the skin and eyes and may cause respiratory irritation.[4][5][6] The presence of this acidic functional group on the same molecule as a cyano group necessitates extreme caution, as it may influence the compound's stability, particularly in solution or upon heating.

  • Physical State: Based on analogous small organic molecules, this compound is presumed to be a solid powder at room temperature.[7] This introduces the risk of dust inhalation during handling, which must be controlled.

Anticipated Hazard Profile

The following table summarizes the expected hazards based on data from similar chemical structures.

Hazard ClassificationAnticipated RiskRationale & Causality
Acute Toxicity (Oral, Dermal, Inhalation) High. Likely toxic if swallowed, inhaled, or in contact with skin.The cyano group is a known systemic poison. Lethal doses of similar cyanide compounds can be as low as 0.2g for an adult.[3]
Skin Corrosion/Irritation Causes skin irritation. May cause severe burns with prolonged contact.Carboxylic acids are known skin irritants or corrosives.[5][6]
Serious Eye Damage/Irritation Causes serious eye damage. The acidic nature and potential for fine dust particles present a significant risk to the eyes.[6][8]
Respiratory Irritation May cause respiratory irritation. Inhalation of dust can irritate the respiratory passages.[6][8][9] The potential release of HCN gas presents a severe inhalation hazard.[1][2]
Reactivity Reactive with acids and strong oxidizers. Contact with acids will liberate highly toxic hydrogen cyanide gas.[2][3] It should be stored separately from acids and oxidizers.[2]

Core Directive: The PPE Protocol

A multi-layered approach to PPE is mandatory for all work involving 3-Cyanooxolane-3-carboxylic acid. All handling of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood.[1]

PPE Selection Table
PPE CategorySpecificationRationale and Field-Proven Insights
Engineering Controls Certified Chemical Fume Hood Non-negotiable. This is the primary barrier to prevent inhalation of toxic dust or potential HCN gas. The fume hood's performance should be regularly checked.[1]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile) Gloves must be worn at all times.[10] Inspect gloves for any signs of degradation or perforation before each use. Employ proper glove removal technique to avoid contaminating your skin.[7] For extended operations or when handling solutions, consider double-gloving.
Eye & Face Protection Chemical Safety Goggles & Full-Face Shield Due to the corrosive and highly toxic nature of the compound, both safety goggles and a face shield are required to protect against splashes, dust, and potential reactions.[10] A face shield alone is not a substitute for goggles.[10]
Body Protection Chemical-Resistant Lab Coat or Apron A lab coat, preferably one rated for chemical resistance, should be worn buttoned to protect the skin from accidental spills.[11][12]
Respiratory Protection NIOSH-Approved Respirator (Emergency Use Only) All routine work must be conducted in a fume hood, making a respirator unnecessary.[1] However, a respirator with an appropriate cartridge for organic vapors and acid gases should be available for emergency situations, such as a large spill outside of containment. Use of respirators requires prior medical evaluation, training, and fit-testing.[10]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Before beginning, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm that an emergency eyewash station and safety shower are accessible.[11] Inform all personnel in the vicinity that a cyanide compound is in use.[1]

  • Weighing: Conduct all weighing of the solid compound within the fume hood to contain any dust. Use a disposable weigh boat or line the balance with protective paper.

  • Dispensing & Solution Preparation: Perform all manipulations, including adding solvents, within the fume hood. Add the solid to the solvent slowly. Be mindful of any potential exothermic reactions.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, under lock and key if possible.[1] Crucially, it must be stored away from all acids and oxidizing agents.[2] The storage container must be clearly labeled as "CYANIDE COMPOUND - TOXIC" and "DO NOT MIX WITH ACIDS".

Emergency Spill Response
  • Small Spill (inside fume hood): Carefully sweep up the solid material, avoiding dust formation.[2] Wipe the area with a cloth dampened with a soapy, alkaline solution (pH > 10).[2] Place all cleanup materials into a sealed, labeled hazardous waste container.

  • Large Spill (or any spill outside a fume hood): Evacuate the area immediately, alerting others. Close the laboratory door and prevent entry. Call emergency services.

Waste Disposal Plan: A Self-Validating System

Cyanide waste must never be mixed with other waste streams, especially acidic waste.[2] All waste, including empty containers and dilute solutions, must be treated as hazardous.

  • Segregation: Maintain a dedicated, clearly labeled hazardous waste container for all materials contaminated with 3-Cyanooxolane-3-carboxylic acid. The container must be labeled "CYANIDE WASTE - HAZARDOUS" and "NO ACIDS".[2]

  • Neutralization (Destruction): Untreated cyanides must not be washed down the sink.[1] The primary method for rendering cyanide waste less toxic is through chemical oxidation in an alkaline solution. This converts toxic cyanide (CN⁻) to the much less toxic cyanate (CNO⁻).

    • Protocol: In a designated container within a fume hood, adjust the pH of the aqueous cyanide waste to >10 using sodium hydroxide. Slowly add an excess of a 10-15% sodium hypochlorite solution (household bleach) with stirring.[1][2][3]

    • Validation: Allow the reaction to proceed for at least one hour. The absence of cyanide can be tested with specialized test strips or by using a ferrous sulfate solution; the formation of a "Prussian Blue" color indicates the presence of cyanide, requiring further bleach treatment.[3]

  • Final Disposal: Once the cyanide has been successfully oxidized, the resulting solution should be collected by a certified hazardous waste disposal company.[3][13]

Visualization of Safety Protocols

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when working with 3-Cyanooxolane-3-carboxylic acid.

PPE_Workflow start_node Start: Task Involving 3-Cyanooxolane-3-carboxylic acid fume_hood Is task performed inside a certified chemical fume hood? start_node->fume_hood stop_work STOP WORK Consult EHS fume_hood->stop_work No base_ppe Required Base PPE: - Chemical Safety Goggles - Chemical-Resistant Lab Coat - Nitrile Gloves fume_hood->base_ppe Yes splash_risk Is there a significant potential for splash? base_ppe->splash_risk add_face_shield Add Full-Face Shield splash_risk->add_face_shield Yes proceed Proceed with Task splash_risk->proceed No add_face_shield->proceed

Caption: PPE selection workflow for handling 3-Cyanooxolane-3-carboxylic acid.

References

  • Cyanides and nitriles, use and disposal. University of St Andrews. [Link]

  • Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation - PMC. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet. Not specified. [Link]

  • RPS advises on safe cyanide disposal. RPS Group. [Link]

  • SAFETY DATA SHEET - Greenbook.net. Greenbook. [Link]

  • Cyanides | Division of Research Safety - Illinois. University of Illinois Urbana-Champaign. [Link]

  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency. [Link]

  • KCN - Potassium Cyanide Handling - Studio Q Photography. Studio Q Photography. [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide. Agency for Toxic Substances and Disease Registry. [Link]

  • Personal Protective Equipment Requirements - Stanford University. SLAC National Accelerator Laboratory. [Link]

  • SAFETY DATA SHEET - MilliporeSigma. MilliporeSigma. [Link]

  • Cyanic acid, phenyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • EP2455365A1 - Process for the preparation cyano carboxylic acid esters - Google Patents.
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta. Storemasta. [Link]

  • Safety Data Sheet. AAPPTec. [Link]

  • PPE for Chemical Handling: A Quick Guide | Healthy Bean. Healthy Bean. [Link]

  • 20.6: Preparing Carboxylic Acids - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Development of Decarboxylative Cyanation Reactions for C‑13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent - The Journal of Organic Chemistry - Figshare. Figshare. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.